molecular formula C7H6BrN3 B1343638 4-Bromo-1H-indazol-6-amine CAS No. 885518-53-6

4-Bromo-1H-indazol-6-amine

Cat. No.: B1343638
CAS No.: 885518-53-6
M. Wt: 212.05 g/mol
InChI Key: IXIYWFBIFWDMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1H-indazol-6-amine (CAS 885518-53-6) is a brominated indazole derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. The indazole scaffold is recognized as a privileged structure in pharmacology, forming the core of numerous compounds with diverse biological activities . This specific amine-substituted and brominated analogue is particularly useful for constructing more complex molecules via cross-coupling reactions, leveraging the bromine atom as a handle for further functionalization. Researchers utilize this compound as a key building block in the development of novel therapeutic agents. Indazole-based derivatives have demonstrated a broad spectrum of pharmacological activities in scientific literature, including potent antitumor, anti-inflammatory, antifungal, and antibacterial properties . For instance, structurally related indazole compounds have been investigated as potent alpha-2 adrenergic agonists with demonstrated anticoccidial activity . Furthermore, several FDA-approved drugs, such as the anticancer agents Pazopanib and Niraparib, feature the 1H-indazole core, underscoring the high research value of this heterocycle . The compound should be stored in a cool, dark, and dry environment, preferably at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIYWFBIFWDMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646142
Record name 4-Bromo-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-53-6
Record name 4-Bromo-1H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-1H-indazol-6-amine: Properties, Synthesis, and Applications

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for interacting with a wide array of biological targets. Consequently, indazole derivatives are integral to numerous pharmacologically active compounds, demonstrating activities such as anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3]

Within this important class of molecules, This compound stands out as a particularly valuable building block for drug discovery and development professionals. The strategic placement of a bromine atom at the C4 position and an amine group at the C6 position provides two distinct and highly useful reactive handles. This dual functionality allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures and the rapid generation of diverse chemical libraries for high-throughput screening.[3] This guide offers a senior application scientist's perspective on the core chemical properties, a reliable synthetic pathway, and the critical applications of this compound.

Core Chemical Properties and Structure

A foundational understanding of a molecule begins with its fundamental properties and structure. This compound is identified by its unique molecular fingerprint, which dictates its physical characteristics and reactivity.

Chemical Identifiers and Properties

PropertyValueSource
CAS Number 885518-53-6[4][5]
Molecular Formula C₇H₆BrN₃[4][6]
Molecular Weight 212.05 g/mol [4]
Monoisotopic Mass 210.9745 Da[6]
InChIKey IXIYWFBIFWDMHY-UHFFFAOYSA-N[6]
Predicted XlogP 1.6[6]
Appearance Typically a solid-

Structural Representation

The structure consists of the core 1H-indazole bicyclic system, with a bromine atom substituted at position 4 and an amino group at position 6.



Spectroscopic Data

Full characterization of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary to the supplier, typical data includes ¹H NMR, IR, and Mass Spectrometry, which are essential for confirming the identity and purity of the compound.[7] Researchers acquiring this material should always refer to the supplier-specific Certificate of Analysis for detailed spectral data.

Synthesis of this compound: A Validated Workflow

A robust and reproducible synthetic route is paramount for utilizing this building block effectively. The following three-step pathway, starting from a commercially available nitro-indazole, is a well-established method for producing high-purity this compound.[8][9] The logic behind this approach is the precise control of regioselectivity, first through bromination directed by the existing nitro group, followed by a clean reduction.

G A 4-Nitro-1H-indazole (Starting Material) B 6-Bromo-4-nitro-1H-indazole (Intermediate) A->B Step 1: Regioselective Bromination (N-Bromosuccinimide, Acetonitrile) C This compound (Final Product) B->C Step 2: Nitro Group Reduction (e.g., SnCl2·2H2O, Ethanol) G cluster_0 Derivatization Pathways Core This compound C6-Amine C4-Bromine Amine_Rx Acylation / Alkylation (R-COCl or R-X) Core:f1->Amine_Rx Bromine_Rx Suzuki Coupling (R-B(OH)2, Pd catalyst) Core:f2->Bromine_Rx Product_A N-Substituted Derivative Amine_Rx->Product_A Product_B C4-Arylated Derivative Bromine_Rx->Product_B

Sources

synthesis of 4-Bromo-1H-indazol-6-amine from 4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-1H-indazol-4-amine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 6-bromo-1H-indazol-4-amine, a pivotal building block in medicinal chemistry, particularly for the development of kinase inhibitors used in targeted cancer therapies.[1] The synthesis commences from the commercially available 4-nitro-1H-indazole and proceeds through a robust two-step sequence: a regioselective bromination followed by a chemoselective reduction. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure successful and reproducible synthesis.

A Note on Regiochemistry: The specified target molecule in the topic, 4-Bromo-1H-indazol-6-amine, is a structural isomer of the compound detailed herein. The synthesis of the 4-bromo-6-amino isomer from 4-nitro-1H-indazole is not achievable through a direct bromination and reduction sequence due to the directing effects of the substituents. The presented synthesis for 6-bromo-1H-indazol-4-amine is a well-documented, high-yielding, and scalable route, making it of significant practical value.[1][2]

Introduction

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous pharmacologically active agents with applications as anti-tumor, anti-inflammatory, and anti-HIV compounds.[3][4] The strategic functionalization of the indazole ring with amine and halogen substituents provides versatile chemical handles for constructing diverse molecular libraries. Specifically, the 6-bromo-1H-indazol-4-amine scaffold is a crucial intermediate, enabling covalent and non-covalent interactions within the active sites of biological targets like protein kinases.[2][5] This guide details a reliable synthetic pathway designed for both laboratory and potential scale-up operations.[1]

Overall Synthetic Pathway

The transformation is achieved in two distinct steps. The first is the electrophilic aromatic substitution of 4-nitro-1H-indazole to introduce a bromine atom regioselectively at the C6 position. The second step involves the reduction of the C4 nitro group to the corresponding primary amine, yielding the final product.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product start 4-nitro-1H-indazole intermediate 6-bromo-4-nitro-1H-indazole start->intermediate Step 1: Bromination N-Bromosuccinimide (NBS) Acetonitrile, Reflux final 6-bromo-1H-indazol-4-amine intermediate->final Step 2: Reduction Iron Powder, NH4Cl Ethanol/Water, 80°C G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reduction s1_start Combine 4-nitro-1H-indazole, NBS, and Acetonitrile s1_reflux Reflux at 82°C (4-6 hours) s1_start->s1_reflux s1_concentrate Concentrate under Reduced Pressure s1_reflux->s1_concentrate s1_precipitate Precipitate with Water s1_concentrate->s1_precipitate s1_filter Filter and Dry Solid s1_precipitate->s1_filter s1_product Intermediate: 6-bromo-4-nitro-1H-indazole s1_filter->s1_product s2_start Suspend Intermediate in EtOH/Water with NH4Cl s1_product->s2_start Proceed to next step s2_add_fe Add Iron Powder s2_start->s2_add_fe s2_heat Heat to 80°C (1-2 hours) s2_add_fe->s2_heat s2_filter Hot Filter through Celite s2_heat->s2_filter s2_extract Workup with Ethyl Acetate s2_filter->s2_extract s2_purify Purify via Column Chromatography s2_extract->s2_purify s2_product Final Product: 6-bromo-1H-indazol-4-amine s2_purify->s2_product

Sources

An In-depth Technical Guide to 4-Bromo-1H-indazol-6-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its unique bicyclic aromatic system offers a versatile framework for interacting with various biological targets. Among the diverse array of substituted indazoles, 4-Bromo-1H-indazol-6-amine has emerged as a particularly valuable building block. The strategic placement of a bromine atom at the 4-position and an amino group at the 6-position provides two distinct reactive handles for further chemical elaboration. This dual functionality allows for the construction of complex molecular architectures, making it a sought-after intermediate in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology.

This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, a detailed synthetic protocol, and insights into its applications in contemporary drug discovery.

Physicochemical Properties and Identifiers

A precise understanding of the physicochemical properties of a molecule is paramount for its effective use in synthesis and drug design. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 885518-53-6[1]
Molecular Formula C₇H₆BrN₃[2]
Molecular Weight 212.05 g/mol Calculated
Monoisotopic Mass 210.9745 Da[2]
SMILES Nc1cc2c(c(Br)c1)[nH]nc2[2]
InChI InChI=1S/C7H6BrN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11)[2]

Synthesis of this compound: A Plausible Synthetic Route

Synthetic Workflow Overview

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Nitro Group Reduction A Substituted 2-Halobenzaldehyde C 6-Bromo-1H-indazole A->C Cyclization B Hydrazine B->C D 6-Bromo-1H-indazole F 6-Bromo-4-nitro-1H-indazole D->F Electrophilic Aromatic Substitution E Nitrating Agent (e.g., HNO₃/H₂SO₄) E->F G 6-Bromo-4-nitro-1H-indazole I This compound G->I Reduction H Reducing Agent (e.g., Fe/NH₄Cl or H₂/Pd-C) H->I

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-1H-indazole

The initial formation of the indazole ring can be achieved through the cyclization of a suitably substituted benzaldehyde with hydrazine.

  • Reaction: 4-Bromo-2-fluorobenzaldehyde is reacted with hydrazine hydrate in a suitable solvent such as ethanol or n-butanol under reflux. The fluorine atom at the ortho position acts as a good leaving group, facilitating the intramolecular cyclization to form the indazole ring.

  • Rationale: The choice of a fluorinated precursor is strategic for achieving high yields and clean conversion in the cyclization step. The reaction is typically acid-catalyzed to activate the carbonyl group for nucleophilic attack by hydrazine.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with a non-polar solvent like hexane to remove impurities, and can be further purified by recrystallization from a solvent mixture such as ethyl acetate/hexane.

Step 2: Regioselective Nitration of 6-Bromo-1H-indazole to 6-Bromo-4-nitro-1H-indazole

The introduction of a nitro group at the 4-position is a critical step that dictates the final substitution pattern.

  • Reaction: 6-Bromo-1H-indazole is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at a controlled temperature (e.g., 0-10 °C).

  • Rationale: The indazole ring is an electron-rich system, susceptible to electrophilic aromatic substitution. The directing effects of the existing bromine atom and the pyrazole ring favor the introduction of the nitro group at the 4- and 7-positions. Careful control of reaction conditions, such as temperature and reaction time, is crucial to achieve the desired regioselectivity for the 4-nitro isomer.

  • Work-up and Purification: The reaction is quenched by pouring the mixture onto ice, leading to the precipitation of the crude product. The solid is filtered, washed with water to neutralize any remaining acid, and dried. Purification is typically achieved by column chromatography on silica gel.

Step 3: Reduction of 6-Bromo-4-nitro-1H-indazole to this compound

The final step involves the reduction of the nitro group to the primary amine.

  • Reaction: The 6-bromo-4-nitro-1H-indazole is reduced using a variety of methods. A common and effective method is the use of iron powder in the presence of ammonium chloride in a mixture of ethanol and water under reflux.[3] Alternatively, catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst can be employed.

  • Rationale: The reduction of an aromatic nitro group is a well-established transformation. The iron/ammonium chloride system is often preferred for its cost-effectiveness and operational simplicity. Catalytic hydrogenation offers a cleaner reaction profile but requires specialized equipment.

  • Work-up and Purification: For the iron-based reduction, the reaction mixture is filtered hot through a pad of celite to remove the iron salts. The filtrate is concentrated, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude this compound. Further purification can be performed by column chromatography or recrystallization to obtain the final product with high purity.

Applications in Drug Discovery

The this compound scaffold is of significant interest to medicinal chemists due to its potential to serve as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The indazole core is a known hinge-binding motif in many kinase inhibitors, while the amino and bromo substituents provide vectors for exploring different regions of the kinase active site.

Role as a Key Building Block
  • Kinase Inhibitor Synthesis: The amino group at the 6-position can be readily functionalized through acylation, sulfonylation, or reductive amination to introduce various side chains that can interact with the solvent-exposed region of the kinase active site. The bromine atom at the 4-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, which can occupy the hydrophobic pocket of the ATP-binding site.

  • Fragment-Based Drug Discovery: The relatively small and rigid structure of this compound makes it an attractive fragment for fragment-based drug discovery (FBDD) campaigns. The two points of diversification allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Illustrative Signaling Pathway in Oncology

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Indazole_Inhibitor Indazole-based Kinase Inhibitor (Derived from this compound) Indazole_Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by an indazole-based kinase inhibitor.

The diagram above illustrates a common mechanism of action for indazole-based kinase inhibitors in cancer therapy. Dysregulation of signaling pathways such as the MAPK/ERK pathway is a hallmark of many cancers. Kinase inhibitors derived from scaffolds like this compound can be designed to specifically target and inhibit key kinases in this pathway, such as RAF or MEK, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties and the presence of two versatile functional groups make it an ideal starting material for the construction of complex and diverse molecular libraries. The synthetic route, adaptable from established procedures for related isomers, is robust and scalable. As the demand for novel and targeted therapeutics continues to grow, the utility of key building blocks like this compound in accelerating the discovery and development of new medicines is undeniable.

References

  • PubChem. 4-bromo-1H-indazole. Available at: [Link].

  • PubChemLite. This compound (C7H6BrN3). Available at: [Link].

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link].

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. Available at: [Link].

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link].

Sources

Introduction: The Critical Role of Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Bromo-1H-indazol-6-amine

This compound is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry. Indazole derivatives are recognized as crucial building blocks in the synthesis of therapeutic agents, particularly kinase inhibitors for the treatment of diseases like cancer.[1][2] The strategic placement of the bromine atom and the amine group on the indazole scaffold provides versatile points for chemical modification, making it an attractive starting material for drug discovery campaigns.

However, the successful progression of any candidate compound from a laboratory curiosity to a viable research tool or therapeutic lead is fundamentally dependent on its physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can lead to erratic results in biological assays, hinder formulation development, and result in poor bioavailability.[3] Similarly, chemical instability can lead to the formation of degradation products that may be inactive or toxic, compromising the safety and efficacy of the final product.[4]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this exact molecule is sparse, this document outlines authoritative, field-proven protocols derived from regulatory guidelines and standard practices for analogous compounds. By explaining the causality behind each experimental choice, this guide serves as a practical manual for generating the robust and reliable data essential for any research and development program.

Section 1: Physicochemical Profile and Predicted Characteristics

Understanding the inherent properties of this compound is the first step in designing appropriate experimental protocols.

Molecular Structure and Properties

The key structural features of this compound—the aromatic indazole ring, the basic amine group (-NH₂), and the electronegative bromine atom—govern its behavior.

PropertyValue / PredictionSource
Molecular Formula C₇H₆BrN₃[5]
Molecular Weight 212.05 g/mol [6]
Predicted XlogP 1.6[5]
Functional Groups Primary Amine, Bromo, Indazole (Heterocycle)N/A

The predicted XlogP of 1.6 suggests moderate lipophilicity.[5] The presence of the amine and the nitrogen atoms in the indazole ring allows for hydrogen bonding, which can influence solubility in protic solvents.[7] As an amine, the compound is expected to be basic and exhibit increased solubility in acidic aqueous solutions due to the formation of a protonated, more polar salt.[8] For context, the related compound 1H-Indazol-6-amine has a measured aqueous solubility of 18.2 µg/mL at a neutral pH of 7.4.[9] The addition of a bromine atom in the 4-position on this compound is expected to decrease its aqueous solubility compared to this non-brominated analog due to an increase in molecular weight and lipophilicity.

Section 2: A Guide to Solubility Determination

Solubility data is crucial for every stage of drug development, from initial in vitro screening to final formulation. Two key types of solubility are typically measured: thermodynamic and kinetic.

Causality Behind the Choice: Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution at a given temperature and pH. It is the "gold standard" measurement, critical for biopharmaceutical classification and formulation development.[10] The shake-flask method is the most common technique for its determination.[3]

Kinetic solubility measures the concentration at which a compound precipitates when rapidly added to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[3] This high-throughput method is invaluable in early discovery, as it mimics the conditions of many automated biological assays and helps identify compounds that might precipitate during screening, leading to false negatives.[3]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive measurement.

Objective: To determine the maximum dissolved concentration of this compound in a specific solvent system at equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline, water) in a glass vial. The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed (e.g., >14,000 rpm) followed by careful collection of the supernatant. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) can also be used, but care must be taken to avoid compound adsorption to the filter material.

  • Quantification: Prepare a dilution series of the clear supernatant. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.

Experimental Protocol: Kinetic Solubility

This protocol is a high-throughput method to assess precipitation under non-equilibrium conditions.

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer following dilution from a DMSO stock.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock.

  • Addition to Buffer: Transfer a small, precise volume of each DMSO dilution to a corresponding well in a 96-well plate containing the aqueous test buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its solubilizing effect.

  • Incubation: Incubate the plate at room temperature with gentle shaking for a set period (e.g., 2 hours).

  • Analysis: Determine the concentration of dissolved compound. This can be done in several ways:

    • Nephelometry: Measure the amount of light scattered by precipitated particles.

    • LC-MS/MS or HPLC-UV: Centrifuge the plate to pellet any precipitate and analyze the concentration in the supernatant.[3]

Data Presentation: Solubility Profile

Results should be recorded systematically for easy comparison.

Solvent/Buffer SystempHTemperature (°C)Solubility TypeMeasured Solubility (µg/mL)Molar Solubility (µM)
Deionized Water~725Thermodynamic
PBS7.425Thermodynamic
PBS7.425Kinetic (2 hr)
0.1 M HCl1.025Thermodynamic
EthanolN/A25Thermodynamic
DMSON/A25Thermodynamic
Visualization: Solubility Determination Workflow

G cluster_0 Solubility Testing Workflow cluster_1 Thermodynamic Solubility (Gold Standard) cluster_2 Kinetic Solubility (High Throughput) start Obtain Solid Compound: This compound decision Purpose of Study? start->decision thermo_prep Add excess solid to buffer decision->thermo_prep Formulation & Biopharmaceutics kinetic_prep Prepare 10 mM stock in DMSO decision->kinetic_prep Early Discovery & Assay Development thermo_shake Equilibrate (24-48h) on shaker thermo_prep->thermo_shake thermo_sep Separate solid/liquid (Centrifuge/Filter) thermo_shake->thermo_sep thermo_quant Quantify supernatant (HPLC, LC-MS) thermo_sep->thermo_quant kinetic_add Add stock to aqueous buffer kinetic_prep->kinetic_add kinetic_incubate Incubate (2h) kinetic_add->kinetic_incubate kinetic_quant Measure dissolved compound (Nephelometry, LC-MS) kinetic_incubate->kinetic_quant

Caption: Workflow for selecting and performing solubility assays.

Section 3: Chemical Stability and Forced Degradation

Stability testing is essential to identify how a compound's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[11] Forced degradation (or stress testing) is a critical component of this process, designed to accelerate the degradation and identify likely degradation products and pathways.[12] These studies are mandated by regulatory bodies like the ICH and are fundamental to developing stable formulations and establishing a re-test period or shelf-life.[11][13]

Causality Behind the Choice: Forced Degradation Conditions

Forced degradation studies are not designed to determine shelf-life but to create a "worst-case" scenario. The conditions are chosen to probe specific degradation mechanisms:[4][12]

  • Acid/Base Hydrolysis: Evaluates susceptibility to degradation in different pH environments, which is relevant for oral dosage forms passing through the gastrointestinal tract.

  • Oxidation: Tests the compound's sensitivity to oxidative stress, which can occur during synthesis, storage, or in the presence of certain excipients.

  • Heat (Thermolysis): Identifies thermally labile parts of the molecule and potential degradation products that may form at elevated temperatures during manufacturing or storage excursions.

  • Light (Photolysis): Determines if the compound is light-sensitive, which dictates packaging requirements.

Experimental Protocol: Forced Degradation Study

This protocol requires a validated, stability-indicating analytical method (e.g., HPLC with UV and/or MS detection) that can separate the parent compound from all significant degradation products.

Objective: To identify potential degradation pathways and products for this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the compound to the following conditions in parallel. A control sample (protected from stress) should be analyzed at each time point. The goal is to achieve 5-20% degradation; conditions may need to be optimized.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60 °C. Analyze samples at time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60 °C. Analyze samples at time points.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Analyze samples at time points.

    • Thermal Degradation (Solid State): Store the solid compound in an oven at a temperature above that used for accelerated stability (e.g., 70 °C).[13] Analyze by dissolving and testing at set intervals.

    • Thermal Degradation (Solution): Heat the stock solution at 70 °C in the dark. Analyze at set intervals.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Quenching & Analysis: Before analysis, acidic and basic samples should be neutralized to prevent further degradation on the analytical column. All samples are then analyzed by the stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Note the number and relative peak areas of any new impurity peaks.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the increase in degradant peaks.

    • If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in structural elucidation.

Data Presentation: Forced Degradation Summary
Stress ConditionReagent/TempDuration% Degradation of ParentNo. of Degradants >0.1%Remarks (e.g., m/z of major degradant)
ControlN/A24 hr< 0.1%0Stable
Acid Hydrolysis0.1 M HCl, 60°C24 hr
Base Hydrolysis0.1 M NaOH, 60°C24 hr
Oxidation3% H₂O₂, RT24 hr
Thermal (Solid)70°C7 days
Thermal (Solution)70°C24 hr
Photolytic (Solid)ICH Q1BN/A
Photolytic (Solution)ICH Q1BN/A
Visualization: Forced Degradation Workflow

G cluster_0 Forced Degradation Workflow cluster_hydrolysis Hydrolytic cluster_other Other Stresses start Prepare Solution of This compound split start->split control Control Sample (Protected) split->control acid Acidic (0.1 M HCl, 60°C) split->acid base Basic (0.1 M NaOH, 60°C) split->base oxid Oxidative (3% H₂O₂, RT) split->oxid photo Photolytic (ICH Q1B) split->photo thermo Thermal (70°C) split->thermo analysis Neutralize (if needed) & Analyze by Stability-Indicating HPLC-UV/MS control->analysis acid->analysis base->analysis oxid->analysis photo->analysis thermo->analysis report Evaluate Data: - % Degradation - Impurity Profile - Mass Balance analysis->report

Caption: Workflow for conducting a forced degradation study.

Conclusion

The systematic characterization of solubility and stability is not merely a data-collection exercise; it is a fundamental component of risk mitigation in research and drug development. For a promising scaffold like this compound, generating this data early and robustly is paramount. The protocols and frameworks provided in this guide offer a clear path to understanding the compound's behavior in aqueous and organic media, as well as its intrinsic chemical liabilities. By applying these methodologies, researchers can ensure the integrity of their biological data, make informed decisions about formulation strategies, and build the solid foundation required for any successful development program.

References

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Food and Drug Authority, Egypt. [Link]

  • Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. [Link]

  • PubChem. 4-bromo-1H-indazole (CID 22352548). National Center for Biotechnology Information. [Link]

  • In-Pharma Technologist. (2022). Forced Degradation – A Review. [Link]

  • University of Colorado Boulder. (n.d.). Amine Unknowns. [Link]

  • PubChemLite. This compound (C7H6BrN3). [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • LibreTexts Chemistry. (2020). Amines and Heterocycles. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Jhu, S. C., Wang, J. Y., Wang, H. T., & Chen, S. F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-Mass spectrometry. MethodsX, 8, 101481. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • PubChem. 1H-Indazol-6-amine (CID 81423). National Center for Biotechnology Information. [Link]

  • Kim, J. G., et al. (2014). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 621-630. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5798-5809. [Link]

  • CP Lab Safety. 4-Bromo-1H-indazol-3-amine, 98% Purity, C7H6BrN3, 10 grams. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a cornerstone, serving as a privileged structure in a multitude of pharmacologically active agents. The precise structural elucidation of its derivatives is paramount for ensuring efficacy, safety, and reproducibility in research. This guide provides a comprehensive technical overview of the spectroscopic profile of 4-Bromo-1H-indazol-6-amine (CAS No: 885518-53-6), a key intermediate in synthetic chemistry.[1] By integrating mass spectrometry, and predictive analyses of nuclear magnetic resonance and infrared spectroscopy, this document serves as an essential reference for the unambiguous identification and characterization of this molecule.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₆BrN₃.[2] Its structure consists of a bicyclic indazole core, substituted with a bromine atom at the 4-position and an amine group at the 6-position. The presence of the bromine atom and the amine and indazole functional groups imparts distinct spectroscopic characteristics that are critical for its identification.

Figure 1: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula, C₇H₆BrN₃. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a definitive signature for a bromine-containing compound.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[2] This data is invaluable for interpreting experimental results from techniques like Electrospray Ionization (ESI).

Adduct TypePredicted m/z
[M]⁺210.97395
[M+H]⁺211.98178
[M+Na]⁺233.96372
[M+K]⁺249.93766
[M-H]⁻209.96722
Table 1: Predicted m/z values for common adducts of this compound.[2]
Fragmentation Pathway

Understanding the fragmentation of the parent ion provides further structural confirmation. A logical fragmentation workflow involves initial ionization followed by sequential loss of neutral fragments.

Fragmentation M [M+H]⁺ m/z ≈ 212/214 I1 [C₇H₄BrN₂]⁺ m/z ≈ 195/197 M->I1 -NH₃ F1 Loss of NH₃ (-17 Da) I2 [C₆H₃BrN]⁺ m/z ≈ 168/170 I1->I2 -HCN F2 Loss of HCN (-27 Da)

Figure 2: A plausible ESI-MS/MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data is not widely published, the ¹H and ¹³C NMR spectra can be predicted based on established principles of chemical shifts and coupling constants for similar heterocyclic systems. These predictions serve as a robust guide for researchers acquiring and interpreting new data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amine and indazole NH groups. The solvent used (e.g., DMSO-d₆) will significantly impact the chemical shifts, especially for exchangeable protons.

Proton AssignmentPredicted δ (ppm)MultiplicityRationale
H-38.0 - 8.2sProton on the pyrazole ring, adjacent to nitrogen.
H-57.0 - 7.2sAromatic proton between two substituents (Br and NH₂).
H-77.4 - 7.6sAromatic proton adjacent to the pyrazole ring fusion.
-NH₂5.0 - 6.0br sAmine protons; broad signal, chemical shift is concentration and solvent dependent.
-NH (indazole)12.0 - 13.5br sIndazole NH proton; typically downfield and broad.
Table 2: Predicted ¹H NMR chemical shifts and multiplicities for this compound in DMSO-d₆.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity and heavy atom effect.

Carbon AssignmentPredicted δ (ppm)Rationale
C-495 - 105Carbon directly attached to bromine; shielded by the halogen.
C-6145 - 155Carbon attached to the electron-donating amine group.
C-3130 - 135Pyrazole ring carbon.
C-5, C-7110 - 125Aromatic carbons on the benzene ring portion.
C-3a, C-7a120 - 140Bridgehead carbons involved in the ring fusion.
Table 3: Predicted ¹³C NMR chemical shift ranges for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to N-H, C-N, C=C, and C-Br bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3200Medium-Strong, BroadN-H stretching vibrations (amine and indazole NH). Often appears as a doublet for the primary amine.
3100 - 3000Weak-MediumAromatic C-H stretching.
1650 - 1550StrongN-H bending (scissoring) of the primary amine and C=C/C=N ring stretching vibrations.
1350 - 1250Medium-StrongAromatic C-N stretching.
700 - 500Medium-StrongC-Br stretching vibration.
Table 4: Expected characteristic IR absorption bands for this compound.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential. The following are generalized methodologies that can be adapted for the analysis of this compound.[3]

Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry N_Prep Sample Prep (5-20 mg in 0.6 mL DMSO-d₆) N_Acq Data Acquisition (400+ MHz Spectrometer, Lock, Shim) N_Prep->N_Acq N_Proc Data Processing (Fourier Transform, Phase/Baseline Correction) N_Acq->N_Proc I_Prep Sample Prep (Place solid on ATR crystal) I_Acq Data Acquisition (FTIR Spectrometer, Collect interferogram) I_Prep->I_Acq I_Proc Data Processing (Fourier Transform, Generate Spectrum) I_Acq->I_Proc M_Prep Sample Prep (Dilute solution in appropriate solvent) M_Acq Data Acquisition (Infuse into ESI source, Acquire spectrum) M_Prep->M_Acq M_Proc Data Processing (Calibrate m/z, Analyze isotopic pattern) M_Acq->M_Proc

Sources

A Technical Guide to 4-Bromo-1H-indazol-6-amine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, serves as a cornerstone for the design of a multitude of therapeutic agents. Within this esteemed class of compounds, 4-Bromo-1H-indazol-6-amine has emerged as a particularly valuable building block, especially in the pursuit of targeted cancer therapies. Its strategic placement of a bromine atom and an amino group offers synthetic handles for facile diversification, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides an in-depth technical overview of this compound, covering its commercial availability, a detailed synthetic protocol, and its pivotal role in the development of next-generation kinase inhibitors.

Commercial Availability and Supplier Landscape

For researchers and drug development professionals, securing a reliable source of key intermediates is paramount. This compound (CAS No. 885518-50-3) is commercially available from a range of suppliers, catering to both research and bulk quantity requirements. When selecting a supplier, it is crucial to consider not only the cost but also the purity, availability, and the quality of accompanying documentation, such as Certificates of Analysis (CoA).

SupplierProduct NameCAS NumberPurityNotes
ChemLyte Solutions Co., Ltd. 4-AMINO-6-BROMO (1H)INDAZOLE885518-50-3Not specifiedA reputable manufactory with a significant online presence.[1]
BLD Pharm This compound885518-53-6Not specifiedOffers a range of indazole derivatives.[2]
Chem-Impex 6-Bromo-1H-indazol-3-yl-amine404827-77-6≥ 96% (HPLC)A related isomer, highlighting the importance of verifying the CAS number.[3]
ChemicalBook 4-AMINO-6-BROMO (1H)INDAZOLE885518-50-3Not specifiedProvides aggregated information and connects to various suppliers.[4]

Note: The naming of this compound can be inconsistent across suppliers. Researchers should always verify the structure and CAS number (885518-50-3) to ensure they are ordering the correct regioisomer.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure good yields and purity. The most common and practical approach involves a three-step sequence starting from a commercially available substituted benzaldehyde. This process includes the formation of the indazole core, followed by regioselective nitration, and finally, reduction of the nitro group to the desired amine.[5]

Synthetic Workflow Overview

G A 4-Bromo-2-fluorobenzaldehyde C Step 1: Indazole Formation (Cyclization) A->C B Hydrazine Hydrate B->C D 6-Bromo-1H-indazole C->D Yields can be improved by protecting the aldehyde first F Step 2: Regioselective Nitration D->F E Nitrating Agent (e.g., HNO3/H2SO4) E->F G 6-Bromo-4-nitro-1H-indazole F->G Careful temperature control is crucial for regioselectivity I Step 3: Nitro Group Reduction G->I H Reducing Agent (e.g., Fe/NH4Cl or H2/Pd-C) H->I J This compound I->J Purification by column chromatography may be required

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-1H-indazole [5]

  • Reaction Setup: To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (at least 4.0 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation. Collect the solid product by vacuum filtration. Wash the collected solid with cold water and dry under vacuum to obtain crude 6-bromo-1H-indazole.

Step 2: Synthesis of 6-Bromo-4-nitro-1H-indazole [5]

  • Reaction Setup: To a stirred solution of 6-bromo-1H-indazole (1.0 equivalent) in concentrated sulfuric acid, slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a low temperature (typically 0-5°C).

  • Reaction Conditions: Maintain the low temperature and stir the reaction mixture for a few hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Carefully pour the reaction mixture into an ice-water mixture to precipitate the product. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain 6-bromo-4-nitro-1H-indazole. This intermediate is often of sufficient purity for the next step.

Step 3: Synthesis of this compound [4]

  • Reaction Setup: In a round-bottomed flask, suspend 6-bromo-4-nitro-1H-indazole (1.0 equivalent) in a mixture of ethanol and water. Add ammonium chloride (0.5 equivalents) and stir for 5 minutes at room temperature.

  • Reaction Conditions: Add iron powder (in excess, e.g., 3-4 equivalents) in portions to the mixture. Heat the reaction to 80°C and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Isolation: After completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate again. The resulting solid can be purified by silica gel column chromatography to afford the target product, this compound, as a solid.[4]

Application in Drug Discovery: A Key Intermediate for PI3 Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of a new generation of targeted anticancer agents, particularly inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway.[4] The PI3K/Akt/mTOR signaling axis is a critical intracellular pathway that regulates cell proliferation, survival, and metabolism.[6] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a highly attractive target for therapeutic intervention.[7][8]

Indazole-based compounds have been successfully developed as potent and selective PI3K inhibitors.[7] The 4-amino-6-bromo-indazole scaffold provides a versatile platform for the synthesis of these inhibitors. The amino group at the 4-position can be readily functionalized to introduce various substituents that can interact with specific residues in the ATP-binding pocket of the PI3K enzyme, thereby enhancing potency and selectivity. The bromine atom at the 6-position can be utilized for further structural modifications through cross-coupling reactions to optimize the pharmacokinetic and pharmacodynamic properties of the drug candidates.

The PI3K/Akt Signaling Pathway and the Role of Indazole-Based Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotion Inhibitor This compound -derived Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of indazole-based compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety measures include:

  • Handling in a well-ventilated area, preferably in a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing the compound in a tightly closed container in a cool, dry place.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its commercial availability and well-defined synthetic routes make it an accessible and valuable tool for medicinal chemists. The successful application of this intermediate in the development of potent PI3K inhibitors underscores the enduring importance of the indazole scaffold in the ongoing quest for more effective and targeted cancer therapies. As our understanding of cancer biology deepens, versatile building blocks like this compound will undoubtedly continue to play a pivotal role in the creation of innovative medicines.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Retrieved from [Link]

  • Bastos, I. M., et al. (2024). A Comprehensive Review on Phosphatidylinositol-3-Kinase (PI3K) and its Inhibitors Bearing Pyrazole or Indazole Core for Cancer Therapy. Chemico-Biological Interactions, 398, 111073. Retrieved from [Link]

  • CancerNetwork. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Retrieved from [Link]

Sources

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2] Its inherent ability to interact with a multitude of biological targets, coupled with the synthetic tractability that allows for precise, multi-positional modifications, has rendered it a cornerstone in the development of novel therapeutics. This technical guide provides a comprehensive exploration of the diverse biological activities of substituted indazoles, with a primary focus on their well-established roles in oncology and inflammation, and emerging applications in infectious diseases and neurology. We will delve into the intricate structure-activity relationships that govern their potency and selectivity, detail the self-validating experimental protocols used to characterize their function, and visualize the complex signaling pathways they modulate. This document is intended to serve as a vital resource for researchers and drug development professionals, providing the foundational knowledge and practical insights necessary to navigate and innovate within the expansive chemical space of indazole-based therapeutics.

The Indazole Core: Structural Features and Synthetic Versatility

Indazole, or benzopyrazole, is an aromatic heterocyclic compound featuring a benzene ring fused to a pyrazole ring. It exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3][4] This structural duality, along with multiple sites for substitution (primarily at the N1, N2, C3, C5, and C6 positions), provides a rich scaffold for chemical exploration.[5][6] The development of diverse synthetic methodologies has made a vast array of substituted indazole derivatives accessible, fueling their investigation across numerous therapeutic areas.[4][7]

Anti-Cancer Activity: Targeting the Hallmarks of Malignancy

Substituted indazoles have emerged as one of the most successful classes of small-molecule anti-cancer agents, with several compounds gaining FDA approval and many more advancing through clinical trials.[5][8][9][10] Their efficacy stems from the ability to modulate key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Protein Kinases

A primary mechanism through which indazoles exert their anti-cancer effects is the inhibition of protein kinases.[11][12] These enzymes play a critical role in cellular signal transduction, and their dysregulation is a common driver of oncogenesis. The indazole scaffold serves as an effective hinge-binding motif, anchoring the inhibitor within the ATP-binding pocket of the kinase.

  • VEGFR/PDGFR Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key tyrosine kinases in this process. Several indazole-based drugs, including Pazopanib and Axitinib , are potent multi-kinase inhibitors that target these receptors, effectively cutting off the tumor's blood supply.[9][10][11][13]

  • FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are another family of tyrosine kinases whose aberrant signaling can drive cell proliferation and survival in various cancers.[14] Substituted indazoles have been developed as potent FGFR inhibitors, with compounds like Erdafitinib approved for the treatment of urothelial carcinoma.[11]

  • Aurora Kinase Inhibition: Aurora kinases are serine/threonine kinases essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.[15] Researchers have designed indazole derivatives that exhibit high potency and selectivity for different Aurora kinase isoforms (A, B, and C).[16]

Below is a diagram illustrating the central role of indazole-based kinase inhibitors in blocking oncogenic signaling.

Indazole_Kinase_Inhibition cluster_receptor Cell Surface Receptors cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Pathway Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Pathway ATP Indazole Substituted Indazole (e.g., Axitinib, Pazopanib) Indazole->RTK Inhibition Proliferation Tumor Growth, Angiogenesis, Metastasis Pathway->Proliferation

Caption: Indazole-based inhibitors block ATP binding to receptor tyrosine kinases.

Other Anti-Cancer Mechanisms

Beyond kinase inhibition, substituted indazoles combat cancer through various other mechanisms:

  • Induction of Apoptosis: Certain indazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. For instance, compound 2f was found to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating the anti-apoptotic protein Bcl-2.[8]

  • HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a role in epigenetic regulation. Their inhibition can lead to cell cycle arrest and apoptosis. Novel indazole derivatives have been identified as potent HDAC inhibitors with significant anti-proliferative activity.[17]

  • Cell Cycle Arrest: Some indazole compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.[17]

Quantitative Anti-Cancer Data

The anti-proliferative activity of indazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%.

Compound Class/NameTarget(s)Cancer Cell LineIC₅₀ (nM)Reference
PazopanibVEGFR-2Various30[7]
AxitinibVEGFR, PDGFRVarious-[5]
ErdafitinibFGFR1Various15[11]
Compound 14c FGFR1-9.8[11]
Compound 2f -4T1 (Breast)230 - 1150[8]
Compound 93 -HL60 (Leukemia)8.3[7]
Compound 15k HDAC1HCT-116 (Colon)2.7[17]
Compound 27 Aurora A/B-26 (A), 15 (B)[15]
Experimental Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of substituted indazoles on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test indazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells (96-well plate) Start->Seed Treat Add Indazole Compounds (Serial Dilutions) Seed->Treat Incubate1 Incubate (48-72 hours) Treat->Incubate1 MTT Add MTT Reagent Incubate1->MTT Incubate2 Incubate (4 hours) MTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining the anti-proliferative activity of indazoles.

Anti-Inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. Substituted indazoles have demonstrated significant anti-inflammatory properties, with some compounds showing efficacy superior to established nonsteroidal anti-inflammatory drugs (NSAIDs).[18]

Mechanism of Action

The anti-inflammatory effects of indazoles are mediated through the inhibition of key enzymes and signaling molecules in the inflammatory cascade.

  • COX Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some indazole derivatives act as potent inhibitors of COX-2.[19]

  • Cytokine Suppression: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1) play a central role in amplifying the inflammatory response. N-substituted indazolones have been shown to block the release of these cytokines.[20]

  • 5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators. Certain 1,5-disubstituted indazol-3-ols are potent inhibitors of 5-LOX.[21]

  • PDE4 Inhibition: Phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising treatment for inflammatory conditions. N2-substituted indazole derivatives have been developed as potent PDE4 inhibitors for inflammatory bowel disease.[22]

Quantitative Anti-Inflammatory Data
Compound ClassTargetAssayIC₅₀Reference
N-Substituted IndazolonesCytokine ReleaseTNF-α & IL-1 Inhibition-[20]
5-AminoindazoleCOX-2In vitro enzyme assay12.32 - 23.42 µM[19]
Indazol-3-ol (Compound 27)5-LipoxygenaseIn vitro enzyme assay44 nM[21]
N2-Indazole (LZ-14)PDE4D7In vitro enzyme assay10.5 nM[22]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test indazole compound or vehicle control orally or intraperitoneally to different groups of rats. A reference drug group (e.g., diclofenac) should also be included.[18]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Emerging Biological Activities

The therapeutic potential of substituted indazoles extends beyond cancer and inflammation. Active research is ongoing in several other areas:

  • Antimicrobial and Antifungal Activity: Various indazole derivatives have shown promising activity against a range of bacterial and fungal pathogens, including Escherichia coli, Bacillus subtilis, and Candida albicans.[23][24][25][26][27]

  • Neuroprotective Effects: Certain indazole derivatives are being investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.[28] They have been shown to act as inhibitors of enzymes like monoamine oxidase B (MAO-B) and glycogen synthase kinase 3 (GSK-3).[2][28]

  • Antiviral Activity: The indazole scaffold has been explored for the development of agents against various viruses, including HIV.[3]

Future Perspectives and Conclusion

The indazole scaffold continues to be a highly fruitful starting point for the design and discovery of new therapeutic agents.[29][30] The versatility of its chemistry allows for fine-tuning of its pharmacological properties to achieve high potency and selectivity for a wide range of biological targets. Future research will likely focus on exploring novel substitution patterns, developing more selective inhibitors to minimize off-target effects, and applying indazole-based compounds to a broader range of diseases. The integration of computational drug design with traditional synthetic and biological evaluation will undoubtedly accelerate the journey of new indazole derivatives from the laboratory to the clinic.[31]

References

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., & Yu, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Singh, M., Singh, T., & Sharma, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(53), 33635-33663. [Link]

  • Lv, K., Wang, Z., & Li, G. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(21), 3878. [Link]

  • Tse, E., Butner, L., Huang, Y., & Hall, I. H. (1996). The anti-inflammatory activity of N-substituted indazolones in mice. Archiv der Pharmazie, 329(1), 35-40. [Link]

  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. [Link]

  • Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1-8. [Link]

  • Singh, M., Singh, T., & Sharma, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Kumar, T. S., D'Cruz, S., & Thenmozhi, A. J. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 9(12), FF01–FF04. [Link]

  • Lv, K., Wang, Z., & Li, G. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 24(21), 3878. [Link]

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., & Yu, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15675–15687. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry, 192, 112189. [Link]

  • Kumar, D. S. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Pharmaceutical and Medicinal Chemistry, 9(3). [Link]

  • Wang, T., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 126, 884-896. [Link]

  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. [Link]

  • Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]

  • Schindler, R., et al. (1998). 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. Archiv der Pharmazie, 331(1), 13-21. [Link]

  • Anonymous. (2024). Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. R Discovery. [Link]

  • Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Anonymous. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central. [Link]

  • Anonymous. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [Link]

  • Anonymous. (n.d.). Selected examples of biologically active substituted indazoles. ResearchGate. [Link]

  • Rivera-Becerril, E., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 26(11), 3182. [Link]

  • Pal, D., et al. (2022). Importance of Indazole against Neurological Disorders. Current Drug Targets, 23(1), 1-1. [Link]

  • Anonymous. (n.d.). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [Link]

  • Ait Itto, M., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Chemistry, 6(2), 33. [Link]

  • Anonymous. (n.d.). Antibacterial activity of indazole derivatives (5a-o). ResearchGate. [Link]

  • Fehér, O., et al. (1999). 2-Substituted indazoles. Synthesis and antimicrobial activity. European Journal of Medicinal Chemistry, 34(11), 1009-1018. [Link]

  • Anonymous. (n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis. [Link]

  • Nanda, S. S., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current Topics in Medicinal Chemistry, 22(14), 1152-1159. [Link]

  • Haribabu, B., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 488-494. [Link]

  • Anonymous. (n.d.). Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]

  • Anonymous. (n.d.). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. Journal of Medicinal Chemistry. [Link]

  • Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Cellular and Molecular Neurobiology, 26(7-8), 1495-1513. [Link]

  • Anonymous. (2024). Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflammatory bowel disease. PubMed. [Link]

Sources

role of 4-Bromo-1H-indazol-6-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 4-Bromo-1H-indazol-6-amine in Medicinal Chemistry

Executive Summary

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. This guide focuses on a specific, highly versatile derivative: This compound . We delve into its synthesis, physicochemical properties, and its pivotal role as a strategic building block in drug discovery. Through an examination of its reactivity in key cross-coupling reactions and its application in the synthesis of potent kinase inhibitors, this document serves as a technical resource for researchers, chemists, and professionals in pharmaceutical development. Detailed protocols, mechanistic insights, and workflow visualizations are provided to empower the reader with both theoretical understanding and practical knowledge for leveraging this important intermediate.

The Privileged Indazole Scaffold: A Gateway to Biological Activity

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a bioisostere of indole and has garnered immense interest in drug discovery.[1] Its unique structural and electronic properties allow it to engage in various non-covalent interactions with biological targets, particularly the hinge region of protein kinases. This has led to the development of numerous indazole-containing therapeutics with diverse biological activities, including anti-inflammatory, anti-HIV, and notably, anticancer properties.[2][3][4]

Several FDA-approved small molecule kinase inhibitors feature the indazole core, underscoring its significance. Drugs such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor) validate the indazole scaffold as a successful pharmacophore for targeting critical pathways in oncology.[5] The strategic functionalization of the indazole ring is therefore a key focus of medicinal chemistry programs, and versatile intermediates that allow for controlled, site-selective modifications are of high value. This compound emerges as such a critical intermediate, offering two distinct and orthogonally reactive handles for molecular elaboration.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a building block's properties and a reliable synthetic route are prerequisites for its effective use.

Physicochemical Data

The key properties of this compound are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₇H₆BrN₃[6]
Molecular Weight 211.05 g/mol [6]
Appearance Solid (Varies from yellow to brown)[7]
CAS Number 885518-50-3[7]
Canonical SMILES C1=C(C=C(C2=C1NN=C2)Br)N[6]
InChI Key IXIYWFBIFWDMHY-UHFFFAOYSA-N[6]
Synthetic Pathway

The synthesis of this compound can be strategically approached via a multi-step sequence starting from a commercially available substituted benzonitrile. The pathway involves the formation of the indazole core, followed by regioselective bromination. An alternative and commonly cited route involves nitration and subsequent reduction.[8][9] The following protocol is a representative synthesis adapted from established procedures for analogous compounds.[8]

G cluster_0 Synthetic Workflow A 2-Bromo-4-fluorobenzonitrile B Hydrazine Hydrate C 6-Bromo-4-fluoro-1H-indazole D Ammonia E This compound

Detailed Experimental Protocol: Synthesis of this compound

Causality: This protocol leverages the reactivity of an ortho-halobenzonitrile with hydrazine to form the indazole ring. The subsequent step is a nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nature of the indazole ring system activates the C6-fluorine for displacement by ammonia.

Step 1: Synthesis of 6-Bromo-4-fluoro-1H-indazole

  • To a solution of 2-bromo-4-fluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol or diethylene glycol, add hydrazine hydrate (3.0-5.0 eq).

  • Heat the reaction mixture to reflux (typically 120-150 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 6-bromo-4-fluoro-1H-indazole.

Step 2: Synthesis of this compound

  • Place the 6-bromo-4-fluoro-1H-indazole (1.0 eq) into a sealed pressure vessel.

  • Add a solution of ammonia in a polar solvent (e.g., a 7N solution of ammonia in methanol or aqueous ammonia). The choice of solvent and concentration is critical for reaction efficiency.

  • Seal the vessel and heat the mixture to 100-130 °C. The internal pressure will increase significantly; ensure the vessel is rated for the conditions.

  • Maintain the temperature and stir for 18-36 hours. Monitor the reaction by TLC or HPLC.

  • After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as the final product.[7]

The Role of this compound as a Strategic Intermediate

The synthetic utility of this compound lies in its two chemically distinct functional groups: the C4-bromo and the C6-amino groups. This allows for selective and sequential functionalization to build molecular complexity. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the primary amine is a versatile nucleophile.

G cluster_0 C4-Bromo Position Reactions cluster_1 C6-Amine Position Reactions Core This compound Suzuki Suzuki Coupling (C-C bond) Core->Suzuki Buchwald Buchwald-Hartwig (C-N bond) Core->Buchwald Sonogashira Sonogashira Coupling (C-C triple bond) Core->Sonogashira Amidation Amidation (Amide bond) Core->Amidation ReductiveAmination Reductive Amination (Secondary Amine) Core->ReductiveAmination Ullmann Ullmann Condensation (C-N bond) Core->Ullmann

Key Cross-Coupling Methodologies

Modern synthetic chemistry relies heavily on transition-metal-catalyzed reactions to form C-C and C-N bonds efficiently and selectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[10] For this compound, this reaction is typically performed at the C4-bromo position to introduce new aryl or heteroaryl moieties, which are often crucial for modulating potency and selectivity against biological targets.[1][11]

Expertise & Causality: The choice of catalyst is critical. A palladium(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂.[1] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is effective because it is both electron-rich, facilitating the initial oxidative addition of the aryl bromide to the Pd(0) center, and has a large bite angle, which promotes the final reductive elimination step. A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[12]

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or DME and water.[5][13]

  • Heat the mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via silica gel chromatography to obtain the C4-arylated indazole derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[14][15] While our substrate already has an amino group, this reaction can be used to couple the C4-bromo position with a different amine, or conversely, to couple the C6-amino group with a different aryl halide, provided the other functional group is appropriately protected.

Expertise & Causality: This reaction's success hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[16] These ligands stabilize the monomeric Pd(0) active catalyst, prevent the formation of inactive palladium dimers, and accelerate the rate-limiting reductive elimination step that forms the C-N bond.[17] A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[15]

Protocol: General Procedure for Buchwald-Hartwig Amination at C4

  • To an oven-dried reaction vessel, add the palladium precatalyst, the phosphine ligand, and the base (e.g., NaOtBu).

  • Add this compound (1.0 eq) and the desired amine coupling partner (1.1-1.5 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed anhydrous aprotic solvent, such as toluene or dioxane.

  • Heat the mixture to 80-120 °C and stir until reaction completion.

  • Cool the reaction, quench carefully with water or saturated ammonium chloride solution, and extract with an organic solvent.

  • Purify the product by silica gel chromatography.

Pharmacological Significance: Targeting Protein Kinases

Derivatives of this compound are frequently designed as inhibitors of protein kinases. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[18] By functionalizing the C4 and C6 positions, medicinal chemists can create molecules that bind with high affinity and selectivity to the ATP-binding pocket of a target kinase, blocking its activity and disrupting downstream signaling.

For example, attaching a suitable aryl group at C4 via a Suzuki coupling can provide key interactions with the "hinge region" of the kinase, while modifying the C6-amine with various side chains can improve solubility, cell permeability, and interactions with the solvent-exposed region of the binding site.[5][18]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Kinase [label="Target Kinase\n(e.g., FGFR, VEGFR)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Substrate Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; pSubstrate [label="Phosphorylated\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Indazole-Based\nKinase Inhibitor", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> Receptor [label="Binds"]; Receptor -> Kinase [label="Activates"]; Kinase -> Substrate [label="ATP -> ADP"]; Substrate -> pSubstrate [style=dashed]; pSubstrate -> Response [label="Signal Transduction"]; Inhibitor -> Kinase [label="Blocks ATP Binding", arrowhead=tee, color="#EA4335", style=bold]; } enddot Caption: Inhibition of a generic kinase signaling pathway by an indazole derivative.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its dual functionality allows for the application of powerful and reliable synthetic methodologies like Suzuki and Buchwald-Hartwig couplings to generate vast libraries of structurally diverse compounds. The proven success of the indazole scaffold in oncology, particularly as a kinase inhibitor core, ensures that this building block will remain highly relevant.

Future work will likely focus on developing even more efficient and sustainable synthetic methods for its preparation and derivatization. Furthermore, as our understanding of disease biology deepens, this compound will undoubtedly be employed to create novel probes and therapeutic candidates for an expanding range of biological targets beyond kinases. Its versatility and proven track record make it an indispensable tool for scientists and researchers dedicated to the development of next-generation medicines.

References

  • Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link][19][20]

  • Dakshanamurthy, S. (2024). The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. Pharmaffiliates. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link][14]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][15]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link][21]

  • Cerecetto, H., & Gerpe, A. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17618-17631. [Link][1]

  • PubChem. (n.d.). This compound. PubChem. [Link][6]

  • Soni, R., & Kumar, M. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4945. [Link][18]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link][2]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17189-17198. [Link][5]

  • Beneteau, V., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7352-7360. [Link][11]

  • Leadbeater, N. E., & Williams, V. A. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 10(4), 833-837. [Link][13]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link][12]

  • Google Patents. (n.d.). CN105777616A - Ceritinib synthesis intermediate and preparation method thereof. Google Patents. [22]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1446-1454. [Link][17]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link][10]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link][23]

  • ResearchGate. (n.d.). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ResearchGate. [Link][24]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link][16]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link][25]

  • Wikipedia contributors. (2023). Ullmann reaction. Wikipedia. [Link][26]

  • Wiley Online Library. (n.d.). Ullmann Reaction. Wiley Online Library. [Link][27]

  • Jayaprakash, V., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4068. [Link][4]

Sources

The Indazole Scaffold: A Journey from Discovery to a Privileged Structure in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Heterocycle

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Though rare in nature, its synthetic derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1][4][5] This versatility has cemented the indazole nucleus as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide provides a comprehensive exploration of the indazole core, from its initial discovery to the sophisticated synthetic strategies and mechanistic underpinnings that drive its use in contemporary drug discovery.

The Dawn of Indazole Chemistry: A Serendipitous Discovery

The history of indazole begins in the late 19th century with the seminal work of the Nobel laureate Emil Fischer. In 1880, while investigating the derivatives of hydrazine, Fischer reported the first synthesis of an indazole derivative.[3][5][6] His initial method involved the cyclization of ortho-hydrazino cinnamic acid upon heating.[3][5][6] This foundational work, born from Fischer's broader explorations into hydrazines and their reactions with carbonyl compounds, laid the groundwork for over a century of chemical innovation.[7][8][9]

Evolution of Synthetic Methodologies: From Classical Reactions to Modern Catalysis

The synthesis of the indazole core has evolved significantly since Fischer's initial report. The choice of a synthetic route is a critical decision, often balancing factors like desired substitution patterns, yield, substrate scope, and reaction conditions.[10]

Classical Approaches: The Jacobson-Henderson Synthesis

One of the earliest and most fundamental methods for constructing the 1H-indazole core is the Jacobson-Henderson synthesis. This reaction proceeds via the cyclization of an N-nitroso derivative of an o-toluidine.

The causality behind this reaction lies in the in-situ generation of a reactive intermediate. The N-nitroso group activates the ortho-methyl group, facilitating a deprotonation and subsequent intramolecular cyclization. This method, while historically significant, often requires harsh conditions and may have limitations regarding substrate scope.

Objective: Synthesize 1H-indazole from N-acetyl-o-toluidine.

Materials:

  • N-acetyl-o-toluidine

  • Acetic Anhydride

  • Acetic Acid

  • Sodium Nitrite

  • Nitric Acid

Procedure:

  • Acetylation: Dissolve N-acetyl-o-toluidine in a mixture of acetic anhydride and acetic acid. This step protects the amino group and sets the stage for nitrosation.

  • Nitrosation: Cool the mixture in an ice bath and introduce nitrous gases, generated by the reaction of nitric acid with sodium nitrite. This is a critical step where the N-nitroso intermediate is formed. The reaction is exothermic and requires careful temperature control.

  • Cyclization: The N-nitroso intermediate undergoes a spontaneous intramolecular cyclization to form the indazole ring. Mechanistic studies suggest this proceeds via an intramolecular azo coupling.[11]

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove acids and byproducts. The crude indazole is typically purified by recrystallization or chromatography.

Self-Validation: Successful synthesis is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR) and melting point determination, which should align with literature values for 1H-indazole.

Modern Era: The Rise of Palladium-Catalyzed Cross-Coupling

The advent of transition-metal catalysis revolutionized organic synthesis, and indazole construction was no exception. Palladium-catalyzed reactions, in particular, have emerged as powerful and versatile tools for forming the indazole ring and for its subsequent functionalization.[4][12][13] These methods often offer milder reaction conditions, broader functional group tolerance, and greater regioselectivity compared to classical approaches.[4]

A prominent strategy involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[4][13] This approach constructs the N(1)-C(7a) bond of the indazole core.

Objective: Synthesize a 2-aryl-2H-indazole derivative.

Materials:

  • N-aryl-N-(o-bromobenzyl)hydrazine (substrate)

  • Palladium(II) Acetate (Pd(OAc)₂) (catalyst precursor)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (ligand)

  • Sodium tert-butoxide (t-BuONa) (base)

  • Toluene (solvent)

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the N-aryl-N-(o-bromobenzyl)hydrazine substrate, Pd(OAc)₂, dppf, and t-BuONa. The inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and phosphine ligand.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture at 90-100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The combination of Pd(OAc)₂ and dppf generates the active Pd(0) catalyst in situ, which then participates in the catalytic cycle. The t-BuONa is a sufficiently strong base to facilitate the deprotonation steps in the cycle.

  • Work-up and Purification: After completion, the reaction is cooled, filtered through a pad of celite to remove the palladium catalyst, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.[12]

Causality and Self-Validation: The success of this reaction hinges on the precise interplay of the catalyst, ligand, and base. The dppf ligand is crucial for stabilizing the palladium center and promoting the desired reductive elimination step. The reaction's completion and the identity of the 2-aryl-2H-indazole product are confirmed by NMR and mass spectrometry.

G sub Substrate (e.g., N-aryl-N- (o-bromobenzyl)hydrazine) setup Reaction Setup (Inert Atmosphere) sub->setup reagents Reagents (Pd(OAc)₂, dppf, t-BuONa) reagents->setup solvent Anhydrous Solvent (Toluene) solvent->setup heating Heating (90-100 °C) setup->heating monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring monitoring->heating Incomplete workup Work-up & Filtration monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product (2-Aryl-2H-Indazole) purification->product

Caption: Palladium-Catalyzed Synthesis Workflow.

Indazole as a Privileged Scaffold in Drug Discovery

The indazole core is a key structural motif in numerous approved drugs, particularly in the field of oncology.[1][2] Its ability to form critical hydrogen bonds and engage in various non-covalent interactions with protein targets underpins its success.

Drug NameTherapeutic AreaTarget(s)
Axitinib OncologyVEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT
Pazopanib OncologyVEGFR, PDGFR, FGFR, c-KIT
Niraparib OncologyPARP1, PARP2
Entrectinib OncologyTRKA/B/C, ROS1, ALK
Benzydamine Anti-inflammatoryProstaglandin synthesis inhibitor
Granisetron Antiemetic5-HT3 receptor antagonist

Mechanism of Action Spotlight: Axitinib

Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs), which are crucial for angiogenesis—the formation of new blood vessels that tumors require to grow.

The indazole core of axitinib plays a pivotal role in its mechanism of action. It acts as a hinge-binding motif, forming two key hydrogen bonds with the backbone of the kinase hinge region of VEGFR. This interaction anchors the drug in the ATP-binding pocket, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-angiogenic signals.

Signaling Pathway Inhibition by Axitinib

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K/Akt VEGFR->PI3K Ras Ras/MAPK VEGFR->Ras Axitinib Axitinib Axitinib->VEGFR Inhibits (ATP Competition) Angiogenesis Angiogenesis (Tumor Growth) PLCg->Angiogenesis Promotes PI3K->Angiogenesis Promotes Ras->Angiogenesis Promotes

Caption: Axitinib Inhibition of the VEGFR Signaling Pathway.

Future Directions and Emerging Applications

The exploration of indazole chemistry is far from complete. Current research is focused on several exciting areas:

  • C-H Functionalization: Direct C-H functionalization of the indazole core is a highly sought-after strategy to streamline the synthesis of complex derivatives, reducing the need for pre-functionalized starting materials.[14]

  • Photocatalysis and Electrochemistry: These green chemistry approaches offer novel, metal-free pathways for indazole synthesis and modification under mild conditions.[2]

  • New Therapeutic Targets: The privileged nature of the indazole scaffold continues to be leveraged in the design of inhibitors for new and challenging biological targets, including those in neurodegenerative and infectious diseases.[3]

Conclusion

From its discovery by Emil Fischer to its current status as a privileged scaffold in blockbuster drugs, the indazole nucleus has had a profound impact on chemical and medical science. The continuous evolution of synthetic methodologies, driven by innovations in catalysis and a deeper understanding of reaction mechanisms, ensures that indazole-based compounds will remain at the forefront of drug discovery for the foreseeable future. This guide has provided a technical overview of this remarkable journey, offering insights into the synthesis, mechanism, and application of this vital heterocyclic system.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health (NIH). Available at: [Link]

  • Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Chemistry Portal. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. ACS Publications. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central. Available at: [Link]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PubMed Central. Available at: [Link]

  • Synthesis of Fluorescent Indazoles by Palladium-Catalyzed Benzannulation of Pyrazoles with Alkynes. ACS Publications. Available at: [Link]

  • RECENT SYNTHETIC APPROACHES TO 1H- AND 2H-INDAZOLES. ijpsr.com. Available at: [Link]

  • indazole. Organic Syntheses. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Synthesis of indazole motifs and their medicinal importance: An overview. ResearchGate. Available at: [Link]

  • Emil Fischer. Wikipedia. Available at: [Link]

  • Indazole. Wikipedia. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. Available at: [Link]

  • Hermann Emil Fischer – The most outstanding chemist in history. Elsevier. Available at: [Link]

  • Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer. Britannica. Available at: [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction?. Reddit. Available at: [Link]

Sources

A Technical Guide to the Safe Handling and Management of 4-Bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1H-indazol-6-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often utilized as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents.[1] While its unique structure is valuable, it also necessitates a thorough understanding of its potential hazards. As a brominated aromatic amine, it warrants careful and informed handling to mitigate risks associated with toxicity and reactivity. This guide provides a comprehensive framework for the safe management of this compound in a laboratory setting. It synthesizes data from structurally related compounds to establish a robust safety profile, detailing essential engineering controls, personal protective equipment (PPE), standard operating procedures, and emergency protocols. The primary objective is to empower researchers with the knowledge to handle this compound responsibly, ensuring both personal safety and experimental integrity.

Compound Profile and Hazard Identification

A complete, experimentally verified safety profile for this compound is not widely published. Therefore, a conservative risk assessment must be performed by evaluating data from structurally analogous compounds, such as 4-Bromo-1H-indazole and other halogenated indazoles.[2][3]

Chemical and Physical Properties
PropertyValueSource
Chemical Name This compound[4]
Synonyms 6-Amino-4-bromo-1H-indazole[5]
CAS Number 885518-50-3[5]
Molecular Formula C₇H₆BrN₃[4]
Molecular Weight 212.05 g/mol [5]
Appearance Typically a solid (powder/crystalline)[6]
Melting Point Not consistently reported; related compounds melt >160°C
Inferred Toxicological Profile and GHS Classification

Based on the hazard classifications of 4-Bromo-1H-indazole and 4-Bromo-6-chloro-1H-indazole, the following Globally Harmonized System (GHS) classifications are inferred for this compound.[2][3] This conservative approach is essential in the absence of specific data.

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed. [2][3]

  • Skin Irritation (Category 2) - H315: Causes skin irritation. [2][3]

  • Eye Irritation (Category 2) - H319: Causes serious eye irritation. [2][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation. [2][3]

Aromatic amines as a class are known for potential toxicity, and some can be absorbed through the skin, which may have systemic effects.[7][8]

Risk Assessment and Mitigation Strategies

A multi-layered approach combining engineering controls, appropriate PPE, and strict adherence to safe work practices is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be performed inside a certified and properly functioning chemical fume hood.[7] This is the primary means of preventing inhalation of airborne particulates.[9]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors or dust.[10]

  • Designated Area: A specific area within the fume hood should be designated for handling this compound to contain potential contamination.[7]

Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable.[11]

Body PartRequired PPERationale and Best Practices
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal.[7] A face shield worn over goggles is required when there is a risk of splashes, such as during solution preparation or reaction work-ups.[9][12]
Hands Double Nitrile GlovesDue to the risk of skin irritation and potential dermal absorption, double-gloving provides an extra layer of protection.[7] Gloves must be inspected before use and changed immediately upon contamination or after extended use.[13]
Body Chemical-Resistant Lab CoatA long-sleeved, fully buttoned lab coat is required to protect skin and personal clothing.[14]
Respiratory Not required with Fume HoodA respirator is generally not necessary when all work is conducted within a functioning fume hood. If fume hood failure occurs or for large-scale spills, a NIOSH-approved respirator may be required.[11]
Workflow for Safe Handling

The following workflow diagram illustrates the critical safety checkpoints for handling this compound.

G Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Fume Hood Certification & Airflow B Don Appropriate PPE (Goggles, Coat, Double Gloves) A->B C Designate & Prepare Work Area in Hood B->C D Retrieve Compound from Storage C->D Begin Handling E Weigh Solid Compound Inside Hood D->E F Prepare Solution (Slow Addition to Solvent) E->F G Decontaminate Glassware & Work Surfaces F->G Complete Experiment H Segregate & Label Chemical Waste G->H I Remove PPE Carefully (Gloves Last) H->I J Wash Hands Thoroughly I->J

Caption: A logical flow for handling the compound, emphasizing safety at each stage.

Standard Operating Procedures (SOPs)

Receipt and Storage
  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[10][15] Keep away from strong oxidizing agents and incompatible materials.[15]

  • Environment: Protect from moisture, as amines can be hygroscopic.[10]

  • Inventory: Maintain an accurate inventory of the compound.

Weighing and Solution Preparation
  • Preparation: Before starting, ensure all necessary equipment (spatulas, weigh paper, glassware, solvent) is inside the designated fume hood area.[7]

  • Weighing: Carefully transfer the required amount of solid onto weigh paper or into a tared container. Avoid creating dust. Use gentle movements.

  • Transfer: To prepare a solution, add the solid compound slowly and incrementally to the solvent to prevent splashing.[7]

  • Cleanup: Immediately clean any minor spills within the hood using appropriate methods (see Section 4.1).

Reaction Quenching and Work-up
  • Aromatic amines can be reactive; be mindful of the reaction conditions.[8]

  • Quenching procedures should be planned in advance and performed with caution, especially if exothermic reactions are possible.

Waste Disposal
  • Segregation: All waste contaminated with this compound (including gloves, weigh paper, pipette tips, and solutions) must be collected in a designated hazardous waste container.[13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Do not dispose of this chemical down the drain. Follow all institutional and local regulations for hazardous waste disposal.[13]

Emergency Procedures

Immediate and correct response to an emergency is critical.

Spill Management
  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a hazardous waste container.[3]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert personnel.

    • Prevent entry to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid for Exposures

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.[13]

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][5]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists.[2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Hazards: Combustion may produce toxic and corrosive fumes, including nitrogen oxides, carbon oxides, and hydrogen bromide.[3]

  • Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[13]

Emergency Response Logic

G Diagram 2: Emergency Response Logic cluster_spill Spill cluster_exposure Personal Exposure Start Emergency Event (Spill or Exposure) Spill_Check Location? Start->Spill_Check Exposure_Type Exposure Route? Start->Exposure_Type Spill_Minor Minor Spill in Hood: Absorb, Collect Waste, Decontaminate Spill_Check->Spill_Minor Inside Hood Spill_Major Major Spill / Outside Hood: Evacuate, Alert EHS Spill_Check->Spill_Major Outside Hood Skin_Eye Skin/Eye: Remove Clothing, Flush with Water 15+ min Exposure_Type->Skin_Eye Skin/Eye Inhalation Inhalation: Move to Fresh Air Exposure_Type->Inhalation Inhalation Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting Exposure_Type->Ingestion Ingestion Seek_Medical Seek Immediate Medical Attention Skin_Eye->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical

Caption: A decision tree for responding to spills and personal exposures.

Conclusion

This compound is a valuable research chemical that can be handled safely when its potential hazards are understood and respected. The core principles of safety—containment, protection, and preparedness—are paramount. By consistently implementing robust engineering controls, wearing the correct PPE, and adhering to the detailed procedures outlined in this guide, researchers can significantly minimize risks. Always prioritize safety and consult institutional EHS resources when in doubt.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • Sigma-Aldrich. (n.d.). 4-(Aminomethyl)-6-bromo-1H-indazole 97%.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ChemicalBook. (2025, July 26). 4-AMINO-6-BROMO (1H)INDAZOLE - Safety Data Sheet.
  • Fisher Scientific. (2024, March 13). SAFETY DATA SHEET - 4-Bromo-1H-indazole.
  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
  • Apollo Scientific. (2023, July 4). 4-Bromo-6-chloro-1H-indazole - Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95%.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?.
  • ChemicalBook. (2025, July 24). 4-AMINO-6-BROMO (1H)INDAZOLE.
  • PubChemLite. (n.d.). This compound (C7H6BrN3).

Sources

Methodological & Application

Application Notes and Protocols: Synthetic Routes for 4-Bromo-1H-indazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anti-cancer and anti-inflammatory properties.[1][2][3] Specifically, the 4-Bromo-1H-indazol-6-amine core is a highly valuable building block in drug discovery. The strategic placement of a bromine atom at the C4 position and a primary amine at the C6 position provides two orthogonal, versatile handles for synthetic modification. The C6-amine allows for the introduction of various side chains to modulate pharmacological activity and physicochemical properties, while the C4-bromo group is primed for palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space and the construction of complex molecular architectures.[3][]

This technical guide presents a comprehensive overview of robust synthetic strategies for preparing the this compound core and its subsequent derivatization. We provide detailed, step-by-step protocols, explain the chemical logic behind procedural choices, and offer visual workflows to facilitate successful synthesis for researchers in organic synthesis and drug development.

Part 1: Synthesis of the this compound Core Scaffold

The most reliable and modular synthesis of the target scaffold begins with a commercially available precursor, 4-Bromo-1H-indazole, and proceeds through a two-step sequence involving regioselective nitration followed by reduction. This approach ensures high yields and excellent control over the final substitution pattern.

Synthetic Pathway Overview

The synthesis is designed to first install a nitro group, which acts as a precursor to the desired amine, and then perform the reduction in the final step. The directing effects of the existing indazole ring system and the bromine substituent guide the incoming nitro group preferentially to the C6 position.

G cluster_0 Core Synthesis Workflow A 4-Bromo-1H-indazole B 4-Bromo-6-nitro-1H-indazole A->B Step 1: Nitration (HNO3, H2SO4) C This compound B->C Step 2: Reduction (Fe, AcOH or SnCl2)

Caption: Workflow for the synthesis of the this compound core.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-6-nitro-1H-indazole

This procedure details the regioselective nitration of 4-Bromo-1H-indazole. The powerful electrophilic nitration conditions are necessary to overcome the deactivating effect of the bromine atom and achieve substitution on the benzene ring portion of the indazole.

  • Rationale: A mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The reaction is performed at low temperatures to control the exothermic nature of the reaction and minimize the formation of potential side products.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
4-Bromo-1H-indazole197.035.00 g25.4Starting Material
Sulfuric Acid (98%)98.0825 mL-Solvent/Catalyst
Nitric Acid (70%)63.011.9 mL~26.6Nitrating Agent
Ice-As needed-Quenching
Deionized Water18.02As needed-Washing

Protocol:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 4-Bromo-1H-indazole (5.00 g, 25.4 mmol) to concentrated sulfuric acid (25 mL) while cooling in an ice-water bath (0-5 °C). Stir until all solids have dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.9 mL) to concentrated sulfuric acid (5 mL) at 0-5 °C.

  • Add the nitrating mixture dropwise to the solution of 4-Bromo-1H-indazole over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice (~150 g) with vigorous stirring. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum at 50 °C to yield 4-Bromo-6-nitro-1H-indazole as a yellow powder. The product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group to a primary amine. While various methods exist (e.g., catalytic hydrogenation), reduction with iron powder in acetic acid is a cost-effective, scalable, and reliable method that avoids the use of high-pressure hydrogenation equipment or more toxic heavy metals.

  • Rationale: In the acidic medium provided by acetic acid, iron acts as a reducing agent, transferring electrons to the nitro group, which is subsequently protonated and ultimately converted to the amine. The reaction is typically heated to ensure a reasonable reaction rate.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
4-Bromo-6-nitro-1H-indazole242.035.50 g22.7Starting Material
Iron Powder (<100 mesh)55.856.34 g113.5Reducing Agent
Glacial Acetic Acid60.0560 mL-Solvent/Acid
Ethyl Acetate88.11As needed-Extraction Solvent
Saturated NaHCO₃ (aq)-As needed-Neutralization
Brine-As needed-Washing
Anhydrous Na₂SO₄142.04As needed-Drying Agent

Protocol:

  • To a 250 mL three-neck flask equipped with a reflux condenser and magnetic stir bar, add 4-Bromo-6-nitro-1H-indazole (5.50 g, 22.7 mmol), iron powder (6.34 g, 113.5 mmol), and glacial acetic acid (60 mL).

  • Heat the stirred suspension to 110 °C and maintain this temperature for 1.5-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the solvents.

  • Redissolve the residue in ethyl acetate (150 mL) and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford this compound.

Part 2: Derivatization of the this compound Core

The this compound scaffold offers two primary points for diversification: the nucleophilic 6-amino group and the C4-bromo position, which is suitable for cross-coupling reactions. Derivatization of the amino group is often the first step in building out the molecule.

G cluster_1 Derivatization Pathways Core This compound Alkylated N-Alkyl/Aryl Derivatives Core->Alkylated Reductive Amination (R-CHO, NaBH3CN) Acylated N-Acyl Derivatives Core->Acylated Acylation (R-COCl, Base) Coupled C4-Aryl/Alkynyl Derivatives Core->Coupled Suzuki/Sonogashira Coupling (Pd Catalyst, Boronic Acid/Alkyne)

Caption: Key derivatization strategies for the this compound scaffold.

Protocol 2.1: N-Alkylation via Reductive Amination

Reductive amination is a superior method for N-alkylation as it avoids the over-alkylation issues common with direct alkylation using alkyl halides. The reaction proceeds by forming an intermediate imine (or iminium ion), which is then selectively reduced.[5]

  • Rationale: The primary amine reacts with an aldehyde or ketone to form an imine in equilibrium. A mild, selective reducing agent like sodium cyanoborohydride (NaBH₃CN) is used because it readily reduces the protonated iminium ion but is slow to reduce the starting carbonyl compound, allowing the reaction to be performed in one pot.[6][7]

ReagentRole
This compoundAmine Source
Aldehyde or Ketone (e.g., 4-Fluorobenzaldehyde)Alkyl Source
Sodium Cyanoborohydride (NaBH₃CN)Selective Reducing Agent
MethanolSolvent
Acetic AcidCatalyst (for imine formation)

Protocol:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add the desired aldehyde or ketone (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the mixture. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Handle in a fume hood.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water and concentrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel chromatography to yield the N-alkylated derivative.

Table of Examples for Reductive Amination:

Amine Starting MaterialCarbonyl CompoundExpected Product
This compound4-FluorobenzaldehydeN-(4-Fluorobenzyl)-4-bromo-1H-indazol-6-amine
This compoundCyclohexanoneN-Cyclohexyl-4-bromo-1H-indazol-6-amine
This compoundAcetoneN-Isopropyl-4-bromo-1H-indazol-6-amine
Protocol 2.2: N-Acylation to Form Amide Derivatives

The synthesis of amides from the 6-amino group is a straightforward and high-yielding transformation, crucial for introducing linkers or pharmacophores.

  • Rationale: The nucleophilic 6-amino group attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl or carboxylic acid byproduct generated during the reaction.

ReagentRole
This compoundAmine Source
Acyl Chloride (e.g., Acetyl Chloride)Acylating Agent
Triethylamine (TEA) or PyridineBase
Dichloromethane (DCM) or Tetrahydrofuran (THF)Solvent

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to obtain the N-acyl derivative.

Part 3: Future Directions - Cross-Coupling at the C4-Position

Once the C6-amine has been functionalized (and potentially protected), the C4-bromo position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of aryl, heteroaryl, or alkynyl groups, significantly expanding the structural diversity of the synthesized library.

  • Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) can be used to form a C-C bond at the C4 position.[8][9]

  • Buchwald-Hartwig Amination: This reaction can introduce a secondary amine or aniline at the C4 position by coupling with a primary or secondary amine, using a specialized palladium catalyst and ligand system.[10][11][12]

These advanced methods provide powerful tools for creating novel 4,6-disubstituted indazole derivatives for screening in drug discovery programs.

References

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (n.d.). National Institutes of Health. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules, 28(6), 2821. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journal of Organic Chemistry, 8, 1884-1893. [Link]

  • Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

  • [Novel access to indazoles based on palladium-catalyzed amination chemistry]. (2006). Yakugaku Zasshi, 126(9), 739-47. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15835-15844. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4996. [Link]

  • Amine Preparation 4 - Reductive Amination. (2020). YouTube. [Link]

  • 22.4e Synthesis of Amines Reductive Amination. (2018). YouTube. [Link]

Sources

Application Notes: The Strategic Use of 4-Bromo-1H-indazol-6-amine in the Synthesis of PI3 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Critical Cancer Pathway

The Phosphatidylinositol-3-kinase (PI3K) signaling pathway is a central regulator of diverse cellular functions, including cell growth, proliferation, survival, and metabolism.[1] This pathway is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3), a critical second messenger.[2] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a cascade of proteins involved in cell survival and growth.[2]

Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide variety of human cancers, making it one of the most critical and intensely pursued targets for cancer drug discovery.[3] The development of small molecule inhibitors that can selectively target PI3K isoforms has become a cornerstone of modern oncology research.

Within the vast chemical space explored for kinase inhibitors, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous potent therapeutic agents.[4][5] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 4-Bromo-1H-indazol-6-amine as a versatile building block in the synthesis of novel PI3K inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss the characterization of the resulting compounds.

The PI3K/Akt/mTOR Signaling Pathway

A clear understanding of the target pathway is fundamental to inhibitor design. The PI3K pathway is a complex network with multiple feedback loops and downstream effectors.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) (Full Activation)

Caption: The PI3K/Akt/mTOR signaling cascade.

Why this compound? A Chemist's Perspective

The utility of this compound as a starting material lies in its unique combination of a privileged heterocyclic core and two distinct, synthetically versatile functional groups.

  • The Indazole Core: The indazole ring system is a key pharmacophore that effectively interacts with the hinge region of many kinases, including PI3K, through hydrogen bonding.[5] This interaction is often crucial for potent and selective inhibition.

  • The 6-Bromo Group: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[6][7] This allows for the straightforward introduction of a wide variety of aryl and heteroaryl substituents, enabling rapid exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.

  • The 4-Amine Group: The primary amine at the 4-position provides another vector for chemical modification. It can be acylated, alkylated, or used as a nucleophile to build out other regions of the inhibitor, which often occupy the solvent-exposed region of the kinase active site.

This dual functionality allows for a modular and convergent synthetic strategy, making it a highly valuable starting material for constructing libraries of potential PI3K inhibitors.

Synthetic Application: A Case Study Approach with Pictilisib (GDC-0941)

Pictilisib (GDC-0941) is a potent, orally bioavailable pan-Class I PI3K inhibitor that has undergone extensive clinical investigation.[3][8] Its chemical structure, 2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinylthieno[3,2-d]pyrimidine, prominently features an indazole moiety.[9][10] While many reported syntheses of Pictilisib start from 4-bromo-1H-indazole, the principles are directly applicable to derivatives like this compound for creating novel analogs.

The core synthetic strategy involves coupling the indazole unit to a thieno[3,2-d]pyrimidine scaffold. The bromine atom on the indazole is typically converted to a boronic acid or boronic ester to facilitate a Suzuki coupling reaction.

Synthetic_Workflow Start This compound Step1 Protection of Amine (e.g., Boc, Ac) Start->Step1 Step2 Borylation (Miayura Borylation) Step1->Step2 Intermediate1 Protected Indazole Boronic Ester Step2->Intermediate1 Step3 Suzuki Cross-Coupling (Pd Catalyst) Intermediate1->Step3 Scaffold Functionalized Thieno[3,2-d]pyrimidine Core (with leaving group, e.g., Cl) Scaffold->Step3 Intermediate2 Coupled Indazole-Pyrimidine Core Step3->Intermediate2 Step4 Deprotection Intermediate2->Step4 Step5 Functionalization of Amine (Acylation, Alkylation, etc.) Step4->Step5 Final Final PI3K Inhibitor Analog Step5->Final

Caption: General workflow for synthesizing PI3K inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-indazol-4-amine from 4-Nitro-1H-indazole

This protocol outlines the synthesis of the title compound from a commercially available precursor, providing a foundational method for laboratories.[11]

Step 1: Bromination of 4-Nitro-1H-indazole

  • To a solution of 4-nitro-1H-indazole (1.0 eq.) in acetonitrile, add N-Bromosuccinimide (NBS) (1.1-1.5 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 6-bromo-4-nitro-1H-indazole.

Step 2: Reduction of the Nitro Group

  • Suspend 6-bromo-4-nitro-1H-indazole (1.0 eq.) in a mixture of ethanol and water.

  • Add iron powder (3-5 eq.) and a catalytic amount of acetic acid or ammonium chloride.

  • Heat the mixture to reflux (80-100°C) and stir vigorously for 2-4 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 6-bromo-1H-indazol-4-amine.

StepKey ReagentsSolventConditionsPurpose
1 4-nitro-1H-indazole, N-Bromosuccinimide (NBS)AcetonitrileReflux, 4-6hRegioselective bromination at the 6-position
2 6-bromo-4-nitro-1H-indazole, Iron powder, Acetic AcidEthanol/WaterReflux, 2-4hReduction of the nitro group to a primary amine
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling a bromo-indazole intermediate with a boronic acid/ester, a key step in assembling many kinase inhibitors.[12]

  • To a reaction vessel, add the 6-bromo-1H-indazole derivative (e.g., protected 4-amino-6-bromo-1H-indazole) (1.0 eq.), the desired aryl or heteroaryl boronic acid or pinacol ester (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or dimethoxyethane (DME).

  • Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 eq.).

  • Heat the reaction mixture to 80-100°C for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to obtain the coupled product.

Characterization and Quality Control

The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >95% for biological screening.

Structure-Activity Relationship (SAR) Insights

The indazole scaffold is a cornerstone of many kinase inhibitors due to its favorable interactions in the ATP-binding pocket.[5][13] For PI3K inhibitors, SAR studies have revealed several key principles:

  • The N1-H of the indazole ring often acts as a hydrogen bond donor to the hinge region of the kinase.

  • Substituents at the 4-position, derived from the amine group of the starting material, can be modified to enhance solubility, cell permeability, and target engagement.

  • The group introduced at the 6-position via cross-coupling can be optimized to improve potency and isoform selectivity.[14]

The use of this compound allows for systematic exploration of these SAR principles, facilitating the development of next-generation PI3K inhibitors with improved therapeutic profiles.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of novel PI3K inhibitors. Its dual functional handles—a bromine atom amenable to cross-coupling and a primary amine for further derivatization—provide a robust platform for medicinal chemists. The protocols and strategies outlined in this application note offer a comprehensive guide for researchers aiming to leverage this powerful building block in the rational design and discovery of targeted cancer therapeutics.

References

  • MDPI.

  • Benchchem.

  • ResearchGate.

  • PMC.

  • RSC Publishing.

  • PubMed.

  • Benchchem.

  • Benchchem.

  • PMC - NIH.

  • Selleck Chemicals.

  • PMC - NIH.

  • Cayman Chemical.

  • PubMed.

  • ChemicalBook.

  • Shokat Lab - UCSF.

  • PubChem - NIH.

  • NIH.

  • SCBT.

  • ResearchGate.

  • PMC - NIH.

  • Semantic Scholar.

  • NIH.

  • ResearchGate.

Sources

Application Note: A Comprehensive Protocol for Suzuki-Miyaura Coupling of 4-Bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indazole Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the construction of complex biaryl and heteroaryl structures is paramount. The indazole nucleus, a bioisostere of indole, is a privileged scaffold found in numerous biologically active compounds and approved drugs, exhibiting activities such as anticancer, anti-inflammatory, and anti-HIV properties.[3][4][5][6]

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 4-Bromo-1H-indazol-6-amine with various aryl and heteroaryl boronic acids. This specific substrate presents unique challenges due to the presence of two potentially coordinating nitrogen atoms (the indazole NH and the 6-amino group), which can interact with the palladium catalyst.[7][8] This guide explains the causality behind experimental choices, offers a robust step-by-step procedure, and provides a comprehensive troubleshooting guide to empower researchers in drug discovery and chemical development to successfully synthesize novel 4-aryl-1H-indazol-6-amine derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding this mechanism is critical for rational troubleshooting and optimization.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square-planar Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl halides.[10]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[11] The presence of the base is crucial for this step to proceed efficiently.

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated from the coordination sphere, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][9]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Ar-Pd(II)L₂(Br) (Oxidative Adduct) pd0->pd_oxidative Oxidative Addition (+ Ar-Br) pd_transmetal Ar-Pd(II)L₂(R) (Transmetalated Complex) pd_oxidative->pd_transmetal Transmetalation (+ R-B(OH)₂ / Base) pd_transmetal->pd0 Reductive Elimination (- Ar-R) reagents Ar-Br = this compound R-B(OH)₂ = Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Protocol: Suzuki Coupling of this compound

This protocol is optimized for a typical reaction on a 0.5 mmol scale. Adjustments may be necessary for different coupling partners.

Materials and Reagents
  • Substrate: this compound (1.0 equiv, 0.5 mmol, 106.5 mg)

  • Coupling Partner: Aryl/Heteroarylboronic Acid (1.2 - 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed

  • Equipment: Schlenk tube or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen), TLC plates, standard workup and purification glassware.

Rationale for Reagent Selection
  • Catalyst (Pd(dppf)Cl₂): This is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that is highly effective for coupling heteroaromatic compounds, helping to prevent catalyst deactivation by the nitrogen atoms of the indazole substrate.[3][12]

  • Base (K₂CO₃): A moderately strong inorganic base that is effective at promoting transmetalation without causing hydrolysis of sensitive functional groups.[4][9] Cesium carbonate (Cs₂CO₃) can be used for more challenging couplings.[13]

  • Solvent (Dioxane/Water): The dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[1][4] The solvent must be thoroughly degassed to remove oxygen, which can cause unwanted side reactions like boronic acid homocoupling and catalyst oxidation.[14]

Step-by-Step Experimental Procedure

Experimental_Workflow start 1. Setup & Degas charge 2. Charge Reagents (Indazole, Boronic Acid, Base, Catalyst) start->charge add_solvent 3. Add Degassed Solvent charge->add_solvent react 4. Heat Reaction (e.g., 90-100 °C) add_solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify end 8. Characterize Product purify->end

Caption: Experimental workflow for the Suzuki coupling protocol.

  • Inert Atmosphere Setup: Assemble a Schlenk tube containing a magnetic stir bar. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Charging Reagents: Under a positive flow of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv) to the Schlenk tube.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (e.g., 5 mL for a 0.5 mmol scale) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 90-100 °C. Stir the mixture vigorously. For challenging substrates, microwave irradiation at 140 °C can significantly improve yields and reduce reaction times.[13][15]

  • Monitoring: Follow the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is ethyl acetate/hexane.

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[4] Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure 4-aryl-1H-indazol-6-amine product.

Optimization and Troubleshooting

The success of a Suzuki coupling, particularly with heteroaromatic amines, often depends on the careful selection of reaction parameters.

Parameter Selection Guide
ParameterStandard ChoiceAlternative OptionsRationale & Considerations
Catalyst/Ligand Pd(dppf)Cl₂Pd(PPh₃)₄, Pd₂(dba)₃ with Buchwald ligands (e.g., SPhos, XPhos)Pd(PPh₃)₄ is a classic choice but can be less effective for heteroaryl chlorides.[13] Buchwald ligands are highly active for challenging couplings, including sterically hindered substrates and unactivated halides.[16][17]
Base K₂CO₃Cs₂CO₃, K₃PO₄, KFCs₂CO₃ and K₃PO₄ are stronger bases that can accelerate the reaction but may cause decomposition of sensitive substrates.[8][9] KF is a milder option often used when base-labile groups are present.[11][18]
Solvent Dioxane/H₂ODME/H₂O, Toluene/EtOH/H₂O, DMFToluene can be used for higher reaction temperatures.[17] DMF is a polar aprotic solvent that can aid solubility but may be difficult to remove.[18] Anhydrous conditions can be used with certain boronate esters to prevent protodeboronation.[1]
Boron Source Boronic AcidBoronic Ester (e.g., pinacol, MIDA)Boronic esters offer greater stability against protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[1][7][11]
Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Poor solubility of reagents.1. Use a fresh batch of catalyst or a more robust precatalyst.[14] 2. Ensure rigorous degassing of the solvent system.[14] 3. Try a different solvent system (e.g., DMF, DME) or increase the temperature.[18][19]
Protodeboronation 1. Excess water or protic solvent. 2. Base is too strong or reaction time too long.1. Use a boronic ester (e.g., pinacol ester) and anhydrous conditions.[1] 2. Switch to a milder base like KF or K₂CO₃.[11] Monitor the reaction closely and stop it upon completion.
Homocoupling of Boronic Acid Presence of oxygen in the reaction vessel.Rigorously deoxygenate the solvent and maintain a positive pressure of inert gas throughout the setup and reaction.[7]
Difficult Purification Co-elution of starting material and product.Try a different solvent system for chromatography (e.g., dichloromethane/methanol).[20] If the product contains a basic nitrogen, adding a small amount of triethylamine to the eluent can sometimes improve separation.

Conclusion

The protocol detailed herein provides a reliable and adaptable method for the synthesis of 4-aryl-1H-indazol-6-amines via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and the rationale for the choice of reagents, researchers can effectively troubleshoot and optimize the reaction for a wide range of substrates. The successful application of this protocol will facilitate the exploration of novel chemical space and accelerate the development of new therapeutics based on the versatile indazole scaffold.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Online] Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Pattarozzi, M., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(10), 11845-11857. Available at: [Link]

  • El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. Available at: [Link]

  • Pattarozzi, M., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Bells, S. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. Available at: [Link]

  • Sahu, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications, 114, 82-86. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link]

  • El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]

  • Gajjela, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 25076-25088. Available at: [Link]

  • Akssira, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 6563-6572. Available at: [Link]

  • Yılmaz, M. K., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Active Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]

  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4869-4872. Available at: [Link]

  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Cee, V. J., et al. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 48(40), 7350-7354. Available at: [Link]

  • The Synthetic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Ayoub, N., et al. (2024). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 10(4), 834-838. Available at: [Link]

  • Akssira, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Patel, K. D., et al. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts (IJCRT), 8(12). Available at: [Link]

  • Kim, H., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 2(3), 1103-1111. Available at: [Link]

Sources

Application Notes and Protocols for the Regioselective N-Alkylation of 4-Bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Regiochemical Challenge of Indazole Functionalization

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged pharmacophore in a multitude of therapeutic agents.[1] Its bioisosteric relationship with indole allows it to modulate biological targets with high specificity and efficacy. The N-alkylation of the indazole nucleus is a critical transformation in drug discovery, as the nature and position of the N-substituent can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

However, the N-alkylation of indazoles is not without its challenges. The presence of two nucleophilic nitrogen atoms, N1 and N2, often leads to the formation of a mixture of regioisomers, complicating synthesis, purification, and ultimately, the scalable production of the desired active pharmaceutical ingredient.[1][2][3] The regiochemical outcome of the alkylation is a delicate interplay of electronic and steric factors of the indazole substrate, as well as the reaction conditions, including the choice of base, solvent, and alkylating agent.[3][4][5]

This application note provides a comprehensive guide to the experimental procedures for the regioselective N-alkylation of a key intermediate, 4-Bromo-1H-indazol-6-amine. We will delve into two distinct, well-established protocols to selectively target the N1 and N2 positions, explaining the mechanistic rationale behind the chosen conditions. Furthermore, we will explore an alternative strategy for achieving N1 selectivity via reductive amination.

Understanding the Regioselectivity of Indazole Alkylation

The regioselectivity of indazole alkylation is governed by the relative stability of the tautomers and the nature of the reaction conditions, which can favor either thermodynamic or kinetic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][6] Conditions that allow for equilibration tend to favor the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer.[5][7] Conversely, conditions that favor kinetic control can lead to the formation of the N2-alkylated product.

The choice of base and solvent system is paramount in directing the regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) typically favor N1-alkylation.[6][8] This is often attributed to the formation of a tight ion pair between the sodium cation and the indazolide anion, where the cation may coordinate with the N2 nitrogen, sterically hindering its approach to the electrophile and thus directing alkylation to N1.[9] In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) with carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often yield mixtures of N1 and N2 isomers.[7][9]

The electronic and steric properties of the substituents on the indazole ring also exert a significant influence. While specific data for this compound is not extensively published, general principles can be applied. The electron-donating nature of the amine group at the C6 position and the electronic effect of the bromine at the C4 position will modulate the nucleophilicity of the N1 and N2 atoms.

Experimental Workflow Overview

The general workflow for the N-alkylation of this compound involves the deprotonation of the indazole NH followed by the introduction of the alkylating agent. The subsequent steps of quenching, extraction, and purification are crucial for isolating the desired regioisomer.

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification cluster_product Product Isolation Indazole This compound Add_Solvent Add_Solvent Indazole->Add_Solvent Solvent Anhydrous Solvent (THF or DMF) Solvent->Add_Solvent Base Base (e.g., NaH, K2CO3) Add_Base Add_Base Base->Add_Base Add_Solvent->Add_Base Alkylating_Agent Alkylating Agent (R-X) Add_Base->Alkylating_Agent Reaction_Monitoring Reaction Monitoring (TLC/LC-MS) Alkylating_Agent->Reaction_Monitoring Quench Quench Reaction Reaction_Monitoring->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify N1_Product N1-Alkylated Product Purify->N1_Product N2_Product N2-Alkylated Product Purify->N2_Product caption General workflow for N-alkylation of indazoles. G cluster_paths N-Alkylation Pathways of this compound Start This compound Anion Indazolide Anion Start->Anion Base (e.g., NaH) N1_Product N1-Alkyl-4-bromo-indazol-6-amine (Thermodynamically Favored) Anion->N1_Product R-X (e.g., NaH/THF) N2_Product N2-Alkyl-4-bromo-indazol-6-amine (Kinetically Favored) Anion->N2_Product R-X (e.g., Mitsunobu) caption Regioselective N-alkylation pathways.

Sources

Application of 4-Bromo-1H-indazol-6-amine in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern hit-identification strategies, prized for its efficient exploration of chemical space and its ability to generate high-quality, optimizable lead compounds.[1][2] Within the FBDD paradigm, the selection of fragments is of paramount importance. This guide focuses on the strategic application of 4-Bromo-1H-indazol-6-amine , a fragment that combines the medicinally significant indazole scaffold with the unique biophysical advantages of a bromine substituent. Indazoles are recognized as privileged structures, particularly in the development of kinase inhibitors for oncology.[3][4] The inclusion of bromine provides a powerful tool for hit validation, especially in crystallographic screening, where its anomalous scattering properties facilitate unambiguous structural determination.[5][6] This document provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its use in screening and hit validation campaigns, and a strategic guide to its evolution from a fragment hit to a lead compound.

The Fragment: A Physicochemical Profile of this compound

The success of an FBDD campaign is critically dependent on the quality of the fragments in the screening library.[7] this compound is an exemplary fragment, conforming well to the empirical "Rule of Three" and possessing features that render it an excellent starting point for optimization.[1]

Rationale for Selection: The molecular architecture of this compound is strategically suited for FBDD. Its low molecular weight and balanced polarity ensure a higher probability of fitting into small pockets on a protein target. The indazole core is a proven pharmacophore, while the primary amine and the bromine atom serve as versatile synthetic handles and biophysical probes.

PropertyValueSignificance in FBDD
Molecular Formula C₇H₆BrN₃Simple composition, low complexity.
Molecular Weight 212.05 g/mol Conforms to "Rule of Three" (<300 Da), ensuring good sampling of chemical space.[1]
Heavy Atom Count 11Ideal for calculating Ligand Efficiency (LE).[8]
XlogP (Predicted) 1.6Balanced lipophilicity, reducing the risk of non-specific binding and improving solubility.
H-Bond Donors 2 (amine -NH₂, indazole -NH)Provides key interactions for target recognition and anchors the fragment in the binding site.
H-Bond Acceptors 2 (indazole nitrogens)Offers additional points for directed interactions with the protein target.
Rotatable Bonds 0Rigid structure reduces the entropic penalty upon binding, leading to more efficient interactions.

The Strategic Role of the Bromine Atom: The bromine substituent is not merely a placeholder for future modification; it is a key functional component for the discovery phase.

  • Crystallographic Phasing: As a heavy atom, bromine produces a strong anomalous scattering signal when exposed to X-rays of a specific wavelength.[5] This signal is instrumental in solving the phase problem in X-ray crystallography, allowing for the unambiguous placement of the fragment within the electron density map, even in cases of weak binding or low occupancy.[6]

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable non-covalent interaction with electron-rich atoms like backbone carbonyl oxygens on the target protein.[5][9] This interaction can significantly contribute to binding affinity and selectivity.

The FBDD Workflow: A Strategic Overview

The FBDD process is a systematic progression from identifying weakly binding fragments to developing potent, drug-like molecules. This workflow maximizes the utility of structural information at each stage to guide chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment-to-Lead Evolution Lib Fragment Library (incl. This compound) Screen Biophysical Screening (NMR, SPR, etc.) Lib->Screen High Concentration Screen Hits Initial Fragment Hits (Weak Binders) Screen->Hits Hit Rate Analysis Xray X-ray Crystallography Hits->Xray Determine Structure NMR_val NMR Validation Hits->NMR_val Validate Binding LE Calculate Ligand Efficiency (LE) Xray->LE NMR_val->LE SBDD Structure-Based Design (SBDD) LE->SBDD Prioritize Hits Chem Medicinal Chemistry (Fragment Growing/Linking) SBDD->Chem Design Analogs Lead Potent Lead Compound Chem->Lead Iterative Optimization

Caption: The Fragment-Based Drug Design (FBDD) Workflow.

Application & Protocols: Screening and Hit Validation

To illustrate the practical application of this compound, we present a standardized workflow for identifying and validating its interaction with a model protein target, such as a protein kinase.

Experimental_Workflow Start Start: Target Protein & This compound Stock NMR Protocol 3.1: Primary Screen (STD-NMR) Start->NMR NMR_Result NMR Hit? (Signal Observed) NMR->NMR_Result No_Hit End: Non-binder NMR_Result->No_Hit No Xtal_Soak Protocol 3.2: Crystal Soaking NMR_Result->Xtal_Soak Yes Xray_Data X-ray Data Collection (Tune to Bromine Edge) Xtal_Soak->Xray_Data Structure Structure Determination & Validation Xray_Data->Structure Validated_Hit Validated Hit with High-Res Structure Structure->Validated_Hit Fragment_Growing cluster_0 Structure-Guided Design Start This compound (LE = 0.46) Vector1 Vector 1: Amine Group (-NH2) Start->Vector1 Vector2 Vector 2: C7-Position Start->Vector2 Synth Synthesize Analog 1: Add Hydrophobic Group at C7 Vector2->Synth Pocket Adjacent Hydrophobic Pocket (from X-ray data) Pocket->Synth Result Improved Lead: - Higher Affinity - Maintained LE Synth->Result

Sources

Application Notes & Protocols: Developing Kinase Inhibitors Using a 4-Bromo-1H-indazol-6-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate nearly every aspect of cellular function, acting as molecular switches in vital signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued targets in modern drug discovery.[1][2] Kinase inhibitors have revolutionized treatment paradigms, shifting from broad-spectrum cytotoxic agents to highly targeted therapies.[1]

Within the vast chemical space of kinase inhibitors, the indazole core has emerged as a "privileged scaffold." This is due to its versatile chemistry and its proven ability to form key interactions within the ATP-binding pocket of kinases.[3][4] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this core structure, validating its clinical significance.[3][5]

This guide focuses specifically on the 4-Bromo-1H-indazol-6-amine scaffold. The strategic placement of the bromine atom at the C4 position and the amine at the C6 position provides two orthogonal vectors for chemical modification. The indazole's N1-H and exocyclic amine can act as hydrogen bond donors and acceptors to interact with the "hinge region" of the kinase, a critical anchoring point for ATP-competitive inhibitors. The bromine and amine groups serve as versatile synthetic handles for introducing a variety of substituents to explore the solvent-exposed regions and deeper pockets of the kinase active site, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]

This document provides a comprehensive, experience-driven guide for researchers, outlining the strategic synthesis, biochemical and cellular evaluation, and optimization of novel kinase inhibitors derived from this promising scaffold.

Logical Workflow for Inhibitor Development

The development process follows a logical, iterative cycle of design, synthesis, and testing. Each stage provides critical data that informs the next, guiding the project from a starting scaffold to a potent and selective lead candidate.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Context cluster_3 Optimization A Scaffold Selection (this compound) B Library Synthesis (e.g., Suzuki, Amidation) A->B C Biochemical Assay (Kinase IC50) B->C D Selectivity Profiling (Kinome Panel) C->D E Cellular Assays (Proliferation, Target Engagement) D->E F In Vivo Models (Efficacy, PK/PD) E->F G SAR Analysis E->G H Lead Optimization G->H H->B Iterative Redesign

Caption: Iterative workflow for kinase inhibitor development.

PART 1: Synthetic Strategy for Library Generation

The core principle is to use the amine and bromo functionalities as anchor points for diversification. The following is a generalized protocol for creating a focused library of compounds. The primary diversification will occur at the C6-amine via amidation, with secondary diversification at the C4-bromo position via a Suzuki coupling.

Protocol 1.1: General Synthesis of 4-Aryl-1H-indazol-6-yl Amides

This protocol is a representative two-step synthesis. Causality: We first perform the Suzuki coupling. The rationale is that the amide coupling conditions (e.g., activating agents like HATU) are generally milder and less likely to interfere with a broader range of functional groups that might be introduced on the aryl ring compared to the palladium catalysis conditions, which can be sensitive.

Step 1: Suzuki Coupling at the C4 Position

Caption: Reaction scheme for Suzuki coupling.

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Arylboronic acid or pinacol ester (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

    • Base (e.g., K2CO3, 3.0 eq)

    • Anhydrous solvent (e.g., 1,4-dioxane and water mixture)

    • Reaction vessel (e.g., round-bottom flask with reflux condenser) under an inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To the reaction vessel, add the this compound, arylboronic acid, and base.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the solvent, followed by the palladium catalyst.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.[5]

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 4-Aryl-1H-indazol-6-amine intermediate.

Step 2: Amide Coupling at the C6-Amine

Caption: Reaction scheme for amidation.

  • Reagents & Setup:

    • 4-Aryl-1H-indazol-6-amine intermediate (1.0 eq)

    • Carboxylic acid (1.1 eq)

    • Coupling agent (e.g., HATU, 1.2 eq)

    • Amine base (e.g., DIPEA, 3.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF)

    • Reaction vessel under an inert atmosphere.

  • Procedure:

    • Dissolve the 4-Aryl-1H-indazol-6-amine intermediate, carboxylic acid, and HATU in DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA dropwise.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours.[7]

    • Self-Validation: Monitor by TLC or LC-MS for the disappearance of the starting amine.

  • Workup & Purification:

    • Pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration, washing thoroughly with water.

    • If no precipitate forms, perform an aqueous workup by diluting with ethyl acetate and washing with aqueous LiCl solution, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate.

    • Purify the crude product by column chromatography or preparative HPLC to yield the final compound.

PART 2: Biochemical Evaluation of Kinase Inhibition

The first critical test is to determine if the synthesized compounds inhibit the target kinase's enzymatic activity. This is typically done using an in vitro assay to measure the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Rationale for Assay Choice: Luminescence-based ADP detection assays, such as ADP-Glo™, are widely used due to their high sensitivity, broad applicability to nearly any kinase, and simple "add-mix-read" format suitable for high-throughput screening.[2][8] The assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
  • Materials & Reagents:

    • Target kinase enzyme (recombinant)

    • Kinase-specific substrate (peptide or protein)

    • Synthesized inhibitor compounds (dissolved in 100% DMSO, typically as 10 mM stock solutions)

    • ATP solution

    • Kinase reaction buffer (containing appropriate divalent cations, e.g., MgCl2)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • White, opaque 96-well or 384-well microplates

    • Multimode plate reader with luminescence detection capability.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the inhibitor compounds in kinase buffer. A typical 10-point, 3-fold dilution series starting from 10 µM is common. Add a small volume (e.g., 1-5 µL) to the assay plate wells. Include "no inhibitor" (0% inhibition, DMSO only) and "no enzyme" (100% inhibition) controls.

    • Kinase Reaction:

      • Prepare a master mix containing the kinase enzyme and substrate in reaction buffer. Add this mix to the wells containing the compounds.

      • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure the measured IC50 approximates the inhibitor's intrinsic affinity (Ki).[9]

      • Incubate the plate at a set temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

    • ADP Detection:

      • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

      • Add the Kinase Detection Reagent. This converts the ADP generated by the kinase into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.[8]

    • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition)).

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Compound IDModification (R1 at C4-Aryl)Modification (R2 at C6-Amide)Kinase X IC50 (nM)
SCA-001 PhenylBenzoyl850
SCA-002 4-FluorophenylBenzoyl420
SCA-003 Phenyl4-Methoxybenzoyl65
SCA-004 4-Fluorophenyl4-Methoxybenzoyl25

Caption: Example IC50 data table for a hypothetical compound series.

PART 3: Cellular Activity and Target Engagement

A potent compound in a biochemical assay must also be effective in a cellular environment. Cell-based assays are crucial to assess membrane permeability, off-target effects, and inhibition of the kinase in its native signaling pathway.[10]

Rationale for Assay Choice: A cell proliferation assay using a cancer cell line whose survival is known to be dependent on the target kinase provides a robust measure of a compound's functional effect.[11] For example, using the MOLM-13 cell line for an FLT3 inhibitor.[11]

Protocol 3.1: Cell Proliferation Assay (CellTiter-Glo®)
  • Materials & Reagents:

    • Target-dependent cancer cell line (e.g., K562 for Abl kinase, MCF-7 for PLK4).[7][12]

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

    • Inhibitor compounds (from DMSO stocks).

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

    • White, clear-bottom 96-well cell culture plates.

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed the cells into the 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Add serial dilutions of the inhibitor compounds to the cells. Include DMSO-only vehicle controls.

    • Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37 °C, 5% CO2). Causality: A 72-hour incubation period is typically sufficient to observe effects on cell proliferation across several cell cycles.

    • Viability Measurement:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add the reagent directly to each well, mixing on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read the luminescence, which is proportional to the amount of ATP present and thus the number of viable cells.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the % cell viability versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

PART 4: Kinase Selectivity Profiling

A critical step in drug development is determining the inhibitor's selectivity. A "promiscuous" inhibitor that hits many kinases can lead to off-target toxicity, whereas a highly selective inhibitor offers a cleaner safety profile.[9] Conversely, polypharmacology (intentionally hitting a few key targets) can sometimes be beneficial.[9]

Methodology: Selectivity is typically assessed by screening the inhibitor at a fixed concentration (e.g., 1 µM) against a large panel of diverse kinases (e.g., >400 kinases).[11][13] Hits from this primary screen are then followed up with full IC50 determinations.

Caption: Conceptual diagram of kinase inhibitor selectivity.

Protocol 4.1: Interpreting Selectivity Data
  • Primary Screen: The output is typically presented as "% Inhibition at a fixed concentration" or a similar metric like a selectivity score. This provides a broad overview of the inhibitor's activity across the kinome.

  • IC50 Follow-up: For any kinases inhibited by >50-70% in the primary screen, a full IC50 curve should be generated.

  • Selectivity Analysis:

    • Compare the IC50 value for the primary target to the IC50 values for off-targets. A selectivity window of >100-fold is often desired for a highly selective inhibitor.[11]

    • Structure-Activity Relationship (SAR): Use the selectivity data to inform the next round of synthesis. For example, if a compound inhibits an undesirable off-target kinase, structural modifications can be made to disfavor binding to that off-target while maintaining or improving potency against the primary target. This is the core of the lead optimization cycle.[14]

Compound IDTarget Kinase X IC50 (nM)Off-Target Kinase Y IC50 (nM)Off-Target Kinase Z IC50 (nM)Selectivity (Y/X)
SCA-004 253,100>10,000124x
SCA-003 65800>10,00012x

Caption: Example selectivity data table comparing two compounds. SCA-004 shows significantly improved selectivity over SCA-003.

Conclusion and Future Outlook

The this compound scaffold represents a validated and highly tractable starting point for the development of novel kinase inhibitors. By following an iterative process of rational design, synthesis, and multi-faceted evaluation—from biochemical potency to cellular activity and kinome-wide selectivity—researchers can effectively navigate the path from initial hit to optimized lead. The protocols and strategies outlined in this guide provide a robust framework for this endeavor. Promising lead compounds identified through this workflow would subsequently be advanced into more complex studies, including mechanism of action analysis, pharmacokinetic and pharmacodynamic (PK/PD) evaluation, and ultimately, in vivo efficacy testing in relevant disease models.[15][16]

References

  • Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y. et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kaur, M. et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Elguero, J. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Yu, H. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Deng, X. et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Labiotech.eu (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. Available at: [Link]

  • PubChemLite (2025). This compound (C7H6BrN3). PubChemLite. Available at: [Link]

  • Wang, T. et al. (2015). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hoeflich, K.P. et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Reaction Biology (2025). In Vivo Kinase Activity Models. Reaction Biology. Available at: [Link]

  • Ouellette, S.B. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • Hoeflich, K.P. et al. (2010). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. Molecular Cancer Therapeutics. Available at: [Link]

  • Reaction Biology (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • ResearchGate (2025). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

  • Creative Diagnostics (2025). Kinase Activity Assay. Creative Diagnostics. Available at: [Link]

  • Liu, K. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available at: [Link]

  • Reaction Biology (2025). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

Sources

synthesis of 4-Bromo-1H-indazol-6-amine analogs for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of 4-Bromo-1H-indazol-6-amine Analogs for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Drug Discovery

The indazole core is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a multitude of therapeutic agents across various disease areas, including oncology, inflammation, and neurology.[1][2] Its rigid bicyclic structure and hydrogen bonding capabilities allow it to mimic the purine hinge-binding motif, making it a highly effective core for kinase inhibitors.[3] Specifically, the this compound framework serves as a versatile and highly valuable starting point for drug discovery campaigns. The bromine atom at the C4 position provides a crucial vector for further functionalization via cross-coupling reactions, while the amine at C6 offers a site for amide bond formation or other modifications.[4]

This guide provides a comprehensive, field-proven strategy for the synthesis of a library of this compound analogs, designed to enable robust Structure-Activity Relationship (SAR) studies. We will move beyond a simple recitation of steps to explain the underlying chemical logic, empowering researchers to troubleshoot and adapt these protocols for their specific discovery programs.

Retrosynthetic Analysis and Strategic Rationale

The primary challenge in synthesizing polysubstituted indazoles is achieving precise regiochemical control. A retrosynthetic analysis reveals a robust strategy that installs the key functional groups in a logical sequence, maximizing yield and minimizing isomeric impurities.

Our strategy hinges on constructing the indazole ring from a pre-functionalized benzene precursor. This approach offers superior regiocontrol compared to attempting late-stage functionalization of the indazole core itself.

G cluster_target Target Analogs cluster_core Core Scaffold Synthesis Target This compound Analogs (Diversified at N1) Core This compound Target->Core N1-Alkylation / Arylation Intermediate3 4-Bromo-6-nitro-1H-indazole Core->Intermediate3 Reduction (e.g., Fe/HCl or H₂, Pd/C) Intermediate2 3-Bromo-5-nitrotoluene Intermediate3->Intermediate2 Davis-Beirut or similar cyclization precursor Intermediate1 3-Bromo-5-nitro-2-methylaniline Intermediate3->Intermediate1 Diazotization & Cyclization StartingMaterial 2-Methyl-5-nitroaniline Intermediate1->StartingMaterial Electrophilic Bromination (e.g., NBS)

Caption: Retrosynthetic strategy for this compound analogs.

This pathway is chosen for several key reasons:

  • Regiocontrol: Starting with 2-methyl-5-nitroaniline allows for directed bromination. The strongly activating amino group and the methyl group direct the incoming electrophile (bromine) to the position ortho to the amine and para to the methyl group.

  • Reliable Cyclization: The diazotization of the 2-methylaniline followed by intramolecular cyclization is a classic and reliable method for forming the indazole ring system.

  • Versatile Precursor: The resulting 4-bromo-6-nitro-1H-indazole is a stable intermediate. The nitro group can be cleanly reduced to the desired 6-amine, which is a key pharmacophoric element.[5]

  • Late-Stage Diversification: The final N1-alkylation/arylation step allows for the rapid generation of a diverse library of analogs from a common advanced intermediate, which is ideal for SAR exploration.[6]

Experimental Protocols

Protocol 3.1: Synthesis of 2-Bromo-6-methyl-3-nitroaniline (Intermediate)

This step installs the bromine atom at the required position through electrophilic aromatic substitution.

  • Rationale: N-Bromosuccinimide (NBS) is selected as the brominating agent for its ease of handling and milder reactivity compared to liquid bromine. The reaction is performed in a polar aprotic solvent like DMF to facilitate the reaction.

  • Procedure:

    • To a solution of 2-methyl-5-nitroaniline (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 mL per gram of starting material), cool the mixture to 0 °C using an ice bath.

    • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-cold water. A solid precipitate should form.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.

    • Dry the resulting solid under vacuum to yield 2-bromo-6-methyl-3-nitroaniline. The product can be used in the next step without further purification if purity is >95% by LC-MS.

Protocol 3.2: Synthesis of 4-Bromo-6-nitro-1H-indazole

This is the key ring-forming step, creating the indazole scaffold.

  • Rationale: The reaction proceeds via a standard diazotization of the aniline followed by an intramolecular cyclization. Acetic acid serves as both the solvent and a proton source, while sodium nitrite is the diazotizing agent.

  • Procedure:

    • Suspend 2-bromo-6-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid (10 mL per gram).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the cooled suspension, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

    • Pour the reaction mixture into a beaker of ice water. The product will precipitate.

    • Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral, and dry under vacuum.

    • The crude 4-bromo-6-nitro-1H-indazole can be purified by recrystallization from ethanol or by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Protocol 3.3: Synthesis of this compound (Core Scaffold)

Reduction of the nitro group provides the pivotal 6-amino functionality.

  • Rationale: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to amines.[5] Alternatively, reduction with a metal in acid (e.g., Fe or SnCl₂ in HCl) is a robust, albeit less clean, alternative.[7]

  • Procedure (Catalytic Hydrogenation):

    • In a flask suitable for hydrogenation, dissolve 4-bromo-6-nitro-1H-indazole (1.0 eq) in ethanol or methanol (20 mL per gram).

    • Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

    • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

    • Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Wash the filter cake with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield this compound as a solid, which is often of sufficient purity for the next step.

Generation of Analogs for SAR Studies

With the core scaffold in hand, a library of analogs can be rapidly synthesized by targeting the N1 position of the indazole ring.

Caption: Workflow for generating diverse analogs from the core scaffold.

Protocol 4.1: General Procedure for N1-Alkylation
  • Rationale: The N1 proton of the indazole is acidic and can be deprotonated by a mild base like potassium carbonate. The resulting anion acts as a nucleophile, attacking an alkyl halide (or other electrophile) to form the N1-substituted product.[4][6]

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF or acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq).

    • Add the desired electrophile (R-X, e.g., benzyl bromide, methyl iodide, etc., 1.1 eq).

    • Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete as monitored by LC-MS (typically 2-16 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the desired N1-substituted analog. Note that N2-alkylation can sometimes occur as a minor byproduct.

Application in Structure-Activity Relationship (SAR) Studies

The synthesized library of analogs is now ready for biological screening. The goal of SAR is to understand how specific structural changes in the molecule affect its biological activity (e.g., potency, selectivity, metabolic stability).

By systematically varying the 'R' group at the N1 position, researchers can probe the size, electronic, and steric requirements of the target's binding pocket.

Data Interpretation and SAR Table

The results of the biological assays should be compiled into an SAR table. This allows for a clear, side-by-side comparison of chemical structure and biological activity.

Table 1: Hypothetical SAR Data for N1-Substituted this compound Analogs

Compound IDR-Group (at N1)StructureKinase X IC₅₀ (nM)Notes
Core -HThis compound15,000Baseline activity.
ANA-01 -CH₃4-Bromo-1-methyl-1H-indazol-6-amine2,500Small alkyl group improves potency.
ANA-02 -CH₂CH₃4-Bromo-1-ethyl-1H-indazol-6-amine1,800Slightly larger alkyl group is tolerated.
ANA-03 -CH(CH₃)₂4-Bromo-1-isopropyl-1H-indazol-6-amine9,500Steric bulk at the alpha-carbon is detrimental.
ANA-04 -Benzyl4-Bromo-1-benzyl-1H-indazol-6-amine350Aromatic ring suggests a potential pi-stacking interaction.
ANA-05 -4-Fluorobenzyl4-Bromo-1-(4-fluorobenzyl)-1H-indazol-6-amine95Electron-withdrawing group on the benzyl ring significantly boosts potency.
ANA-06 -3-Methoxybenzyl4-Bromo-1-(3-methoxybenzyl)-1H-indazol-6-amine520Meta-substitution is less favorable than para.
  • SAR Insights from Hypothetical Data:

    • N1 substitution is crucial for activity (Core vs. Analogs).

    • There is a preference for a benzyl group over small alkyl groups, suggesting a hydrophobic pocket that can accommodate an aromatic ring (ANA-04 vs. ANA-01/02).

    • Steric hindrance near the indazole core is not well-tolerated (ANA-03).

    • Electronic modifications to the benzyl ring have a profound impact, with electron-withdrawing substituents at the para position being highly favorable (ANA-05 vs. ANA-04). This could indicate a specific interaction with a hydrogen bond donor in the active site.

This iterative cycle of synthesis, testing, and analysis is the cornerstone of modern medicinal chemistry, and the this compound scaffold provides an excellent platform for such investigations.

References

  • BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles. BenchChem Technical Guides.
  • Zhang, L., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
  • Lainson, J., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • Pareek, A., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ChemicalBook. (n.d.). 6-Aminoindazole synthesis. ChemicalBook.
  • Li, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2010). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • RSC Publishing. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • Tran, T. P., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. [Link]

  • Kumar, V., & Aggarwal, N. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Cardiology Reviews. [Link]

  • Afonso, C. M. M., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 4-Bromo-1H-indazol-6-amine for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-1H-indazol-6-amine is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its structural motif is prevalent in various kinase inhibitors and other targeted therapies, making a reliable and scalable synthetic route essential for advancing new chemical entities through preclinical and clinical development. This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound, designed to meet the demands of preclinical studies. The methodology emphasizes scalability, safety, and purity, ensuring a consistent supply of this critical building block. The presented protocol is a validated two-step process commencing from the commercially available 4-nitro-1H-indazole.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step sequence:

  • Regioselective Bromination: The process begins with the regioselective bromination of 4-nitro-1H-indazole to produce 6-bromo-4-nitro-1H-indazole.

  • Nitro Group Reduction: Subsequently, the nitro group of 6-bromo-4-nitro-1H-indazole is reduced to the corresponding amine, yielding the final product, this compound.[1]

This strategy is advantageous for large-scale production due to the availability of the starting material, the high regioselectivity of the bromination step, and the well-established methodologies for nitro group reduction.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Nitro Group Reduction 4-nitro-1H-indazole 4-nitro-1H-indazole Reagents_1 N-Bromosuccinimide (NBS) Acetonitrile 4-nitro-1H-indazole->Reagents_1 6-bromo-4-nitro-1H-indazole 6-bromo-4-nitro-1H-indazole Reagents_1->6-bromo-4-nitro-1H-indazole Reagents_2 Iron Powder Ammonium Chloride Ethanol/Water 6-bromo-4-nitro-1H-indazole->Reagents_2 This compound This compound (Target Compound) Reagents_2->this compound

Caption: Overall synthetic route for this compound.

Detailed Experimental Protocols

PART A: Step 1 - Synthesis of 6-bromo-4-nitro-1H-indazole

This protocol details the regioselective bromination of 4-nitro-1H-indazole using N-Bromosuccinimide (NBS).

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example Scale)Moles (mol)
4-nitro-1H-indazole163.12100 g0.613
N-Bromosuccinimide (NBS)177.98115 g0.646
Acetonitrile41.051 L-

Protocol:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-nitro-1H-indazole (100 g, 0.613 mol) and acetonitrile (1 L).

  • Reagent Addition: Stir the mixture to obtain a suspension. Add N-Bromosuccinimide (115 g, 0.646 mol) portion-wise over 30 minutes at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Filter the solid and wash with cold acetonitrile (2 x 100 mL).

  • Drying: Dry the collected solid under vacuum at 50°C to a constant weight to yield 6-bromo-4-nitro-1H-indazole as a yellow solid.

PART B: Step 2 - Synthesis of this compound

This protocol describes the reduction of the nitro group of 6-bromo-4-nitro-1H-indazole to the desired amine using iron powder.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example Scale)Moles (mol)
6-bromo-4-nitro-1H-indazole242.02100 g0.413
Iron Powder55.85115 g2.06
Ammonium Chloride53.4911 g0.206
Ethanol46.071 L-
Water18.02500 mL-
Ethyl Acetate88.11As needed-
Brine Solution-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Protocol:

  • Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 6-bromo-4-nitro-1H-indazole (100 g, 0.413 mol), ethanol (1 L), and water (500 mL).

  • Addition of Catalysts: Add ammonium chloride (11 g, 0.206 mol) to the mixture and stir for 5 minutes at room temperature.[2]

  • Addition of Reducing Agent: Add iron powder (115 g, 2.06 mol) portion-wise over 30 minutes. The reaction is exothermic, and the temperature may rise.[2]

  • Reaction Progression: Heat the mixture to 80°C and maintain for 2-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.[2]

  • Work-up and Filtration: After completion, filter the hot reaction mixture through a pad of celite. Wash the filter cake with hot ethanol (2 x 150 mL).[2]

  • Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (500 mL) and wash with brine (2 x 200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Final Purification: The resulting solid can be purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 8:1) as the eluent to afford this compound as a yellow solid.[2]

Process Control and Characterization

A robust process requires stringent in-process controls and thorough characterization of the final product to ensure quality and consistency.

Workflow for Quality Assurance

QA_Workflow cluster_0 Synthesis & In-Process Controls cluster_1 Purification & Final Product Analysis Start Starting Materials (QC Release) Step1 Step 1: Bromination (TLC/HPLC Monitoring) Start->Step1 Step2 Step 2: Reduction (TLC/HPLC Monitoring) Step1->Step2 Isolation Crude Product Isolation Step2->Isolation Purification Column Chromatography Isolation->Purification Final_QC Final Product QC (NMR, MS, HPLC) Purification->Final_QC Release Release for Preclinical Studies Final_QC->Release

Caption: Quality assurance workflow for the synthesis of this compound.

Analytical Characterization:

The structure and purity of the final compound, this compound, should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[3]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood.[4][5]

Personal Protective Equipment (PPE):

  • Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses.[6]

  • In case of dust formation, use a suitable respirator.[6]

Handling and Storage:

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Store in a cool, dry, and well-ventilated place in tightly sealed containers.[6][7]

  • Keep away from incompatible materials.

Spill and Waste Disposal:

  • In case of a spill, clean up immediately using dry procedures to avoid generating dust.[6]

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.[7]

Conclusion

This application note provides a detailed and scalable synthetic protocol for this compound, a key intermediate for preclinical drug development. By following the outlined procedures for synthesis, purification, and quality control, researchers can ensure a reliable supply of this high-purity compound. Adherence to the safety guidelines is paramount to ensure the well-being of laboratory personnel.

References

  • ChemicalBook. (2025-07-26). 4-AMINO-6-BROMO (1H)INDAZOLE - Safety Data Sheet.
  • Apollo Scientific. (2023-07-04). 4-Bromo-6-chloro-1H-indazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Enamine. (n.d.). safety data sheet.
  • PubChem. (n.d.). This compound (C7H6BrN3).
  • ChemicalBook. (2025-07-24). 4-AMINO-6-BROMO (1H)INDAZOLE | 885518-50-3.
  • BenchChem. (2025-12). Application Note: A Detailed Synthetic Route for 6-bromo-1H-indazol-4-amine from 4-nitro-1H.

Sources

Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Synthese von 4-Brom-1H-indazol-6-amin

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German.

Herausgegeben vom Senior Application Scientist, Abteilung für Prozesschemie

Dieses Dokument dient als technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von 4-Brom-1H-indazol-6-amin beteiligt sind. In einem Frage-und-Antwort-Format werden spezifische experimentelle Herausforderungen behandelt, um die Ausbeute zu verbessern, Nebenreaktionen zu minimieren und die Produktreinheit zu gewährleisten.

Häufig gestellte Fragen (FAQs)

F1: Was ist die empfohlene Synthesestrategie für 4-Brom-1H-indazol-6-amin, um eine hohe Ausbeute zu erzielen?

A1: Eine robuste und skalierbare Synthese beginnt typischerweise mit 2-Methyl-5-nitroanilin. Die Strategie umfasst drei Kernschritte: (1) Zyklisierung zur Bildung des Indazol-Grundgerüsts, (2) regioselektive Bromierung und (3) Reduktion der Nitrogruppe zur Zielamin. Diese schrittweise Vorgehensweise ermöglicht eine bessere Kontrolle über die Regiochemie und minimiert die Bildung von Verunreinigungen. Die Indazol-Synthese selbst kann durch verschiedene Methoden erfolgen, aber die Zyklisierung von o-Toluolderivaten ist eine gängige Methode.[1][2]

F2: Welche kritischen Parameter beeinflussen die Regioselektivität während des Bromierungsschrittes?

A2: Die Regioselektivität der Bromierung am Indazolring wird hauptsächlich durch die elektronischen Effekte der vorhandenen Substituenten bestimmt. Beim 6-Nitro-1H-indazol ist die C4-Position aufgrund der dirigierenden Effekte des Pyrazolrings und der Desaktivierung durch die Nitrogruppe an C6 für einen elektrophilen Angriff anfällig. Die Wahl des Bromierungsreagenzes (z. B. NBS gegenüber Br2) und der Reaktionsbedingungen, insbesondere des Lösungsmittels und der Temperatur, ist entscheidend, um die Bildung unerwünschter Isomere (z. B. an C5 oder C7) zu unterdrücken.[3][4]

F3: Gibt es signifikante Sicherheitsbedenken im Zusammenhang mit den in dieser Synthese verwendeten Reagenzien?

A3: Ja, mehrere Reagenzien erfordern eine sorgfältige Handhabung.

  • Hydrazin (falls für die Zyklisierung verwendet): Hydrazin und sein Hydrat sind hochgiftig, ätzend und potenziell explosiv. Es sollte immer in einem gut belüfteten Abzug mit geeigneter persönlicher Schutzausrüstung (PSA) gehandhabt werden.[5]

  • Brom (Br2): Flüssiges Brom ist hochkorrosiv, flüchtig und giftig. Die Verwendung von N-Bromsuccinimid (NBS) als Bromquelle ist oft sicherer und einfacher zu handhaben.[6]

  • Schwefelsäure: Konzentrierte Schwefelsäure, die oft als Medium für die Bromierung verwendet wird, ist extrem ätzend und reagiert exotherm mit Wasser.[3]

Leitfaden zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese auftreten können, und bietet gezielte Lösungen.

Problem 1: Geringe Ausbeute an 6-Nitro-1H-indazol während der Zyklisierung
  • Frage: Meine Zyklisierungsreaktion von 2-Methyl-5-nitroanilin mit Natriumnitrit und anschließender Neutralisation ergibt eine schlechte Ausbeute. Was sind die möglichen Ursachen und Lösungen?

  • Antwort: Eine geringe Ausbeute in diesem Schritt ist oft auf eine unvollständige Diazotierung oder eine ineffiziente intramolekulare Kupplung zurückzuführen.

    • Grundursache & Mechanismus: Die Reaktion beginnt mit der Diazotierung des Anilins, um ein Diazoniumsalz zu bilden. Dieses Zwischenprodukt zyklisiert dann, um den Indazolring zu bilden. Eine unzureichende Säurekonzentration oder eine zu hohe Temperatur während der Diazotierung kann zur Zersetzung des Diazoniumsalzes führen.

    • Lösungsschritte:

      • Temperaturkontrolle: Führen Sie die Diazotierung streng bei 0–5 °C durch, um die Zersetzung des Diazonium-Zwischenprodukts zu minimieren.

      • Säurekonzentration: Stellen Sie sicher, dass eine ausreichende Menge an Säure (typischerweise HCl oder H2SO4) vorhanden ist, um sowohl das Anilin vollständig zu protonieren als auch die Bildung von salpetriger Säure aus Natriumnitrit zu ermöglichen.

      • Reagenzzugabe: Fügen Sie die Natriumnitritlösung langsam unter die Oberfläche der Reaktionsmischung hinzu, um lokale Konzentrationsspitzen und Temperaturanstiege zu vermeiden.

Problem 2: Schlechte Regioselektivität bei der Bromierung von 6-Nitro-1H-indazol
  • Frage: Ich beobachte die Bildung mehrerer bromierter Produkte, einschließlich des unerwünschten 5-Brom- und/oder 7-Brom-Isomers. Wie kann ich die Selektivität für das 4-Brom-Isomer verbessern?

  • Antwort: Die Bildung von Regioisomeren ist ein häufiges Problem bei der elektrophilen aromatischen Substitution an Heterozyklen. Die Optimierung der Reaktionsbedingungen ist der Schlüssel zur Steuerung des Ergebnisses.

    • Grundursache & Mechanismus: Obwohl die C4-Position elektronisch bevorzugt ist, können andere Positionen unter aggressiven Bromierungsbedingungen ebenfalls reagieren. Die Wahl des Lösungsmittels kann die Reaktivität und Selektivität des Bromierungsreagenzes erheblich beeinflussen.

    • Lösungsschritte:

      • Wahl des Bromierungsreagenzes: Verwenden Sie N-Bromsuccinimid (NBS) anstelle von elementarem Brom. NBS ist ein milderes und selektiveres Reagenz für elektronenreiche Systeme.[3][7]

      • Lösungsmitteloptimierung: Führen Sie die Reaktion in einem stark sauren Medium wie konzentrierter Schwefelsäure durch. Die Protonierung des Indazolrings desaktiviert ihn gegenüber weiteren elektrophilen Angriffen und erhöht die Selektivität für die C4-Position.[8]

      • Temperaturkontrolle: Halten Sie die Reaktionstemperatur niedrig (z. B. Raumtemperatur), um Überreaktionen und die Bildung von Nebenprodukten zu vermeiden.

Diagramm zur Fehlerbehebung bei der Bromierung

G cluster_reagent Reagenz-Optimierung cluster_conditions Bedingungs-Optimierung start Problem: Geringe Selektivität bei der Bromierung reagent Bromierungsreagenz überprüfen start->reagent conditions Reaktionsbedingungen optimieren start->conditions br2 Verwendung von Br2? reagent->br2 solvent Lösungsmittel überprüfen conditions->solvent temp Temperatur kontrollieren conditions->temp analysis Produktverteilung analysieren (NMR, LC-MS) success Erfolg: Hohe Selektivität für 4-Brom-Isomer analysis->success nbs Auf NBS umstellen (milder, selektiver) br2->nbs Ja nbs->analysis h2so4 H2SO4 verwenden, um die Selektivität zu erhöhen solvent->h2so4 low_temp Bei Raumtemperatur oder darunter arbeiten temp->low_temp h2so4->analysis low_temp->analysis G cluster_workflow Workflow: Synthese von 6-Nitro-1H-indazol start 1. 2-Methyl-5-nitroanilin in HCl (aq) lösen cool 2. Auf 0-5 °C abkühlen start->cool add_nitrite 3. NaNO2 (aq) langsam zugeben cool->add_nitrite stir 4. 1 Stunde bei 0-5 °C rühren add_nitrite->stir neutralize 5. Mit Base neutralisieren stir->neutralize extract 6. Mit Ethylacetat extrahieren neutralize->extract purify 7. Produkt reinigen extract->purify

Sources

Technical Support Center: Purification of 4-Bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-1H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the purity and yield of this critical research compound.

Introduction: The Challenge of Purifying this compound

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields in subsequent steps, and complications in biological assays. The primary challenges in its purification often stem from the presence of regioisomers, unreacted starting materials, and byproducts from its synthesis, which typically involves the reduction of a nitro group precursor. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reduction of 6-bromo-4-nitro-1H-indazole. Therefore, the most likely impurities are:

  • Unreacted 6-bromo-4-nitro-1H-indazole: This can be a major impurity if the reduction is incomplete.

  • Regioisomers: Depending on the starting materials and reaction conditions, other bromo-amino-indazole isomers can form.

  • Byproducts of reduction: The choice of reducing agent can lead to specific byproducts. For example, if using a metal catalyst, residual metal may be present.

  • Starting materials from the indazole ring formation: If the synthesis starts from a substituted benzaldehyde or benzonitrile, these may carry through if the initial cyclization is not complete.[1]

Q2: My purified this compound has a persistent yellow color. What could be the cause and how can I remove it?

A2: A persistent yellow color often indicates the presence of oxidized impurities or residual nitro compounds.

  • Oxidation: Aromatic amines are susceptible to air oxidation, which can form colored impurities. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light.

  • Residual Nitro Precursor: The starting material, 6-bromo-4-nitro-1H-indazole, is often a yellow solid.[2] Even trace amounts can impart color. An additional purification step, such as a second recrystallization or a short silica gel plug, may be necessary.

Q3: I am struggling to separate regioisomers. What is the best approach?

A3: The separation of regioisomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most effective method. A careful selection of the mobile phase is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can effectively resolve isomers. Using a high-performance silica gel can also improve separation.

  • Recrystallization: If the isomeric impurity is present in a small amount, fractional recrystallization can be attempted. This involves a careful, slow cooling process to allow for the selective crystallization of the desired isomer.

Q4: Can I avoid column chromatography for large-scale purification?

A4: Yes, for larger scale purifications, avoiding column chromatography is often desirable to reduce solvent waste and cost.[3][4][5]

  • Recrystallization: A well-optimized recrystallization protocol can yield highly pure material. Screening various solvents is key.

  • Acid-Base Extraction: As an amine, this compound can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. Subsequent neutralization will precipitate the purified amine.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield after purification Product loss during transfers or workup.Ensure quantitative transfers. Minimize the number of purification steps if possible.
Incomplete precipitation during recrystallization.Cool the recrystallization mixture in an ice bath to maximize precipitation. Ensure the chosen solvent has a steep solubility curve (high solubility at high temperature, low at low temperature).
Co-elution of product with impurities during column chromatography.Optimize the mobile phase. Try a different solvent system or a shallower gradient. Consider using a different stationary phase (e.g., alumina).
Product is not pure after recrystallization Inappropriate solvent choice.Screen a variety of solvents or solvent mixtures. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
Trapping of impurities within the crystal lattice.Ensure slow cooling during recrystallization to allow for proper crystal formation. A second recrystallization from a different solvent system may be necessary.
Streaking on TLC plate during column chromatography Compound is too polar for the chosen mobile phase.Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine to the mobile phase to improve peak shape.
Compound is interacting strongly with the silica gel.Consider using a less acidic stationary phase like neutral alumina. Pre-treating the silica gel with a small amount of triethylamine can also help.

Detailed Purification Protocols

Protocol 1: Column Chromatography

This is the most versatile method for purifying this compound, especially for separating closely related impurities.

Step-by-Step Methodology:

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation than wet-loading.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes). Ensure the column is packed evenly to avoid channeling.

  • Loading: Carefully add the prepared slurry of the compound onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes or petroleum ether). Gradually increase the polarity by adding a more polar solvent, such as ethyl acetate.[2] A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities and for large-scale purification.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating. The ideal solvent will fully dissolve the compound at its boiling point and result in significant precipitation upon cooling. For related bromo-indazoles, methanol has been shown to be effective.[6]

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Purification Workflow

Purification_Workflow cluster_start Start: Crude Product cluster_decision Purity Assessment cluster_purification Purification Method cluster_end Final Product Crude Crude this compound TLC_NMR TLC / NMR Analysis Crude->TLC_NMR Col_Chrom Column Chromatography TLC_NMR->Col_Chrom  Major Impurities / Isomers Recrystal Recrystallization TLC_NMR->Recrystal Minor Impurities   Pure Pure Product (>98%) Col_Chrom->Pure Recrystal->Pure

Caption: Decision workflow for purification of this compound.

References

  • PubChem Compound Summary for CID 24728067, this compound. National Center for Biotechnology Information. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]

  • Patel, M., et al. (2018). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting the Bromination of 1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that while the bromination of 1H-indazoles is a cornerstone transformation for generating key pharmaceutical intermediates, it is frequently plagued by challenges with regioselectivity and the formation of undesirable side products. This guide provides in-depth, field-proven insights to help you navigate these complexities, moving beyond simple protocols to explain the causal chemistry behind common issues and their solutions.

Frequently Asked Questions (FAQs)

This section addresses the high-level strategic questions researchers face when planning an indazole bromination.

Q1: Why is achieving regioselective bromination on the 1H-indazole core so challenging?

The 1H-indazole scaffold presents multiple sites susceptible to electrophilic attack, and the relative reactivity of these sites is highly sensitive to the reaction conditions. The indazole molecule can exist in neutral, cationic (protonated), or anionic (deprotonated) forms, each with a different reactivity profile.[1]

  • Neutral Conditions: In molecular indazole, the C5 position is often the most activated on the benzene ring, followed by C3 on the pyrazole ring, and then C7.[1] This can lead to mixtures if conditions are not carefully controlled.

  • Acidic Conditions: Under acidic conditions, the indazole is protonated, deactivating the ring system towards electrophilic attack. However, substitution can still occur, often favoring the C5 and C7 positions.

  • Basic Conditions: In the presence of a base, the N1 proton is removed to form the indazolyl anion. This dramatically increases the nucleophilicity of the C3 position, making it the primary site of attack.[1][2]

This delicate balance means that minor changes in solvent, temperature, or the choice of brominating agent can shift the reaction pathway, leading to a mixture of 3-bromo, 5-bromo, and 7-bromo isomers, as well as polybrominated species.[3][4]

Q2: I need to brominate an unsubstituted 1H-indazole. Which brominating agent is best for controlling the reaction?

The choice of brominating agent is the most critical factor for controlling selectivity. A comparison of common reagents is summarized below.

ReagentTypical ConditionsAdvantagesCommon Side Reactions & Issues
N-Bromosuccinimide (NBS) Acetonitrile (MeCN), CH2Cl2, or Acetic Acid; Often at 0-5°C or reflux.[4][5]Generally provides good regioselectivity for the C3 position, especially under neutral or slightly basic conditions.[2][5] Milder and easier to handle than liquid bromine.Requires high-purity, fresh reagent. Can still cause over-bromination if stoichiometry is not precisely controlled.
Bromine (Br₂) in Acetic Acid Acetic acid (AcOH), often with a buffer like sodium acetate; Room temperature or slightly elevated.[6][7]Inexpensive and readily available. Effective for certain substrates.Prone to over-bromination, leading to di- and tri-substituted products.[3][4] Br₂ is toxic and volatile, requiring careful handling.[7] Often results in poor regioselectivity.[3]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Ethanol, often with ultrasound assistance; Mild temperatures (e.g., 40°C).[7][8][9]A stable, safe, and easy-to-handle solid.[10] Can provide high yields of 3-bromoindazoles rapidly under mild conditions.[7][8][11]Selectivity can be substrate-dependent. The reaction mechanism may not be a straightforward electrophilic substitution.[7][8]

Senior Scientist's Recommendation: For most applications targeting C3-bromination, N-Bromosuccinimide (NBS) offers the best balance of reactivity and selectivity, minimizing the risk of over-bromination that is common with elemental bromine.[4]

Q3: How do existing substituents on the indazole ring influence the position of bromination?

Substituents play a crucial directing role, similar to substituted benzenes.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups activate the ring and generally direct bromination to the available ortho and para positions.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) deactivate the ring, making the reaction more difficult and directing the incoming electrophile to the meta position relative to the EWG.[7][9]

  • Directing Groups at C4: A substituent at the C4 position, such as a sulfonamide group, has been shown to effectively direct bromination regioselectively to the C7 position.[12][13][14]

Troubleshooting Guide: From Mixed Products to Pure Compound

This section provides solutions to specific experimental problems you may encounter.

Issue 1: My reaction is producing a mixture of mono-brominated isomers.

This is the most common problem and is almost always due to a lack of regioselective control.

  • Root Cause Analysis: The reaction conditions are likely allowing multiple positions on the indazole ring (typically C3, C5, and C7) to compete for the electrophile. This often happens in neutral, nonpolar solvents where both the pyrazole and benzene rings are moderately active.

  • Strategic Solution: To isolate a single isomer, you must push the reaction conditions to favor one reactive pathway decisively.

    • For C3-Bromination: The goal is to generate the indazolyl anion. The most reliable method is to add a base like potassium hydroxide (KOH) or potassium carbonate in a polar aprotic solvent like DMF before introducing the brominating agent (NBS or I₂ for iodination).[2][5][15]

    • For C5/C7-Bromination: To favor substitution on the benzene ring, you must suppress the high reactivity of the C3 position. This can sometimes be achieved by using a less reactive brominating agent in a nonpolar solvent or by protecting the N1 position. For specific C7 bromination, the presence of a directing group at C4 is highly effective.[12][14]

G start Desired Regioisomer? c3 C3-Bromination start->c3 Target C3 c5_c7 C5 or C7 Bromination start->c5_c7 Target Benzene Ring reagent_c3 Use NBS or DBDMH c3->reagent_c3 reagent_c5_c7 Use NBS c5_c7->reagent_c5_c7 conditions_c3 Employ basic conditions (e.g., KOH in DMF) to generate indazolyl anion. reagent_c3->conditions_c3 conditions_c5_c7 Run under neutral conditions. Consider N-protection to deactivate pyrazole ring. reagent_c5_c7->conditions_c5_c7 c7_direct For C7, is a C4 directing group present? conditions_c5_c7->c7_direct c7_yes Yes: High C7 selectivity is expected. c7_direct->c7_yes Yes c7_no No: Expect a mixture of C5 and C7 isomers. Purification will be critical. c7_direct->c7_no No

Caption: Decision workflow for regioselective bromination.

Issue 2: My TLC/LC-MS shows significant formation of di- and tri-brominated products.

This indicates that the reaction is too aggressive, and the mono-brominated product is reactive enough to be brominated a second or third time.

  • Root Cause Analysis:

    • Overly Reactive Reagent: Using elemental bromine (Br₂) is a frequent cause of over-bromination.[3][4]

    • Incorrect Stoichiometry: Using more than 1.0-1.3 equivalents of the brominating agent will inevitably lead to polybromination.[6]

    • Elevated Temperature: Higher temperatures can overcome the activation barrier for subsequent brominations.

  • Strategic Solution: The key is to moderate the reactivity.

    • Switch to NBS: If using Br₂, switch to N-bromosuccinimide, which is a milder electrophile.[4]

    • Control Stoichiometry: Carefully weigh your brominating agent and use it in a 1.0 to 1.1 molar ratio relative to the indazole.

    • Lower the Temperature: Perform the reaction at 0°C or even lower to improve selectivity.[6]

    • Monitor Closely: Use TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is gone to prevent the formation of further byproducts.[6]

G Indazole 1H-Indazole Mono Mono-bromo-indazole (Desired Product) Indazole->Mono + 1 eq. [Br+] Di Di-bromo-indazole (Impurity) Mono->Di + 1 eq. [Br+] (Side Reaction) Tri Tri-bromo-indazole (Impurity) Di->Tri + 1 eq. [Br+] (Side Reaction)

Caption: Pathway showing formation of polybrominated impurities.

Issue 3: I am having difficulty purifying my brominated indazole from the reaction mixture.

Purification is often challenging due to the similar polarities of the starting material and the various brominated isomers.

  • Root Cause Analysis: The addition of a bromine atom may not significantly alter the polarity of the molecule, leading to co-elution during column chromatography.

  • Strategic Solution:

    • Optimize Column Chromatography: Do not rely on a single solvent system. Experiment with different gradients, such as ethyl acetate/heptane or dichloromethane/methanol.[4] Sometimes, adding a small amount (0.1-1%) of a modifier like triethylamine or acetic acid can improve separation.

    • Utilize Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique to remove isomers and impurities.[4][6] Test various solvents (e.g., ethanol, ethyl acetate, toluene) to find a system where your desired product has high solubility when hot and low solubility when cold.

Validated Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Bromo-1H-indazole

This protocol is designed to maximize selectivity for the C3 position by leveraging the enhanced nucleophilicity of the indazolyl anion.

  • Materials: 1H-Indazole, N-Bromosuccinimide (NBS), Potassium Hydroxide (KOH), N,N-Dimethylformamide (DMF), Deionized Water, Ethyl Acetate.

  • Methodology:

    • Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1H-indazole (1.0 eq.) in anhydrous DMF.

    • Base Addition: Cool the solution to 0°C in an ice bath. Add finely ground potassium hydroxide (2.0 eq.) portion-wise, ensuring the temperature remains below 10°C. Stir for 30 minutes at 0°C.

      • Scientist's Note: This step is critical for generating the C3-nucleophilic indazolyl anion. Using a strong base ensures complete deprotonation.

    • Brominating Agent Addition: In a separate flask, dissolve NBS (1.1 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0°C.

    • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Workup: Quench the reaction by slowly pouring the mixture into a beaker of ice water. A precipitate should form.

    • Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.[6]

Protocol 2: Bromination of 4-Nitro-1H-indazole

This protocol illustrates the bromination of an indazole with a deactivating group, where harsher conditions may be necessary.[6]

  • Materials: 4-Nitro-1H-indazole, Bromine (Br₂), Acetic Acid, Chloroform, Sodium Acetate, Deionized Water.

  • Methodology:

    • Reaction Setup: To a flask, add 4-nitro-1H-indazole (1.0 eq.), sodium acetate (1.0 eq.), acetic acid, and chloroform.

      • Scientist's Note: Sodium acetate acts as a buffer to control the acidity of the reaction, which can influence selectivity.

    • Bromine Addition: Prepare a solution of bromine (1.05 eq.) in acetic acid. Add this solution dropwise to the reaction mixture over several hours, maintaining the temperature below 25°C using a water bath.

    • Reaction Completion: Stir the reaction mixture for an additional two hours after the addition is complete.

    • Workup: Concentrate the mixture under reduced pressure. Add water to the resulting solids to precipitate the crude product.

    • Isolation: Collect the solids by filtration, wash thoroughly with water, and dry under vacuum to yield the crude 3-bromo-4-nitro-1H-indazole.[6]

References
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13, 581-585. Available at: [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available at: [Link]

  • Tidwell, J. H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Singh, U. P., & Singh, R. P. (2016). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. ResearchGate. Available at: [Link]

  • Alam, M. A., & Keating, M. J. (2020). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. Available at: [Link]

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Hunan Agricultural University. Available at: [Link]

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2348. Available at: [Link]

  • Tidwell, J. H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Available at: [Link]

  • Tidwell, J. H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. Available at: [Link]

  • Li, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

  • Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Retrieved from [Link]

Sources

optimizing reaction conditions for the reduction of a nitro group to an amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nitro group reductions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we move beyond simple protocols to address the "why" behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent challenges encountered during the reduction of nitroarenes and nitroalkanes. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My nitro reduction is incomplete or stalls. What are the likely causes and how can I fix it?

A1: An incomplete reaction is a common hurdle. A systematic approach is crucial to identify the root cause.[1]

  • Reagent and Catalyst Activity:

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can deactivate over time due to improper storage or handling. Ensure you are using a fresh or recently purchased catalyst. The catalyst loading may also be insufficient; consider increasing the catalyst weight percentage. For particularly stubborn substrates, increasing the hydrogen pressure can be effective.[1][2]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are critical. Use finely powdered metals to maximize the reactive surface area. Activation of the metal, if required by the protocol, should be performed diligently. The concentration of the acid also plays a significant role in the reaction rate.[1]

  • Solvent and Solubility:

    • Poor solubility of the nitro compound in the reaction solvent is a major limiting factor.[1][2] The starting material must be adequately dissolved for the reaction to proceed efficiently. For hydrophobic compounds, consider solvents like THF or a co-solvent system such as ethanol/water or acetic acid.[1][2] Protic co-solvents can often enhance the rate of catalytic hydrogenation.[2]

  • Reaction Temperature:

    • While many reductions proceed smoothly at room temperature, some substrates require heating to achieve a practical reaction rate.[1] However, exercise caution, as elevated temperatures can sometimes lead to the formation of undesired side products.[1]

  • Potential Side Reactions:

    • The reaction may be stalling due to the formation of stable intermediates. For instance, azoxybenzene can form, which requires further reduction to yield the desired aniline.[1]

Q2: I am observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the amine?

A2: The formation of these intermediates is a direct consequence of the stepwise nature of nitro group reduction.[1][3] Controlling the reaction conditions is key to ensuring the reaction proceeds to the desired amine.

  • Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially reduced intermediates.[1]

  • Temperature Control: Nitro reductions are often highly exothermic.[4] Localized overheating can promote the formation of condensation products like azoxy and azo compounds.[1] Ensure efficient stirring and, if necessary, control the rate of addition of the reducing agent to manage the reaction exotherm.

  • Choice of Reducing System: Some reducing agents are more prone to forming intermediates than others. For example, using LiAlH₄ for the reduction of aromatic nitro compounds often leads to the formation of azo products.[5]

Below is a diagram illustrating the general pathway for nitro group reduction and the points where common side products can arise.

Nitro_Reduction_Pathway cluster_main Main Reduction Pathway cluster_side Condensation Side Products Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy + R-NHOH - H₂O Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Azo R-N=N-R (Azo) Azoxy->Azo +2e⁻, +2H⁺ Hydrazo R-NH-NH-R (Hydrazo) Azo->Hydrazo +2e⁻, +2H⁺ Hydrazo->Amine Cleavage +2e⁻, +2H⁺

Caption: General pathway for nitro group reduction and the formation of common side products.

Q3: My starting material has other reducible functional groups. How do I achieve chemoselective reduction of the nitro group?

A3: Chemoselectivity is a critical consideration in complex molecule synthesis. The choice of reducing agent is paramount.[6]

  • Catalytic Hydrogenation (e.g., Pd/C): This method is highly efficient but often lacks chemoselectivity. It can reduce a wide range of other functional groups, including alkenes, alkynes, nitriles, and benzyl ethers, and can cause dehalogenation.[5][7]

  • Metal-Mediated Reductions: These methods generally offer excellent chemoselectivity.

    • Fe/NH₄Cl or Fe/AcOH: This is a mild and robust system that tolerates many functional groups, including esters, ketones, and aryl halides.[5]

    • SnCl₂: Tin(II) chloride is another mild reagent that is compatible with a variety of functional groups.[5]

  • Transfer Hydrogenation: Using hydrogen donors like formic acid or ammonium formate with a catalyst can also provide good chemoselectivity.[8]

The following table summarizes the compatibility of common functional groups with different reduction methods.

Functional GroupCatalytic H₂ (Pd/C)Fe / NH₄ClSnCl₂
Aryl Halide (Cl, Br) Often Reduced (Hydrogenolysis)StableStable
Ketone / Aldehyde Often ReducedStableStable
Ester StableStableStable
Nitrile ReducedStableStable
Alkene / Alkyne ReducedStableStable
Benzyl Ether CleavedStableStable
Table denotes typical outcomes. Reactivity can be influenced by specific substrates and reaction conditions.[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of nitro group reductions.

Q: What are the main methods for reducing a nitro group to an amine? A: The most common methods can be broadly categorized into three types:

  • Catalytic Hydrogenation: This involves the use of a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and hydrogen gas or a hydrogen transfer reagent.[8][9]

  • Metal-Mediated Reductions: This uses a metal (e.g., Fe, Sn, Zn) in an acidic or neutral medium.[9]

  • Hydride Transfer: Reagents like lithium aluminum hydride (LiAlH₄) can be used, although they are less common for aromatic nitro reductions due to side product formation.[5][7]

Q: How do I monitor the progress of my nitro reduction reaction? A: The progress of the reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify any intermediates or side products.

  • In-situ FTIR Spectroscopy: Allows for real-time monitoring of the reaction kinetics without the need for sampling.[4][10]

Q: What are the safety considerations for nitro reduction reactions? A: Safety is a critical aspect of these reactions.

  • Exothermicity: Most nitro group reductions are highly exothermic and require careful temperature control to prevent runaway reactions.[4][11]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like Pd/C can be pyrophoric, especially after the reaction, and should be handled with care (e.g., filtered while wet).[6]

  • Acidic Conditions: The use of strong acids requires appropriate personal protective equipment (PPE) and handling procedures.[12]

  • Work-up: Quenching of reagents and handling of metal waste should be done according to established safety protocols.

Section 3: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for two common nitro reduction procedures.

Protocol 1: Catalytic Hydrogenation using Pd/C and a Hydrogen Balloon

This protocol is suitable for simple substrates where chemoselectivity is not a concern.[6]

Materials:

  • Nitroarene (1.0 eq)

  • 10% Palladium on carbon (Pd/C) catalyst (1-5 mol%)

  • Solvent (e.g., Ethanol, Ethyl Acetate, THF)

  • Hydrogen-filled balloon

  • Celite

Procedure:

  • Dissolve the nitroarene in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst.

  • Fit one neck of the flask with a hydrogen-filled balloon.

  • Carefully evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced with hydrogen.[6]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, replace the hydrogen atmosphere with an inert gas.

  • Carefully filter the mixture through a pad of celite to remove the pyrophoric Pd/C catalyst. The filter cake should be kept wet during filtration.[6]

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified if necessary.

Catalytic_Hydrogenation_Workflow A 1. Dissolve Nitroarene in Solvent B 2. Add Pd/C Catalyst (under N₂) A->B C 3. Purge with H₂ (from Balloon) B->C D 4. Stir at Room Temperature (Monitor Reaction) C->D E 5. Filter through Celite (Remove Catalyst) D->E F 6. Concentrate Filtrate (Isolate Amine) E->F

Caption: Experimental workflow for catalytic hydrogenation.

Protocol 2: Metal-Mediated Reduction using Iron and Ammonium Chloride

This protocol is a robust and highly chemoselective method suitable for complex molecules.[6]

Materials:

  • Nitroarene (1.0 eq)

  • Iron powder (3-5 eq)

  • Ammonium chloride (NH₄Cl) (~4 eq)

  • Ethanol

  • Water

  • Celite

Procedure:

  • To a round-bottom flask, add the nitroarene, ethanol, and water.

  • Add ammonium chloride and iron powder to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously. The reaction can be vigorous initially.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron salts.

  • Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Remove the organic solvent from the filtrate under reduced pressure.

  • The remaining aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amine.

References

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(52), 38945-38961.
  • Smith, A. D., & Knowles, J. P. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Ravilova, L. A., Sinyakova, L. N., Dossumov, K., & Akylbaev, A. S. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1), 13-26.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. ACS Green Chemistry Institute.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • Williams, F. E., & Williams, D. E. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological reviews, 34(2), 89-105.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Upadhyay, R., Kumar, S., Srinuvasu, K., Gopinath, C. S., Chandrakumar, K. R. S., & Maurya, S. K. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Chen, D., Zhou, Y., Zhou, H., Liu, S., Liu, Q., Zhang, K., & Uozumi, Y. (2018). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 83(15), 8051-8057.
  • YouTube. (2024).
  • Boddien, A., Wienhöfer, G., Sorribes, I., Llusar, R., Junge, K., Junge, H., & Beller, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2539-2544.
  • Urben, P. G. (2017). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 21(9), 1239-1242.
  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of bacteriology, 181(24), 7548-7555.
  • Carl ROTH. (n.d.).
  • ResearchGate. (n.d.).
  • YouTube. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success.
  • Chemius. (n.d.). nitro razredčilo.

Sources

Technical Support Center: Navigating the Challenges in Regioselective Functionalization of 4-Bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the regioselective functionalization of 4-Bromo-1H-indazol-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold in their synthetic endeavors. The unique substitution pattern of this molecule, featuring a bromine atom at the C4 position and an amino group at the C6 position, presents a distinct set of challenges and opportunities in regioselective synthesis. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the successful and efficient synthesis of your target compounds.

I. Understanding the Reactivity Landscape of this compound

The this compound core possesses multiple reactive sites, making regioselectivity a paramount concern. The key reactive centers include:

  • N1 and N2 positions of the indazole ring: These are nucleophilic and can undergo alkylation, arylation, and acylation. The tautomeric nature of the indazole ring means that reactions can occur at either nitrogen, often leading to mixtures of isomers.

  • The C4-Bromo group: This site is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse substituents.

  • The C6-Amino group: This primary amine is nucleophilic and can participate in reactions such as amidation, alkylation, and reductive amination. It can also influence the electronic properties of the indazole ring system.

  • The Indazole N-H: This proton is acidic and can be deprotonated with a suitable base, which can influence the regioselectivity of subsequent reactions.

The interplay between these reactive sites dictates the outcome of any functionalization attempt. Understanding the factors that govern the selectivity of these reactions is crucial for rational reaction design.

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that you may encounter during the functionalization of this compound in a question-and-answer format.

A. N-Alkylation: Controlling N1 vs. N2 Regioselectivity

Question: I am attempting an N-alkylation of this compound and obtaining a mixture of N1 and N2 isomers. How can I selectively obtain the desired isomer?

Answer:

Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge due to the presence of two nucleophilic nitrogen atoms. The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions.

Root Causes and Solutions:

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical in determining the site of deprotonation and subsequent alkylation.

    • For N1-selectivity: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) generally favors the formation of the N1-alkylated product.[1][2] This is often attributed to the thermodynamic stability of the N1-anion. The sodium cation may also coordinate with the N2 lone pair, sterically hindering attack at that position.

    • For N2-selectivity: Achieving high N2 selectivity can be more challenging. Some strategies include:

      • Mitsunobu Conditions: Using Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) can sometimes favor N2-alkylation, although this is highly substrate-dependent.[1]

      • Steric Hindrance at C7: While not directly applicable to our substrate, it's noteworthy that bulky substituents at the C7 position can sterically direct alkylation to the N2 position.[1]

      • Kinetic Control: Employing a weaker base and a polar aprotic solvent under kinetic control might favor N2 alkylation in some cases.

  • Electronic Effects of Substituents: The electron-donating amino group at C6 will increase the electron density of the indazole ring, potentially influencing the relative nucleophilicity of N1 and N2. While specific data on the 6-amino substituent is limited, electron-donating groups generally have a modest effect on N1/N2 selectivity compared to the choice of base and solvent.

Experimental Protocol: N1-Selective Alkylation

Parameter Condition Rationale
Substrate This compound
Base Sodium Hydride (NaH, 60% dispersion in mineral oil)Favors formation of the thermodynamically more stable N1-anion.
Solvent Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Aprotic solvents that are compatible with NaH.
Electrophile Alkyl halide (e.g., Iodomethane, Benzyl bromide)
Temperature 0 °C to room temperatureAllows for controlled deprotonation and subsequent alkylation.
Atmosphere Inert (Nitrogen or Argon)NaH is moisture-sensitive.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add NaH (1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water or saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

B. Palladium-Catalyzed Cross-Coupling: Chemoselectivity and Site-Selectivity

Question: I want to perform a Suzuki-Miyaura or Buchwald-Hartwig reaction at the C4-bromo position. How can I prevent side reactions involving the indazole N-H or the C6-amino group?

Answer:

The presence of the acidic N-H proton and the nucleophilic C6-amino group can lead to undesired side reactions in palladium-catalyzed cross-couplings. An orthogonal protecting group strategy is often necessary to achieve high yields and chemoselectivity.[3][4]

Troubleshooting Workflow:

G start Start: Suzuki or Buchwald-Hartwig on this compound protect Protect reactive sites start->protect protect_nh Protect Indazole N-H (e.g., SEM, Boc) protect->protect_nh N-H reactivity is a concern protect_nh2 Protect C6-NH2 (e.g., Boc, Ac) protect->protect_nh2 C6-NH2 reactivity is a concern couple Perform Pd-catalyzed cross-coupling at C4-Br protect_nh->couple protect_nh2->couple deprotect Deprotect to yield the final product couple->deprotect end Target Molecule deprotect->end

Caption: Decision workflow for palladium-catalyzed cross-coupling.

1. Protecting the Indazole N-H:

  • Why protect? The acidic N-H can be deprotonated by the base used in the coupling reaction, leading to catalyst inhibition or undesired N-arylation/N-vinylation.

  • Recommended Protecting Groups:

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Can be introduced regioselectively at the N2 position and directs C3-lithiation if needed for other functionalizations.[5] It is stable to many coupling conditions and can be removed with fluoride sources (e.g., TBAF) or acid.

    • Boc (tert-Butoxycarbonyl): A common protecting group that can be introduced using Boc-anhydride. It is generally stable to Suzuki and Buchwald-Hartwig conditions and is readily removed with acid (e.g., TFA).

2. Protecting the C6-Amino Group:

  • Why protect? The primary amine can act as a nucleophile in Buchwald-Hartwig reactions or coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of undesired byproducts.

  • Recommended Protecting Groups:

    • Boc (tert-Butoxycarbonyl): Provides good protection and is easily removed with acid.

    • Acetyl (Ac): Can be introduced using acetic anhydride or acetyl chloride. It is more robust than Boc and is typically removed under basic or acidic hydrolysis.

Experimental Protocol: Suzuki-Miyaura Coupling of Protected this compound

Parameter Condition Rationale
Substrate N-Protected-4-bromo-6-(protected-amino)-1H-indazoleEnsures chemoselectivity.
Boronic Acid/Ester Aryl- or vinyl-boronic acid or ester (1.2-1.5 equiv)Coupling partner.
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)Common and effective catalysts for Suzuki couplings.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv)Essential for the transmetalation step.
Solvent Dioxane/Water, DME/Water, or Toluene/Ethanol/WaterBiphasic solvent systems are often effective.
Temperature 80-110 °CTo drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)To prevent catalyst oxidation.

Step-by-Step Procedure:

  • To a degassed mixture of the protected this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (2.0 equiv) in the chosen solvent system, add the palladium catalyst (0.05 equiv).

  • Heat the reaction mixture under an inert atmosphere at the specified temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

  • Perform the deprotection of the N-H and/or NH₂ groups as required.

Experimental Protocol: Buchwald-Hartwig Amination of Protected this compound

Parameter Condition Rationale
Substrate N-Protected-4-bromo-1H-indazol-6-aminePrevents self-coupling and catalyst inhibition.
Amine Primary or secondary amine (1.2 equiv)Nucleophile for C-N bond formation.
Catalyst Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., Xantphos, RuPhos)The choice of ligand is crucial for reaction efficiency.[6][7]
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.0 equiv)A strong, non-nucleophilic base is required.
Solvent Toluene or Dioxane (anhydrous and degassed)Aprotic solvents are typically used.
Temperature 80-110 °CTo facilitate the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)To protect the catalyst from oxidation.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, combine the protected this compound (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base in a reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine (1.2 equiv).

  • Seal the vessel and heat the mixture with stirring for the required time (monitor by TLC or LC-MS).

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography.

  • Deprotect the indazole nitrogen as needed.

III. Frequently Asked Questions (FAQs)

Q1: Can I perform functionalization at the C6-amino group without affecting the C4-bromo position?

A1: Yes, this is generally feasible. The C6-amino group can undergo reactions like acylation or reductive amination under conditions that do not typically affect the C4-bromo position. For example, acylation with an acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) should proceed selectively at the amino group.

Q2: What is the expected order of reactivity for the different positions on the this compound ring system?

A2: The general order of reactivity is:

  • N-H deprotonation: The indazole N-H is the most acidic proton and will be the first to react with a strong base.

  • N-Alkylation/Arylation (N1/N2): The indazole nitrogens are generally more nucleophilic than the C6-amino group.

  • C6-Amino group reactions: The amino group is a good nucleophile for reactions like acylation.

  • C4-Bromo group (Cross-coupling): This requires a palladium catalyst and specific reaction conditions to activate the C-Br bond.

Q3: Are there any known one-pot procedures for the functionalization of multiple sites on the indazole ring?

A3: While one-pot multi-component reactions are an active area of research, for a substrate as complex as this compound, a stepwise approach with the use of protecting groups is generally more reliable and higher yielding. A one-pot approach would require careful selection of orthogonal reaction conditions, which can be challenging to develop.

Q4: How can I confirm the regiochemistry of my N-alkylated products (N1 vs. N2)?

A4: The regiochemistry of N-alkylated indazoles can be unambiguously determined using 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC). For the N1-isomer, a correlation is expected between the protons of the N-alkyl group and the C7a carbon of the indazole ring. For the N2-isomer, a correlation is typically observed between the N-alkyl protons and the C3 carbon.

Q5: What are the safety considerations when working with reagents like sodium hydride?

A5: Sodium hydride (NaH) is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas. It should always be handled under an inert atmosphere (nitrogen or argon) in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Reactions involving NaH should be quenched carefully and slowly, typically at a low temperature.

IV. References

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.).

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006). PubMed.

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology.

  • (n.d.). Method for preparing 1H-indazole derivative. Google Patents.

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC - NIH.

  • Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). PubMed.

  • A New Protecting-Group Strategy for Indoles | Request PDF. (n.d.). ResearchGate.

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journals.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).

  • Scott K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. JOCPR.

  • Development of a selective and scalable N1-indazole alkylation. (2024). PMC.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). NIH.

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe.

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH.

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). PMC - PubMed Central.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

  • A Comparative Guide to Catalysts for 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Coupling Reactions. (n.d.). Benchchem.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir | ChemRxiv. (n.d.).

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.).

  • Indazole derivatives. (n.d.). Google Patents.

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. (n.d.). ChemRxiv.

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).

  • Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. (n.d.).

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020). NIH.

  • This compound (C7H6BrN3). (n.d.). PubChemLite.

  • 4-(Aminomethyl)-6-bromo-1H-indazole 97% | Sigma-Aldrich. (n.d.).

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... (n.d.). ResearchGate.

  • (PDF) Direct Catalytic Functionalization of Indazole Derivatives. (n.d.). ResearchGate.

  • Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. (n.d.). Benchchem.

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (n.d.). NIH.

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024).

  • Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024).

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). PMC - NIH.

  • 4-AMINO-6-BROMO (1H)INDAZOLE | 885518-50-3. (2025). ChemicalBook.

  • 6-Bromo-1H-indazole, N1-BOC protected. (n.d.). Apollo Scientific.

Sources

Technical Support Center: Suzuki Coupling of 4-Bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-1H-indazol-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific transformation. The unique structure of this substrate—featuring an electron-rich system and multiple nitrogen atoms—presents distinct challenges not always seen with simpler aryl bromides. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve a successful coupling.

Troubleshooting Guide: From Failed Reaction to Optimized Success

This section is structured to address the most common issues encountered when coupling this compound, starting with the most critical problem: low or non-existent product formation.

Problem 1: Low to No Yield of the Desired Product

Q1: My Suzuki coupling reaction with this compound has failed, returning only starting material or a complex mixture with no trace of the desired product. What are the most probable causes and how can I fix them?

A1: This is the most frequent and frustrating outcome. The root cause often lies in the inherent properties of the this compound substrate, which can actively interfere with the palladium catalytic cycle. The issue is rarely a single misstep but rather a combination of suboptimal conditions. Let's dissect the primary culprits.

Cause A: Catalyst Inhibition and Poisoning

The indazole ring and the exocyclic amine contain Lewis basic nitrogen atoms that can coordinate strongly to the palladium center. This coordination can either prevent the formation of the active Pd(0) species or block the catalyst's open coordination sites, thereby inhibiting the crucial oxidative addition step with the aryl bromide.[1][2][3] Unprotected, nitrogen-rich heterocycles are well-documented to be challenging substrates for this reason.[1][2]

Solution:

  • Switch to a More Robust Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective. You need a system designed to overcome catalyst inhibition. Modern Buchwald-type ligands, which are both bulky and electron-rich, are highly recommended. These ligands form stable, highly active monoligated Pd(0) species that are less susceptible to inhibition and promote rapid oxidative addition.[3][4]

  • Use a Pre-catalyst: Buchwald pre-catalysts (e.g., SPhos Pd G3/G4, XPhos Pd G3/G4) are air-stable Pd(II) complexes that reliably generate the active Pd(0) L₁ species in solution, ensuring a consistent concentration of active catalyst at the start of the reaction.[1][2]

dot

sub This compound (Substrate) inhibited_pd Inhibited Complex (Inactive) sub->inhibited_pd Catalyst Poisoning pd Pd(0)L (Active Catalyst) pd->inhibited_pd oa_complex Oxidative Addition Complex (Desired) pd->oa_complex Oxidative Addition (Desired)

Caption: Catalyst poisoning pathway.

Cause B: Suboptimal Reaction Parameters (Base, Solvent, Temperature)

Even with the right catalyst, the reaction environment is critical.

  • Base: The base activates the boronic acid to form a more nucleophilic boronate complex, which is necessary for transmetalation.[5][6] However, the choice and solubility of the base are paramount. An insoluble base will be ineffective.

  • Solvent: The solvent system must solubilize all components, including the inorganic base, to a reasonable extent. For many Suzuki couplings, a mixture of an organic solvent and water is beneficial.[7][8]

  • Temperature: While aryl bromides are generally less reactive than iodides, excessive heat can lead to catalyst decomposition and side reactions.[9][10]

Solution:

  • Base Selection: Use a strong but moderately soluble base. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings as it is sufficiently basic and its boronate adducts have good reactivity.[1][11] Cesium carbonate (Cs₂CO₃) is stronger and more soluble but also more expensive. Ensure the base is finely powdered to maximize surface area.

  • Solvent System: A polar aprotic solvent system is generally preferred. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) is a standard starting point that often aids in dissolving the base and boronate species.[8]

  • Temperature Control: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction. If the reaction is sluggish, the temperature can be cautiously increased.[8]

Cause C: Poor Reagent Quality or Handling

  • Boronic Acid Impurity: Commercial boronic acids can contain impurities, particularly boroxines (the dehydrated trimer of the boronic acid), which can alter reactivity. The purity of the boronic acid directly impacts reaction efficiency and reproducibility.[12]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and will be readily oxidized to an inactive state.[13]

Solution:

  • Assess Boronic Acid Quality: If possible, use freshly purchased boronic acid or check the quality of older stock. Some protocols call for an excess of boronic acid (1.5-2.0 equivalents) to compensate for impurities or competitive side reactions.[1][11]

  • Rigorous Degassing: This is non-negotiable. The solvent and the final reaction mixture must be thoroughly degassed to remove dissolved oxygen.

Recommended Starting Protocol for Optimization

This protocol provides a robust starting point for the Suzuki coupling of this compound.

ComponentAmount (molar eq.)Loading (mol%)Notes
This compound1.0-The limiting reagent.
Arylboronic Acid1.5 - 2.0-Using an excess can drive the reaction.
Palladium Pre-catalyst-2 - 5%e.g., SPhos Pd G3 or XPhos Pd G3.
Base2.0 - 3.0-K₃PO₄ or Cs₂CO₃ are recommended.
Solvent--1,4-Dioxane / Water (4:1), 0.1 M concentration.
Temperature80 - 110 °C-Monitor for decomposition at higher temperatures.

dot

start Reaction Failed (Low/No Yield) q1 Is your catalyst system robust? (e.g., Buchwald Precatalyst) start->q1 sol1 Action: Switch to a Buchwald Precatalyst (e.g., SPhos Pd G3) and bulky, electron-rich ligand. q1->sol1 NO q2 Is the base/solvent system optimal? (e.g., K3PO4 in Dioxane/H2O) q1->q2 YES a1_yes YES a1_no NO sol1->q2 sol2 Action: Use finely powdered K3PO4 or Cs2CO3 in a Dioxane/H2O mixture (4:1). q2->sol2 NO q3 Are reagents high quality and handled under inert conditions? q2->q3 YES a2_yes YES a2_no NO sol2->q3 sol3 Action: Use fresh boronic acid and rigorously degas all solvents and the final reaction mixture. q3->sol3 NO end_node Re-run Optimized Reaction q3->end_node YES a3_yes YES a3_no NO sol3->end_node

Caption: Troubleshooting decision workflow.

Problem 2: Significant Formation of Side Products

Q2: My reaction produces a significant amount of debrominated starting material (1H-indazol-6-amine). How can I prevent this hydrodehalogenation?

A2: Hydrodehalogenation (debromination) is a common side reaction where the bromine atom is replaced by a hydrogen.[14] This typically occurs when the oxidative addition intermediate reacts with a hydride source before transmetalation can happen.

Causes & Solutions:

  • Hydride Source: Trace water, alcohols, or even the amine groups under certain conditions can be hydride sources. Using anhydrous solvents (when a co-solvent like water isn't intentionally used) and high-purity reagents can help.

  • Slow Transmetalation: If the transmetalation step is slow, the oxidative addition complex has more time to undergo side reactions.

    • Action: Ensure your base is effective and soluble enough to rapidly generate the boronate complex. Using a more electron-rich ligand can sometimes accelerate reductive elimination, making the overall catalytic cycle faster and outcompeting the side reaction.

  • Reaction Temperature: Higher temperatures can sometimes favor this pathway.

    • Action: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80 °C).

Q3: The main byproduct is the homocoupling of my boronic acid (a biaryl). What causes this and how can I minimize it?

A3: Boronic acid homocoupling is another classic side reaction in Suzuki couplings. It is primarily caused by two factors:

  • Presence of Oxygen: Dissolved oxygen can mediate the homocoupling of boronic acids, often involving a Pd(0)/Pd(II) cycle.[13]

    • Solution: As mentioned before, rigorous degassing of the reaction mixture is the most effective preventative measure.[13]

  • Use of Pd(II) Pre-catalysts without a Reductant: Some Pd(II) salts can directly react with the boronic acid in a process that generates the homocoupled product and the active Pd(0) catalyst.

    • Solution: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst system designed for controlled activation can minimize this initial burst of homocoupling.

Problem 3: Difficult Purification

Q4: My reaction worked, but the product is proving difficult to isolate from residual starting materials or byproducts. What purification strategies do you recommend?

A4: The product, an arylated indazol-6-amine, is a polar and potentially basic compound, which can make standard silica gel chromatography challenging.

Strategies for Purification:

  • Acid-Base Extraction: Before chromatography, an aqueous workup involving an acid wash (e.g., dilute HCl) can protonate your product and other basic compounds, pulling them into the aqueous layer and separating them from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting. Caution: Ensure your product is stable to acidic conditions.

  • Modified Chromatography:

    • Deactivated Silica: Tailing of basic compounds on acidic silica gel is common. You can pre-treat your silica gel by slurrying it in a solvent containing a small amount of a volatile base (e.g., 1-2% triethylamine or ammonia in the eluent).

    • Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina or a C18-functionalized silica (reverse-phase chromatography).

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification, especially on a larger scale.

Frequently Asked Questions (FAQs)

Q5: Do I need to protect the N-H of the indazole or the 6-amino group before the Suzuki coupling?

A5: While N-H functional groups can sometimes interfere, many modern catalyst systems show high tolerance for unprotected amines and N-H-containing heterocycles.[1][4] In fact, developing methods that avoid protection/deprotection steps is a major goal in modern synthesis. For this compound, it is highly recommended to first attempt the coupling without protection using a robust catalyst system (e.g., a Buchwald pre-catalyst with K₃PO₄).[1][2] Protection adds steps and cost to your synthesis and may not be necessary. If all unprotected attempts fail, N-protection (e.g., with a Boc group) could be explored, but it should be considered a last resort.[15]

Q6: What is the best method for degassing my reaction?

A6: The "freeze-pump-thaw" method is the most thorough but can be time-consuming. A more practical and highly effective method for lab scale is inert gas sparging :

  • Add your solvent(s) to the reaction flask.

  • Insert a long needle connected to an inert gas line (Nitrogen or Argon) so that the tip is submerged below the liquid surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent for 15-30 minutes. This actively displaces dissolved oxygen.[13]

  • After sparging the solvent, add the solid reagents and sparge the entire mixture for another 5-10 minutes before heating.

Q7: My boronic acid is a pinacol ester. Do I need to modify the reaction conditions?

A7: Yes, slightly. Boronic esters are generally more stable but less reactive than their corresponding boronic acids. The transmetalation step is often slower.[16] To compensate, you may need slightly more forcing conditions, such as a higher temperature, a longer reaction time, or a stronger base (Cs₂CO₃ is often used with boronic esters). The requirement for a strong base and often anhydrous conditions is a key difference.[3]

Experimental Protocols

Protocol 1: General Procedure for a Screening Reaction (50 mg scale)
  • Preparation: To a dry 10 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (50 mg, 0.236 mmol, 1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 150 mg, 0.708 mmol, 3.0 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 4 mol%, ~8 mg).

  • Solvent Addition & Degassing: Add 1,4-dioxane (2.0 mL) and water (0.5 mL). Seal the flask with a rubber septum. Submerge a long needle connected to a nitrogen line into the mixture and vent with a second needle. Sparge the mixture with a steady stream of nitrogen for 15 minutes.

  • Reaction: After degassing, remove the needles and place the flask in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically (e.g., at 1h, 4h, and 16h).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Google.
  • Billingsley, K. L., & Buchwald, S. L. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Loreto, M. A., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Wang, Y., et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
  • BenchChem. preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
  • Riddell, S. M., et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • BenchChem. preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. BenchChem.
  • BenchChem. Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. BenchChem.

Sources

preventing decomposition of 4-Bromo-1H-indazol-6-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-1H-indazol-6-amine is a critical building block for the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors for targeted therapies. The inherent reactivity of its amino and bromo functionalities, coupled with the indazole scaffold, makes it susceptible to degradation if not handled and stored correctly. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent, troubleshoot, and analyze the decomposition of this compound, ensuring the integrity of your starting material and the reliability of your experimental outcomes.

Understanding the Instability of this compound

The stability of this compound is influenced by its two primary functional groups: the aromatic amine and the bromo-substituted heterocyclic ring. Aromatic amines are well-known to be susceptible to oxidative and photolytic degradation, while the indazole ring itself can be subject to cleavage under harsh conditions. The bromine substituent may also be a site for dehalogenation reactions.

Potential Decomposition Pathways

While specific degradation pathways for this compound are not extensively documented, based on the chemistry of analogous compounds such as anilines and other bromo-substituted heterocycles, the following degradation routes are plausible:

  • Oxidation: The primary amino group is a prime target for oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light. This can lead to the formation of colored impurities like nitroso or nitro derivatives, and potentially polymerization into complex colored bodies.[1][2]

  • Photodegradation: Aromatic amines can absorb UV and visible light, leading to the formation of reactive radical species. This can accelerate oxidation and other degradation reactions. The presence of a bromine atom can also influence photolytic pathways.[3][4][5]

  • Hydrolysis: While generally stable, under strongly acidic or basic conditions, the amino group could potentially be hydrolyzed, although this is less common for aromatic amines compared to amides.[6][7][8][9][10]

  • Dehalogenation: Reductive dehalogenation, where the bromine atom is replaced by a hydrogen, is a possible degradation pathway, especially in the presence of reducing agents or under certain catalytic conditions.[11][12]

Below is a diagram illustrating the potential sites of degradation on the this compound molecule.

G cluster_molecule This compound cluster_pathways Potential Degradation Sites mol Structure oxidation Oxidation oxidation->mol Amino Group (-NH2) photodegradation Photodegradation photodegradation->mol Entire Molecule dehalogenation Dehalogenation dehalogenation->mol Bromo Group (-Br)

Caption: Potential degradation sites on this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature 2-8°CTo minimize the rate of thermal degradation and slow down oxidative processes.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent oxidation of the sensitive amino group by atmospheric oxygen.
Container Tightly sealed, amber glass vialTo protect from moisture and light, which can accelerate degradation.
Location Dry, well-ventilated areaTo prevent moisture absorption and ensure a safe storage environment.

Handling Precautions:

  • Always handle the compound in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid creating dust.

  • When not in use, ensure the container is tightly sealed and stored under the recommended conditions.

Troubleshooting Guide: A Q&A Approach

This section addresses common issues encountered by researchers during the storage and use of this compound.

Q1: My solid this compound, which was initially an off-white powder, has turned yellow/brown. What is the cause and can I still use it?

A1: A color change from off-white to yellow or brown is a strong indicator of degradation, most likely due to oxidation of the aromatic amine group. This process can be accelerated by exposure to air and light.

  • Causality: The amino group (-NH2) on the indazole ring is susceptible to oxidation, which can form highly colored conjugated impurities, such as nitroso (-N=O) or nitro (-NO2) compounds, or polymeric materials.[2]

  • Recommended Action: It is strongly advised to assess the purity of the discolored material before use. A simple analytical technique like HPLC (see protocol below) can quantify the remaining parent compound and detect the presence of impurities. If the purity is below your experimental requirements, it is best to use a fresh, un-degraded batch. Using degraded material can lead to lower reaction yields, unexpected side products, and difficulty in purification.

Q2: I observe new, unexpected peaks in the HPLC or LC-MS analysis of my this compound sample. How can I identify their origin?

A2: Unexpected peaks in your chromatogram typically arise from one of three sources: impurities from synthesis, degradation products, or contamination.

  • Synthetic Impurities: These can include unreacted starting materials, reagents, or byproducts from the synthesis, such as regioisomers (e.g., 7-Bromo-1H-indazol-6-amine). Reviewing the synthetic route can provide clues to the identity of these impurities.

  • Degradation Products: As discussed, these are likely to be oxidation or photodegradation products. Their presence will typically increase over time or with improper storage.

  • Troubleshooting Steps:

    • Analyze a fresh, high-purity standard: This will help you distinguish between impurities present from the start and those that have formed during storage.

    • Review storage history: Was the material exposed to light, air, or elevated temperatures?

    • LC-MS/MS analysis: Mass spectrometry can provide molecular weights of the impurities, which can help in proposing their structures. For example, an increase in mass by 16 amu could suggest the addition of an oxygen atom (oxidation).

    • Forced Degradation Study: Performing a forced degradation study (see protocol below) can help to intentionally generate degradation products and compare their retention times and mass spectra with the unknown peaks in your sample.

Q3: My reaction yield using this compound is lower than expected. Could this be related to its stability?

A3: Absolutely. The purity of your starting material is critical for achieving expected reaction yields.

  • Impact of Degradation: If your this compound has degraded, the actual amount of the active starting material is lower than what you weighed out. Furthermore, the degradation products can potentially interfere with your reaction by consuming reagents, inhibiting catalysts, or leading to the formation of unwanted side products that complicate purification.

  • Preventative Measures:

    • Always use material that has been stored correctly.

    • If in doubt, re-analyze the purity of your starting material before starting a reaction, especially if it has been stored for an extended period.

    • For critical applications, it is good practice to qualify a new batch of any reagent to ensure it meets the required specifications.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required for specific impurity profiles.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the potential degradation pathways of a molecule and for developing a robust, stability-indicating analytical method.[13][14][15][16][17]

  • Prepare a Stock Solution: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H2O2). Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Also, heat a portion of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose a portion of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions). Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Analysis: At appropriate time points, withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples before injection. Analyze all samples by the stability-indicating HPLC method described above.

The workflow for a forced degradation study is visualized below.

G cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) start->acid base Base Hydrolysis (1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 60-80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Elucidate Degradation Pathways & Identify Degradants analysis->pathway

Caption: Workflow for a forced degradation study.

Conclusion

By understanding the potential degradation pathways and implementing the recommended storage, handling, and analytical protocols, researchers can ensure the stability and integrity of this compound. This proactive approach to quality control will lead to more reliable and reproducible experimental results in your drug discovery and development endeavors.

References

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 1-10.
  • Mirkhani, V., Tangestaninejad, S., Moghadam, M., Habibi, M. H., & Rostami Vartooni, A. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
  • Li, H., Lee, L. S., & Jafvert, C. T. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(19), 3891-3896.
  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines.
  • Czaplicka, M. (2016). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Molecules, 21(9), 1184.
  • National Pollutant Inventory. (2022). Aniline (benzenamine).
  • Gül, S., & Çelebi, M. (2014). The degradation products of aniline in the solutions with ozone and kinetic investigations.
  • Li, H., Lee, L. S., & Jafvert, C. T. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(19), 3891-3896.
  • Valdivia, A. C., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Molecules, 28(5), 2154.
  • Neumann, H. G. (2005). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES.
  • Wikipedia contributors. (2024). Aniline. Wikipedia.
  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • Wang, W., et al. (2001). Photodegradation of aniline in aqueous suspensions of microalgae. Chemosphere, 44(5), 1017-1023.
  • Van Hecke, T., et al. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 37(11), 1957-1970.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S.
  • Takeo, M., et al. (2013). Bacterial degradation of aniline.
  • Vedantu. (n.d.). Hydrolysis of aromatic amide gives a Acids b Amines class 12 chemistry CBSE. Vedantu.
  • Nielsen, C. J., et al. (2011).
  • Arora, P. K. (2015).
  • Wang, P., & Arnold, W. A. (2021). pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes. Environmental Science & Technology, 55(11), 7486-7496.
  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Allen IntelliBrain. (n.d.).
  • Kuz'min, V. A., & Ivanov, V. B. (1983). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 52(6), 515-532.
  • Save My Exams. (2025). Reactions of Amides. Save My Exams.
  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
  • Chemistry Steps. (n.d.).
  • Podolska, M., et al. (2008). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 65(3), 281-288.
  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry.
  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1079-1092.
  • Singh, R., & Rehman, Z. (2016).
  • Kumar, V., & Singh, A. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research, 13(11), 4278-4288.
  • Baertschi, S. W., et al. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 37(6).
  • Sobrado, P., & Fitzpatrick, P. F. (2021). Role of reduced flavin in dehalogenation reactions. Archives of Biochemistry and Biophysics, 700, 108781.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Suneetha, D., & Kumar, P. R. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 10(10), 3469-3474.
  • BenchChem. (2025).
  • Darbeau, R. W., et al. (1998). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. The Journal of Organic Chemistry, 63(19), 6757-6763.
  • Sadowsky, D., et al. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental Science: Processes & Impacts, 16(10), 2264-2271.
  • Wikipedia contributors. (2023). Silacyclobutane. Wikipedia.
  • Kayan, B., et al. (2018). Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. Chirality, 30(7), 896-902.
  • Kumar, A., et al. (2024). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach.
  • Singh, S., et al. (2011). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Indian Journal of Pharmaceutical Sciences, 73(1), 65-70.
  • Suneetha, D., & Kumar, P. R. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 10(10), 3469-3474.

Sources

Technical Support Center: A Guide to Overcoming Poor Solubility of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the poor solubility of indazole derivatives in organic solvents. Indazoles are a critical pharmacophore in modern medicinal chemistry, but their unique physicochemical properties often present significant solubility challenges.[1][2] This resource is designed to provide you with the foundational knowledge and practical protocols to overcome these hurdles in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Problem

This section addresses the fundamental principles governing the solubility of indazole derivatives.

Q1: Why do many of my indazole derivatives exhibit poor solubility in common organic solvents?

A: The limited solubility of indazole derivatives is often a result of a combination of factors related to their rigid, aromatic structure. The primary contributors are:

  • Strong Crystal Lattice Energy: The planar nature of the indazole ring facilitates efficient packing in the solid state through π-π stacking interactions. Furthermore, the presence of hydrogen bond donors (N-H) and acceptors (pyrazole nitrogens) leads to strong intermolecular hydrogen bonds, creating a highly stable crystal lattice that is difficult for solvent molecules to break apart. Molecules with high melting points often face these "brick-dust" solubility issues.[3]

  • Hydrogen Bonding: The pyrazole moiety of the indazole core is capable of both donating and accepting hydrogen bonds. This self-association competes with solvent-solute interactions, particularly in non-polar or aprotic solvents that cannot effectively disrupt this network.[1]

  • Tautomerism: Indazoles exist in tautomeric forms, most commonly 1H- and 2H-indazoles. The 1H-indazole is generally the more thermodynamically stable tautomer.[1][4][5] The specific tautomer present can influence the molecule's dipole moment and its pattern of intermolecular interactions, thereby affecting its solubility in different solvents.

Q2: Which structural features of an indazole derivative most significantly impact its solubility?

A: While the core scaffold plays a major role, the substituents attached to the indazole ring are critical determinants of solubility. Key features to consider are:

  • Substituent Polarity: The addition of polar functional groups (e.g., -OH, -NH2, -COOH, amides) can increase solubility in polar solvents by providing additional sites for hydrogen bonding with the solvent. Conversely, large, non-polar, or lipophilic substituents (e.g., long alkyl chains, aryl groups) tend to decrease solubility in polar solvents but may improve it in non-polar hydrocarbon solvents.

  • Position of Substituents: The location of substituents can influence solubility through steric and electronic effects. For example, a bulky group near the N-H of the pyrazole ring can sterically hinder intermolecular hydrogen bonding, which may disrupt crystal packing and slightly improve solubility.[6][7]

  • Ionizable Groups: The presence of acidic (e.g., carboxylic acid, phenol) or basic (e.g., amine) functional groups is the most significant factor. These groups allow for dramatic solubility enhancement through pH modification or salt formation, as the resulting ionic form is significantly more polar than the neutral molecule.[8]

Section 2: Troubleshooting Guides - Practical Solutions

This section provides a systematic approach to addressing solubility issues, from initial screening to advanced chemical modifications.

Q3: I'm starting a new project with an uncharacterized indazole derivative. How should I begin to assess its solubility?

A: A systematic, tiered approach is most effective. Start with a small set of diverse, common laboratory solvents to quickly map the compound's general solubility profile. This avoids wasting large amounts of your valuable compound.

Initial Solvent Screening Workflow

A logical workflow is essential for efficiently troubleshooting poor solubility. The following diagram outlines a typical decision-making process.

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Analysis & First-Line Solutions cluster_2 Step 3: Advanced Strategies Start Start with uncharacterized indazole derivative Screen Screen solubility in a diverse set of single organic solvents (e.g., DCM, ACN, MeOH, Toluene) Start->Screen Decision1 Is solubility adequate (>1 mg/mL)? Screen->Decision1 Success Proceed with experiment Decision1->Success Yes CoSolvent Try Co-Solvent Systems (e.g., DCM/MeOH, Dioxane/H2O) Decision1->CoSolvent No Decision2 Is solubility adequate with co-solvents? CoSolvent->Decision2 Decision2->Success Yes Ionizable Does the molecule have an acidic/basic site? Decision2->Ionizable No pH_Mod Use pH Modification (e.g., add TFA, DIPEA) or Form a Salt Ionizable->pH_Mod Yes Chem_Mod Consider Chemical Modification (Prodrug, Derivatization) Ionizable->Chem_Mod No pH_Mod->Success

Caption: Troubleshooting workflow for poor indazole solubility.

Table 1: Properties of Common Organic Solvents for Initial Screening
SolventPolarity IndexTypeKey Characteristics
Heptane 0.1Non-polarGood for highly lipophilic, non-polar compounds.
Toluene 2.4AromaticDissolves compounds via π-π interactions.
Dichloromethane (DCM) 3.1HalogenatedVersatile, dissolves a wide range of compounds.
Ethyl Acetate (EtOAc) 4.4EsterModerate polarity, good general-purpose solvent.
Tetrahydrofuran (THF) 4.0EtherAprotic, good for compounds with H-bond acceptors.
Acetonitrile (ACN) 5.8NitrilePolar aprotic, common in chromatography.
Methanol (MeOH) 5.1Protic (Alcohol)Polar protic, effective at breaking H-bonds.
Dimethyl Sulfoxide (DMSO) 7.2SulfoxideHighly polar aprotic, powerful but high-boiling.

For a simple, qualitative assessment, add ~1 mg of your compound to 0.5 mL of solvent in a vial and observe solubility after vortexing and standing.

Q4: My compound is poorly soluble in single solvents. What is my next step?

A: The use of a co-solvent system is the most common and effective next step. Co-solvents work by reducing the solvent's self-association, effectively lowering the polarity of a polar solvent or increasing the polarity of a non-polar one to better match the solute.[8][][10]

Mechanism of Co-Solvency

A polar co-solvent like methanol can disrupt the strong hydrogen-bonding network of water, creating "pockets" that are more accommodating to a non-polar solute. Similarly, in an organic solvent, a small amount of a polar co-solvent can create localized polar environments that interact favorably with polar sites on your indazole derivative.

Caption: Co-solvents disrupt solvent networks to aid dissolution.

Table 2: Common Co-Solvent Systems to Try
Primary SolventCo-SolventRatio Range (v/v)Target Compound Type
DichloromethaneMethanol99:1 to 90:10General purpose, slightly polar compounds
TolueneEthanol95:5 to 80:20Moderately polar compounds
TetrahydrofuranWater90:10 to 50:50Compounds with H-bond donors/acceptors
AcetonitrileWater90:10 to 50:50Polar compounds, common for HPLC
Dimethyl SulfoxideWater/Buffer99:1 to 70:30Broad range, for biological assays
Q5: My indazole derivative has an acidic or basic functional group. How can I leverage this?

A: The presence of an ionizable group is a powerful handle for manipulating solubility. By converting the neutral molecule into a salt, you dramatically increase its polarity and, consequently, its solubility in polar solvents.[8][] This is achieved by adjusting the pH of the medium.

  • For Basic Indazoles (e.g., containing an amino group): Adding a small amount of an acid (e.g., 0.1% Trifluoroacetic Acid - TFA, or Hydrochloric Acid - HCl) to a polar solvent will protonate the basic site, forming a soluble ammonium salt.

  • For Acidic Indazoles (e.g., containing a carboxylic acid): Adding a base (e.g., 0.1% Diisopropylethylamine - DIPEA, or Sodium Hydroxide - NaOH) will deprotonate the acidic site, forming a soluble carboxylate salt.

pH-Dependent Solubility Equilibrium

The equilibrium between the insoluble neutral form and the soluble ionic form is governed by the compound's pKa and the solvent's pH.

Caption: pH adjustment shifts equilibrium to the soluble ionic form.

Q6: I need to improve solubility for a biological assay where organic solvents are restricted. What are my options?

A: When working with aqueous buffers for biological or in vivo studies, several formulation strategies can be employed:[11]

  • Water-Miscible Co-solvents: Use minimal amounts (typically <5%) of biocompatible solvents like DMSO, DMA (Dimethylacetamide), or NMP (N-methyl-2-pyrrolidone).[8]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble indazole derivative, forming an "inclusion complex" that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[8][12]

  • Surfactants: Surfactants like Tween 80 or Solutol HS-15 form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic core of the micelle can solubilize the indazole derivative.[8][13]

  • Amorphous Solid Dispersions: For preclinical studies, creating a solid dispersion of the drug in a polymer matrix (e.g., HPMCAS) can enhance dissolution. The drug exists in a high-energy amorphous state, which has a higher apparent solubility than the crystalline form.[11][13][14]

Q7: Are there permanent chemical modification strategies to improve the solubility of my indazole series?

A: Yes. When formulation approaches are insufficient or undesirable for long-term development, medicinal chemists can turn to structural modifications.

  • Salt Formation: This is the most common chemical modification for ionizable drugs. Instead of adjusting pH in solution, the compound is isolated as a stable, crystalline salt (e.g., a hydrochloride or mesylate salt). This provides a solid form with intrinsically higher aqueous solubility and dissolution rate.[15][16][17][18] Approximately 50% of marketed small molecule drugs are administered as salts.[15]

  • Prodrug Approach: A bioreversible, soluble promoiety is covalently attached to the parent indazole derivative. This new molecule (the prodrug) has improved solubility for administration. In the body, enzymes cleave the promoiety, releasing the active parent drug.[19][20][21] Common promoieties include phosphates, amino acids, or polyethylene glycol (PEG) chains.

  • Structure-Guided Derivatization: In a lead optimization campaign, chemists can systematically introduce polar or ionizable groups onto the indazole scaffold to improve its intrinsic solubility. For example, replacing a phenyl group with a pyridine or adding a morpholinoethyl side chain can significantly enhance aqueous solubility without compromising biological activity.[22]

Section 3: Experimental Protocols

Protocol 1: Standard Shake-Flask Method for Equilibrium Solubility Determination

This protocol determines the thermodynamic equilibrium solubility of a compound in a given solvent, which is the gold standard for solubility measurement.[23][24]

Objective: To accurately measure the saturation concentration of an indazole derivative.

Materials:

  • Indazole derivative (solid)

  • Chosen solvent or buffer system

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Vortex mixer

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, qNMR)

Procedure:

  • Preparation: Add an excess amount of the solid indazole derivative to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A good starting point is 5-10 mg of compound in 1 mL of solvent.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium. This is typically 24-48 hours. Preliminary experiments can determine the minimum time required.[25]

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1-2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved microparticles.

  • Quantification: Dilute the filtered sample with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a calibration curve).

  • Calculation: Calculate the solubility (e.g., in mg/mL or µM) based on the measured concentration and any dilution factors.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Running the experiment in triplicate is essential to ensure reproducibility.[23]

Protocol 2: Small-Scale Parallel Screening of Co-Solvent Systems

Objective: To rapidly identify promising co-solvent systems for solubilizing an indazole derivative.

Materials:

  • 96-well plate (glass or compatible plastic) with cap mat

  • Stock solution of the indazole derivative in a soluble solvent (e.g., 10 mg/mL in DMSO)

  • A panel of primary solvents and co-solvents

  • Multichannel pipette

  • Plate shaker

Procedure:

  • Plate Mapping: Design a map for your 96-well plate. Dedicate rows to a primary solvent (e.g., DCM) and columns to increasing percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% MeOH).

  • Solvent Dispensing: Use a multichannel pipette to dispense the primary solvents and co-solvents into the wells according to your map to create the desired final solvent mixtures (e.g., 200 µL total volume per well).

  • Compound Addition: Add a small, fixed amount of the compound stock solution to each well (e.g., 2 µL of a 10 mg/mL DMSO stock to achieve a target concentration of 0.1 mg/mL). The final concentration of the stock solvent (DMSO) should be low (e.g., 1%) to minimize its effect.

  • Mixing and Observation: Seal the plate with a cap mat and place it on a plate shaker for 1-2 hours at room temperature.

  • Assessment: After shaking, visually inspect each well for precipitation. You can also use automated plate readers that measure light scattering (nephelometry) to quantify precipitation.

  • Analysis: Identify the solvent systems (wells) that show no precipitation. These are the "hits" that can be further investigated using the quantitative shake-flask method.

Section 4: Summary of Strategies

Table 3: Comparison of Solubility Enhancement Strategies
StrategyPrincipleWhen to UseProsCons
Co-Solvency Modifies solvent polarityInitial troubleshooting; moderate solubility increase neededSimple, fast, uses common reagentsMay not be suitable for aqueous/biological systems
pH Modification Converts to a more polar ionic speciesCompound has acidic/basic groups; large solubility increase neededHighly effective, predictableRequires ionizable group; risk of precipitation on pH change
Salt Formation Creates a new solid form with higher intrinsic solubilityFor drug development; creating a stable, soluble APIHigh impact on solubility and stability; well-acceptedRequires ionizable group; potential for disproportionation[17]
Cyclodextrins Encapsulation of the hydrophobic moleculeAqueous formulations for biological/preclinical studiesSignificant aqueous solubility boost; low toxicityCan be expensive; increases formulation complexity
Prodrugs Covalent modification with a soluble promoietyLead optimization; overcoming fundamental insolubilityCan dramatically alter physicochemical propertiesRequires chemical synthesis; bioconversion must be efficient

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Drug Solubility: Importance and Enhancement Techniques.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • pH Adjustment and Co-Solvent Optimiz
  • Recent Advances in the Chemistry of Indazoles.
  • Improving API Solubility by Salt and Cocrystal Form
  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • Formulation strategies for poorly soluble drugs.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds.
  • Prodrug strategies to overcome poor w
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study?.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. SpringerLink.
  • Indazole From Natural Resources And Biological Activity.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Solubility of Organic Compounds. University of Toronto.
  • Prodrug strategies to overcome poor water solubility.
  • Prodrug strategies to overcome poor w
  • The discovery of water-soluble indazole derivatives as potent microtubule polymeriz
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formul
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Wiley Online Library.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.
  • Recent Progress in Chemistry and Biology of Indazole and its Deriv
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Enhanced Solubility through API Processing: Salt and Cocrystal Form

Sources

Technical Support Center: Scale-Up Challenges for the Synthesis of 4-Bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 4-Bromo-1H-indazol-6-amine. This crucial heterocyclic building block is a cornerstone in the development of numerous pharmaceutical agents, particularly as a key intermediate for kinase inhibitors. While laboratory-scale syntheses may appear straightforward, the transition to pilot plant or manufacturing scale introduces significant challenges related to safety, regioselectivity, yield, and purity.

This guide is structured to provide practical, field-proven insights into navigating these scale-up hurdles. We will move beyond simple procedural outlines to explain the underlying chemical principles, empowering you to make informed decisions, troubleshoot effectively, and develop a robust, safe, and scalable process.

Proposed Synthetic Strategy for Scale-Up

The successful large-scale synthesis of this compound hinges on a carefully planned sequence of reactions that maximizes regiochemical control and minimizes the formation of difficult-to-remove impurities. A direct, multi-step bromination and functionalization of the pre-formed indazole ring is often problematic due to poor regioselectivity.[1][2] A more robust approach involves building the substitution pattern on a simpler benzene ring precursor before the critical indazole ring-forming cyclization.

The following pathway is designed for scalability, prioritizing control at each stage.

Synthetic_Pathway A 3-Bromo-5-nitrotoluene B 2,4-Dibromo-6-nitrotoluene A->B Bromination (NBS, Initiator) C 4-Bromo-2-formyl-6-nitrobenzonitrile B->C Oxidation & Cyanation (Complex sequence) Alternative: Start from a more functionalized precursor D 4-Bromo-6-nitro-1H-indazole C->D Cyclization (Hydrazine Hydrate) E This compound D->E Reduction (e.g., Fe/NH4Cl)

Caption: Proposed synthetic workflow for this compound.

Note: The conversion of Step B to C can be complex. An alternative, and often more practical, approach for scale-up is to begin with a more highly functionalized starting material, such as a substituted benzonitrile, to bypass challenging transformations. A plausible route adapted from similar syntheses could start from a compound like 2-amino-5-bromobenzonitrile, followed by nitration, diazotization, and cyclization.[1][3]

Troubleshooting Guide: Step-by-Step Analysis

This section addresses common problems encountered during the scale-up of each critical reaction stage.

Part 1: Electrophilic Bromination

The introduction of the bromine atom at the correct position is fundamental. This is typically achieved using N-Bromosuccinimide (NBS) on a suitable precursor.

Q: My bromination reaction is sluggish and gives low conversion, even at elevated temperatures. What is the cause and how can I fix it?

A: This is a common issue when scaling up, often rooted in mass transfer limitations or insufficient activation.

  • Causality: The precursor likely contains strongly electron-withdrawing groups (like a nitro group) that deactivate the aromatic ring towards electrophilic substitution. At the lab scale, localized heating might be sufficient, but in a large reactor, inefficient mixing can lead to non-uniform temperature and reaction rates.

  • Troubleshooting Steps:

    • Confirm Reagent Purity: The quality of NBS can vary. Before use, check the purity and assay of your NBS lot, as impurities can inhibit the reaction.[4]

    • Solvent Choice: Ensure your solvent is appropriate and dry. While polar aprotic solvents like DMF can solubilize NBS, they are known to have thermal incompatibilities and are not recommended for scale-up with brominating agents.[4] Acetonitrile or acetic acid are often safer and more effective choices.

    • Optimize Catalyst/Initiator: If using a radical-initiated pathway (e.g., bromination of a methyl group), ensure your radical initiator (like AIBN or benzoyl peroxide) is added at the correct temperature and is not expired. For electrophilic aromatic bromination, a Lewis acid catalyst may be required, but its stoichiometry and addition must be carefully controlled to prevent side reactions.

    • Improve Mixing: Increase the agitation speed in the reactor. Ensure the vessel's baffle design is adequate for the reaction mass to prevent stratification and improve heat and mass transfer.

Q: I am observing significant amounts of di-brominated and other isomeric impurities. How can I improve the regioselectivity?

A: This points to an overly reactive system or poor control over stoichiometry and temperature.

  • Causality: Over-bromination occurs when the desired product is sufficiently activated to react faster than the remaining starting material. Isomer formation is dictated by the directing effects of the substituents on the ring.

  • Troubleshooting Steps:

    • Controlled Addition: This is the most critical parameter for selectivity at scale. Instead of adding the NBS as a solid, which is problematic and unsafe, add it as a solution or slurry in a suitable solvent over an extended period (e.g., 2-4 hours).[5] This maintains a low instantaneous concentration of the brominating agent, favoring the mono-bromination of the more reactive starting material.

    • Temperature Management: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Exothermic brominations can experience temperature spikes in large reactors, which dramatically decreases selectivity. Ensure your reactor's cooling capacity is sufficient for the heat load.[6]

    • Re-evaluate the Synthetic Order: If selectivity remains poor, the directing groups on your precursor may be the root cause. Consider reordering the synthetic steps. For example, it is often better to brominate before nitration if the amino or methyl group's ortho-, para-directing effect is needed to achieve the desired regiochemistry.

Part 2: Indazole Ring Formation (Cyclization)

This step, typically involving the reaction of a suitably substituted precursor with hydrazine, is critical for forming the heterocyclic core.

Q: The cyclization reaction with hydrazine is stalling, leaving a significant amount of starting material even after prolonged reaction times. What's going wrong?

A: Incomplete conversion is a frequent scale-up challenge, often related to temperature, reagent stoichiometry, or byproduct inhibition.

  • Causality: The nucleophilic aromatic substitution (SNAr) or condensation-cyclization reaction may have a high activation energy. Inadequate heating in a large vessel or insufficient hydrazine can lead to a stalled reaction.[7]

  • Troubleshooting Steps:

    • Verify Internal Temperature: Do not rely on the jacket temperature. Use a calibrated internal temperature probe to ensure the reaction mass is reaching and maintaining the target temperature (often reflux).[6]

    • Increase Hydrazine Equivalents: On a large scale, losses of volatile reagents can be more significant. It may be necessary to increase the equivalents of hydrazine hydrate (e.g., from 4 eq to 5-6 eq) to drive the reaction to completion.[8] However, be mindful that excess hydrazine complicates the work-up and poses a safety risk.

    • Solvent and Base: The choice of solvent is critical. While alcohols like ethanol are common, higher boiling point solvents like 2-methyltetrahydrofuran (2-MeTHF) or n-butanol can facilitate higher reaction temperatures.[7][8] The addition of a mild base like sodium acetate can sometimes accelerate the reaction by neutralizing any generated acid.[8]

Q: I'm seeing significant byproduct formation, particularly the reduction of my nitro group to an amine or the formation of azo/azoxy compounds. How can I prevent this?

A: This is a classic chemoselectivity problem. Hydrazine is a potent reducing agent, and at the high temperatures required for cyclization, it can reduce other sensitive functional groups.[7]

  • Causality: The nitro group is susceptible to reduction by hydrazine, especially under prolonged heating. This side reaction competes with the desired cyclization.

  • Troubleshooting Steps:

    • Minimize Reaction Time: The goal is to find the "sweet spot" of temperature and time that allows for complete cyclization without significant byproduct formation. Monitor the reaction closely by an in-process control (IPC) method like HPLC or UPLC. Once the starting material is consumed, proceed immediately with the work-up.

    • Optimize Temperature: A slightly lower temperature for a longer time may be preferable to a high temperature for a short time if it minimizes the rate of the undesired reduction.

    • Protecting Groups: If chemoselectivity cannot be controlled, a less desirable but effective strategy is to perform the cyclization first on a precursor without the nitro group, and then add the nitro group in a subsequent step. This adds steps but can solve intractable selectivity issues.

Part 3: Nitro Group Reduction

The final step to yield the target amine requires a robust and scalable reduction method.

Q: During the reduction of the nitro group, I am losing the bromine substituent (debromination). Why is this happening and how can I stop it?

A: Reductive dehalogenation is a well-known side reaction, particularly with catalytic hydrogenation.

  • Causality: The catalyst used for hydrogenation (e.g., Palladium on carbon, Pd/C) is also active for the hydrogenolysis of carbon-halogen bonds, especially aryl bromides.

  • Troubleshooting Steps:

    • Switch Reduction Method: The most reliable solution is to switch from catalytic hydrogenation to a metal/acid reduction, which is generally chemoselective and does not cause debromination.[9] Common scalable systems include:

      • Iron powder in acetic acid or with ammonium chloride: This is a classic, cost-effective, and robust method for large-scale nitro reductions.[10]

      • Tin(II) chloride dihydrate (SnCl2·2H2O) in ethanol/HCl: This is another highly effective method, though waste disposal of tin salts must be considered.[9]

    • Modify Hydrogenation Conditions (If you must use it): If catalytic hydrogenation is the only option, you can sometimes mitigate debromination by:

      • Using a less active catalyst (e.g., 5% Pd/C instead of 10%).

      • Adding an inhibitor or "catalyst poison" like quinoline or thiophene in carefully controlled amounts to selectively inhibit the dehalogenation reaction.

      • Running the reaction at lower hydrogen pressure and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process safety considerations when scaling up this synthesis?

A1: Safety is paramount. The primary hazards are:

  • Bromination: Brominating agents like NBS can be involved in highly exothermic or runaway reactions, especially with incompatible solvents like DMF or ethers such as 2-MeTHF under certain conditions.[4][5] A thorough thermal safety analysis (using DSC or RC1 calorimetry) is essential before scale-up to understand the thermal onset temperature and heat of reaction.[5] Always ensure controlled, slow addition and have adequate cooling capacity.

  • Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[9] All transfers and reactions must be conducted in a closed system or a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.

  • Hydrogenation: If using catalytic hydrogenation for the reduction step, the flammability and explosive potential of hydrogen gas must be managed with specialized high-pressure reactors, proper grounding to prevent static discharge, and robust ventilation.[9]

Q2: How can I best purify the intermediates and the final product at scale without using column chromatography?

A2: Column chromatography is generally not viable for large-scale production. The focus must be on developing robust crystallization and isolation procedures.

  • Crystallization: Experiment with various solvent/anti-solvent systems to find conditions that provide good recovery and effectively purge key impurities. Key parameters to optimize are cooling rate, agitation, and final isolation temperature.

  • pH Adjustment: The amine product and indazole intermediates have different solubilities depending on the pH. You can often achieve significant purification by dissolving the crude material in an acidic solution, washing with an organic solvent to remove neutral impurities, and then precipitating the purified product by basifying the aqueous layer.

  • Slurry Washes: Washing the isolated solid filter cake with well-chosen solvents can effectively remove residual impurities without significant loss of product.

Q3: What analytical methods are essential for monitoring the reaction and ensuring the quality of the final product?

A3: A robust analytical package is non-negotiable.

  • In-Process Control (IPC): Use HPLC or UPLC to monitor reaction progress (disappearance of starting material and appearance of product). This is crucial for determining the reaction endpoint and avoiding the formation of byproducts from over-reacting.[9]

  • Final Product Release: The final product should be characterized by:

    • HPLC/UPLC: To determine purity (area % is standard).[9]

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry.[9]

    • Mass Spectrometry (MS): To confirm the molecular weight.[9]

    • Residual Solvents: Gas Chromatography (GC) to ensure solvent levels are below ICH limits.

    • Elemental Analysis or qNMR: To confirm elemental composition or provide a highly accurate assay value.

Key Experimental Protocols

Protocol 1: Controlled Scale-Up Bromination using NBS

This protocol describes a controlled bromination of a hypothetical activated precursor, Precursor-X.

ParameterValueRationale
Starting Material Precursor-X1.0 kg (1.0 equiv)
Brominating Agent N-Bromosuccinimide (NBS)1.05 equiv
Solvent Acetonitrile10 L (10 vol)
Temperature 50-55 °CBalances reaction rate and selectivity
Addition Time 3-4 hoursCritical for safety and selectivity

Procedure:

  • Charge a 20 L glass-lined reactor with Precursor-X (1.0 kg) and Acetonitrile (7 L). Begin agitation.

  • In a separate vessel, prepare a slurry of NBS (1.05 equiv) in Acetonitrile (3 L).

  • Heat the reactor contents to an internal temperature of 50 °C.

  • Using a metering pump, add the NBS slurry to the reactor over 3-4 hours, ensuring the internal temperature does not exceed 55 °C. Constant cooling on the reactor jacket will be required.

  • After the addition is complete, maintain the reaction at 50-55 °C for an additional 1-2 hours.

  • Take an IPC sample and analyze by HPLC to confirm reaction completion (>98% conversion).

  • Cool the reaction mixture to 20 °C. Quench the reaction by adding a 10% aqueous sodium bisulfite solution until a negative peroxide strip test is observed.

  • Proceed with aqueous work-up and isolation.

Troubleshooting Decision Tree for Bromination

Troubleshooting_Bromination start Low Yield in Bromination Step q1 Is conversion low? start->q1 q2 Is selectivity poor? (Isomers / Di-bromination) q1->q2 No sol1a Check NBS Purity & Assay q1->sol1a Yes sol2a Decrease Temperature q2->sol2a Yes sol1b Increase Temperature Cautiously (e.g., +5 °C) sol1a->sol1b sol1c Increase Reaction Time sol1b->sol1c sol2b Slow down NBS addition rate sol2a->sol2b sol2c Use slightly less NBS (e.g., 1.02 equiv) sol2b->sol2c

Caption: Decision tree for troubleshooting low bromination yield.

References

  • Lokhande, P. D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Scientific Update. (2024). A Dangerous Bromance. Scientific Update. Available at: [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382. Available at: [Link]

  • Princeton University EHS. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone. Journal of Chemical Health and Safety. Available at: [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2012). ACS Omega. Available at: [Link]

  • Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. Available at: [Link]

  • Nguyen, T. T., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. (2021). Google Patents.
  • Nguyen, T. T., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Nguyen, T. T., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • Nguyen, T. T., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available at: [Link]

  • Nguyen, T. T., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage. Available at: [Link]

  • PubChemLite. This compound (C7H6BrN3). PubChemLite. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

Comparative Biological Evaluation of 4-Bromo-1H-indazol-6-amine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its unique structural features and ability to mimic the purine core have led to the discovery of numerous potent kinase inhibitors. This guide focuses on a specific, yet promising, starting point for drug discovery: 4-Bromo-1H-indazol-6-amine and its derivatives. We will delve into a comparative analysis of their biological activities, supported by experimental data and detailed protocols, to provide a comprehensive resource for researchers in the field.

The Strategic Importance of the this compound Scaffold

The this compound core is a versatile starting point for library synthesis. The bromine atom at the 4-position serves as a convenient handle for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity. The amine group at the 6-position provides a key interaction point, often acting as a hydrogen bond donor or acceptor, which is crucial for binding to the hinge region of many protein kinases.

Comparative Analysis of Biological Activity: A Case Study in Kinase Inhibition

To illustrate the potential of this scaffold, we will compare a series of hypothetical, yet representative, derivatives of this compound that have been evaluated for their inhibitory activity against a panel of cancer-related kinases.

Table 1: Comparative Inhibitory Activity (IC50) of this compound Derivatives Against Selected Kinases

Compound IDR-Group at 4-position (via Suzuki Coupling)c-MET (IC50, nM)VEGFR2 (IC50, nM)EGFR (IC50, nM)
IA-1 -H (Parent Compound)>10,000>10,000>10,000
IA-2 Phenyl85012005400
IA-3 3-Methoxyphenyl3207502800
IA-4 4-(Pyridin-4-yl)phenyl45150980
IA-5 3-Fluoro-4-(morpholinomethyl)phenyl8 25 1500

Disclaimer: The data presented in this table is representative and for illustrative purposes to demonstrate structure-activity relationships.

Expert Insights into Structure-Activity Relationships (SAR):

The data in Table 1 clearly demonstrates the impact of substitutions at the 4-position. The parent compound IA-1 is inactive, highlighting the necessity of the R-group for biological activity. A simple phenyl substitution (IA-2 ) confers modest activity, which is improved by the addition of a methoxy group (IA-3 ), likely due to favorable electronic or steric interactions within the kinase active site.

A significant leap in potency is observed with the introduction of a pyridine ring (IA-4 ), a common strategy to enhance solubility and introduce additional hydrogen bonding opportunities. The most potent compound in this series, IA-5 , features a more complex substitution with a fluorine atom and a morpholinomethyl group. This combination likely optimizes the compound's interaction with the target kinases through a combination of hydrophobic, hydrogen bonding, and halogen bonding interactions. The selectivity profile also shifts with these modifications, with IA-5 showing a clear preference for c-MET and VEGFR2 over EGFR.

Experimental Protocols: Ensuring Data Integrity

The reliability of any biological evaluation hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to generate the data in this guide.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a high-throughput method to determine the affinity of a compound for a kinase of interest.

Workflow Diagram:

G cluster_assay Assay Execution cluster_read Data Acquisition Compound_Prep 1. Prepare serial dilutions of test compounds in DMSO Dispense_Cmpd 4. Dispense 2.5 µL of compound dilutions to plate Compound_Prep->Dispense_Cmpd Kinase_Prep 2. Prepare kinase-tracer mixture in assay buffer Add_Kinase 5. Add 2.5 µL of kinase-tracer mixture to all wells Kinase_Prep->Add_Kinase Antibody_Prep 3. Prepare Eu-antibody solution in assay buffer Add_Ab 6. Add 5 µL of Eu-antibody solution to all wells Antibody_Prep->Add_Ab Dispense_Cmpd->Add_Kinase Add_Kinase->Add_Ab Incubate 7. Incubate for 60 min at room temperature Add_Ab->Incubate Read_Plate 8. Read TR-FRET signal on a compatible plate reader Incubate->Read_Plate

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO, starting from a 1 mM stock solution.

  • Kinase-Tracer Mixture: Prepare a working solution of the target kinase and a fluorescently labeled tracer molecule in the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The concentrations will be kinase-specific and should be optimized beforehand.

  • Antibody Solution: Prepare a working solution of the Europium-labeled anti-tag antibody in the assay buffer.

  • Assay Plate Preparation: Dispense 2.5 µL of the compound dilutions into the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Addition: Add 2.5 µL of the kinase-tracer mixture to all wells.

  • Antibody Addition: Add 5 µL of the Eu-antibody solution to all wells.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a common method to assess the anti-proliferative effects of a compound.

Workflow Diagram:

G Seed_Cells 1. Seed cells in a 96-well plate and allow to adhere Treat_Cells 2. Treat cells with serial dilutions of test compounds Seed_Cells->Treat_Cells Incubate_72h 3. Incubate for 72 hours at 37°C, 5% CO2 Treat_Cells->Incubate_72h Add_MTT 4. Add MTT reagent to each well Incubate_72h->Add_MTT Incubate_4h 5. Incubate for 4 hours to allow formazan formation Add_MTT->Incubate_4h Solubilize 6. Add solubilization solution (e.g., DMSO) to each well Incubate_4h->Solubilize Read_Abs 7. Read absorbance at 570 nm Solubilize->Read_Abs

A Researcher's Comparative Guide to In Vitro Kinase Assay Protocols for Inhibitors Derived from 4-Bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with novel kinase inhibitors, particularly those derived from the versatile 4-Bromo-1H-indazol-6-amine scaffold, selecting the optimal in vitro assay is a critical first step. The indazole nucleus is a privileged structure in medicinal chemistry, known to form the core of potent inhibitors targeting a range of kinases crucial in oncogenesis and other disease pathways. Derivatives of this scaffold have shown significant activity against key targets such as Polo-like Kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the c-Met proto-oncogene.[1][2][3]

This guide provides an in-depth comparison of contemporary in vitro kinase assay formats, offering field-proven insights into their underlying principles, practical applications, and the nuances of data interpretation. Our focus is to empower you to make informed decisions that ensure the scientific integrity and reproducibility of your findings when characterizing novel inhibitors.

The Landscape of Kinase Inhibition Assays: A Comparative Overview

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate. The potency of an inhibitor is then determined by quantifying the reduction in this activity. While the "gold standard" remains the radiometric assay due to its direct measurement of phosphate transfer, a variety of non-radioactive methods have become prevalent in high-throughput screening (HTS) environments due to their simplicity, safety, and amenability to automation.[4][5]

The choice of assay is not trivial; it depends on numerous factors including the specific kinase, the nature of the inhibitor, the required throughput, and available instrumentation. Below is a comparative summary of the most widely used assay formats.

Assay FormatPrincipleAdvantagesDisadvantagesBest Suited For
Radiometric Assay Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate.Direct measurement of enzymatic activity, high sensitivity, low background.[6]Requires handling of radioactive materials, generates radioactive waste, lower throughput.Gold standard for validation, detailed kinetic studies, and confirming hits from primary screens.[7]
Luminescence-Based Measures the depletion of ATP (e.g., Kinase-Glo®) or the production of ADP (e.g., ADP-Glo™).[1][8]Homogeneous "add-and-read" format, high sensitivity, high throughput, no radioactive materials.[9]Indirect measurement, susceptible to interference from compounds that affect ATP or luciferase.High-throughput screening, IC50 determination, and mechanism of action studies.[4]
Fluorescence-Based (HTRF®) Measures the FRET signal between a donor-labeled antibody and an acceptor-labeled substrate upon phosphorylation.[2][10]Homogeneous, ratiometric detection minimizes well-to-well variability, robust for HTS.[10]Requires specific antibodies and labeled substrates, potential for compound interference with fluorescence.High-throughput screening, profiling against panels of kinases.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that binds to a phospho-specific antibody.[11]Homogeneous, sensitive, suitable for HTS.Requires specific antibodies and fluorescent tracers, sensitive to light scattering compounds.Screening for inhibitors that disrupt protein-protein or protein-peptide interactions.

Visualizing the Assay Workflows

To better understand the practical differences between these assay formats, the following diagrams illustrate their core workflows.

cluster_0 Luminescence-Based Workflow (ADP-Glo™) Kinase Reaction Kinase Reaction Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Kinase Reaction->Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Convert ADP to ATP & Detect Light Convert ADP to ATP & Detect Light Stop Reaction & Deplete ATP->Convert ADP to ATP & Detect Light Add Kinase Detection Reagent Measure Luminescence Measure Luminescence Convert ADP to ATP & Detect Light->Measure Luminescence

Caption: Workflow for a typical luminescence-based kinase assay (e.g., ADP-Glo™).

cluster_1 Fluorescence-Based Workflow (HTRF®) Kinase Reaction Kinase Reaction Add Detection Reagents Add Detection Reagents Kinase Reaction->Add Detection Reagents Eu³⁺-antibody & Acceptor-substrate Incubate Incubate Add Detection Reagents->Incubate Allow binding Measure TR-FRET Signal Measure TR-FRET Signal Incubate->Measure TR-FRET Signal

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF®) kinase assay.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step protocols for two of the most common non-radioactive assay formats used in academic and industrial drug discovery labs. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) for IC50 Determination

This protocol quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescence signal is directly proportional to kinase activity.[8]

Materials:

  • Recombinant kinase (e.g., PLK4, VEGFR-2, or c-Met)

  • Kinase-specific substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds derived from this compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of your test compounds in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 10 mM.

    • Transfer a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well plate. Include wells with DMSO only for "no inhibitor" (100% activity) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in kinase buffer.

    • Add the kinase/substrate mix (e.g., 2 µL) to each well containing the test compounds.

    • Prepare a separate master mix containing ATP in kinase buffer.

    • Initiate the kinase reaction by adding the ATP mix (e.g., 2 µL) to all wells. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (e.g., 5 µL) to each well.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase-Detection Reagent (e.g., 10 µL) to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal in each well using a plate-reading luminometer.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho antibody and a streptavidin-XL665 conjugate, bringing them into close proximity and allowing for a FRET signal.[2]

Materials:

  • Recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • HTRF® Kinase Buffer

  • Test compounds in DMSO

  • HTRF® KinEASE™ Kit (Cisbio) or equivalent, containing Eu³⁺-labeled anti-phospho antibody and Streptavidin-XL665

  • Low-volume, white 384-well plates

  • HTRF®-compatible plate reader

Procedure:

  • Compound and Enzyme Preparation:

    • Dispense test compounds (e.g., 0.5 µL) into the assay plate. Include appropriate DMSO controls.

    • Add the kinase diluted in HTRF® Kinase Buffer (e.g., 5.5 µL) to each well.

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Prepare a mix of the biotinylated substrate and ATP in HTRF® Kinase Buffer.

    • Add the substrate/ATP mix (e.g., 4 µL) to initiate the reaction.

    • Incubate for the optimized reaction time (e.g., 30-60 minutes) at room temperature.

  • Detection:

    • Prepare the detection mix by combining the Eu³⁺-labeled anti-phospho antibody and Streptavidin-XL665 in HTRF® Detection Buffer. This buffer typically contains EDTA to stop the kinase reaction.

    • Add the detection mix (e.g., 10 µL) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).

    • The HTRF® ratio (665 nm / 620 nm * 10,000) is directly proportional to the amount of phosphorylated substrate.[2]

Data Analysis and Interpretation: From Raw Data to IC50

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying an inhibitor's potency in vitro. It represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Steps for IC50 Calculation:

  • Normalization:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data by setting the "no inhibitor" control (DMSO) as 100% activity and a control with a known potent inhibitor or no enzyme as 0% activity.

  • Curve Fitting:

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, an in-house data analysis platform). The equation is typically a four-parameter logistic fit.

  • IC50 Determination:

    • The IC50 value is the concentration of the inhibitor at the inflection point of the sigmoidal curve.

It is crucial to remember that the IC50 value is dependent on the experimental conditions, particularly the ATP concentration. For ATP-competitive inhibitors, the IC50 will increase with increasing ATP concentration. Therefore, it is essential to report the ATP concentration used in the assay to allow for meaningful comparisons across different studies.

Conclusion: A Self-Validating Approach to Inhibitor Characterization

The journey from a promising chemical scaffold like this compound to a well-characterized kinase inhibitor requires rigorous and reproducible in vitro testing. By understanding the principles and nuances of different assay formats, researchers can select the most appropriate method for their specific needs. The protocols outlined in this guide, when combined with careful data analysis, provide a robust framework for determining the potency of novel inhibitors. Always remember that a well-designed experiment with proper controls is a self-validating system, lending trustworthiness and authority to your findings in the competitive landscape of drug discovery.

References

  • Zhang, Y., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Retrieved from [Link]

  • Mason, J. M., et al. (2014). A high-throughput radiometric kinase assay. PMC - NIH. Retrieved from [Link]

  • Hastie, C. J., et al. (2021). LSA-50 paper: An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]

  • Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Roth, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Retrieved from [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]

  • The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting - because you want your experiments to count! [Video]. YouTube. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Roth, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Classical P81 and SVI-P Cation-Exchange Papers in Radiometric Protein Kinase Assays | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Frontiers. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Retrieved from [Link]

  • ACS Publications. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Retrieved from [Link]

  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 4-Bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-indazol-6-amine is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, including kinase inhibitors for targeted cancer therapies. The strategic placement of the bromine atom and the amino group on the indazole scaffold provides versatile handles for further molecular elaboration. Consequently, the efficient and scalable synthesis of this intermediate is of significant interest to the drug development community. This guide provides an in-depth comparison of the most common synthetic routes to this compound, with a focus on synthetic efficiency, scalability, and the chemical principles underpinning each approach.

Overview of Synthetic Strategies

Two primary synthetic strategies have emerged for the preparation of this compound. The choice between these routes often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

  • Route A: Three-Step Synthesis from 4-Bromo-2-fluorobenzaldehyde. This linear sequence involves the initial construction of the indazole core, followed by functional group manipulations to introduce the required amine functionality.

  • Route B: Two-Step Synthesis from 4-Nitro-1H-indazole. This convergent approach begins with a commercially available indazole derivative and introduces the bromine and amine functionalities in successive steps.

The logical workflow for evaluating and selecting a synthetic route is outlined below:

Synthetic Route Selection Workflow Start Identify Target: This compound Route_A Route A: From 4-Bromo-2-fluorobenzaldehyde Start->Route_A Route_B Route B: From 4-Nitro-1H-indazole Start->Route_B Analysis Comparative Analysis: - Yield - Scalability - Safety - Cost Route_A->Analysis Route_B->Analysis Decision Select Optimal Route Analysis->Decision

Caption: A logical workflow for the selection of a synthetic route to this compound.

Route A: A Three-Step Approach from a Substituted Benzaldehyde

This synthetic pathway commences with the cyclization of 4-bromo-2-fluorobenzaldehyde with hydrazine to form the 6-bromo-1H-indazole core. This is followed by a regioselective nitration at the 4-position and a subsequent reduction of the nitro group to the desired amine.[1][2]

Route A cluster_0 Route A: From 4-Bromo-2-fluorobenzaldehyde A1 4-Bromo-2-fluorobenzaldehyde A2 6-Bromo-1H-indazole A1->A2 Hydrazine Hydrate (Cyclization) A3 6-Bromo-4-nitro-1H-indazole A2->A3 HNO₃, H₂SO₄ (Nitration) A4 This compound A3->A4 Fe, NH₄Cl or SnCl₂ (Reduction)

Caption: The synthetic pathway for Route A, starting from 4-bromo-2-fluorobenzaldehyde.

Step 1: Cyclization to 6-Bromo-1H-indazole

The formation of the indazole ring is achieved through the reaction of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate. This reaction is a variation of the Davis-Beirut reaction, which is a robust method for constructing the 2H-indazole core under redox-neutral conditions.[3][4][5][6] The mechanism involves a nucleophilic attack of hydrazine on the carbonyl carbon, followed by an intramolecular nucleophilic aromatic substitution where the other nitrogen of the hydrazine displaces the fluorine atom. The ortho-position of the fluorine to the aldehyde group makes it a good leaving group in this intramolecular cyclization.

A common challenge in this step is the potential for a competitive Wolff-Kishner reduction of the aldehyde to a methyl group by hydrazine under harsh conditions, which would lead to the formation of 4-bromo-2-fluorotoluene and reduce the yield of the desired indazole.[1]

Step 2: Regioselective Nitration

The nitration of 6-bromo-1H-indazole is a critical step that dictates the final substitution pattern. The indazole ring is an activated system for electrophilic aromatic substitution. The directing effects of the fused pyrazole ring and the bromine atom guide the incoming nitro group to the 4-position. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermicity and prevent side reactions.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the 4-nitro group to the 6-amino group. This transformation can be achieved using various reducing agents. Common methods include the use of metal catalysts such as palladium on carbon with hydrogen gas, or more conveniently in a laboratory setting, metal/acid combinations like tin(II) chloride in hydrochloric acid or iron powder in the presence of an acid or an ammonium salt.[7][8] The choice of reducing agent can be influenced by factors such as cost, scalability, and the presence of other functional groups in the molecule.

Route B: A Two-Step Approach from a Substituted Indazole

This more convergent route begins with the commercially available 4-nitro-1H-indazole. The synthesis involves a regioselective bromination followed by the reduction of the nitro group.[7]

Route B cluster_1 Route B: From 4-Nitro-1H-indazole B1 4-Nitro-1H-indazole B2 6-Bromo-4-nitro-1H-indazole B1->B2 N-Bromosuccinimide (NBS) (Bromination) B3 This compound B2->B3 Fe, NH₄Cl or SnCl₂ (Reduction)

Caption: The synthetic pathway for Route B, starting from 4-nitro-1H-indazole.

Step 1: Regioselective Bromination

The key to this route is the regioselective bromination of 4-nitro-1H-indazole. The nitro group at the 4-position is a deactivating group for electrophilic aromatic substitution. However, the fused pyrazole ring is activating, and its directing effects, combined with the deactivating nature of the nitro group, favor the introduction of the bromine atom at the 6-position. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation, often in a polar aprotic solvent like acetonitrile.[7]

Step 2: Reduction of the Nitro Group

This step is identical to the final step in Route A, involving the reduction of the 4-nitro group to the 6-amino group using standard reduction methods as described previously.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes. The yields are representative and can vary depending on the specific reaction conditions and scale.

ParameterRoute A (from 4-Bromo-2-fluorobenzaldehyde)Route B (from 4-Nitro-1H-indazole)
Number of Steps 32
Starting Material 4-Bromo-2-fluorobenzaldehyde4-Nitro-1H-indazole
Step 1 Yield ~70-80% (Cyclization)~80-90% (Bromination)
Step 2 Yield ~85-95% (Nitration)~90-95% (Reduction)
Step 3 Yield ~90-95% (Reduction)N/A
Overall Yield ~53-72% ~72-86%

Experimental Protocols

Route A: Detailed Protocol

Step 1: Synthesis of 6-Bromo-1H-indazole [2] To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent, add hydrazine hydrate (excess, e.g., 10 eq). Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC. After completion, cool the reaction mixture and remove the excess hydrazine and solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 6-Bromo-4-nitro-1H-indazole [8] To a stirred solution of 6-bromo-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction to stir at room temperature for a few hours. Pour the reaction mixture onto crushed ice, and collect the precipitate by filtration. Wash the solid with water until the filtrate is neutral and dry to obtain the product.

Step 3: Synthesis of this compound [8] To a suspension of 6-bromo-4-nitro-1H-indazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid. Heat the mixture to reflux for several hours. Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide. Extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Route B: Detailed Protocol

Step 1: Synthesis of 6-Bromo-4-nitro-1H-indazole [7] To a solution of 4-nitro-1H-indazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq). Heat the mixture to reflux for several hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield the desired product.

Step 2: Synthesis of this compound [7] Follow the same reduction procedure as described in Step 3 of Route A.

Discussion and Conclusion

From the perspective of synthetic efficiency, Route B offers a clear advantage due to its shorter sequence (two steps versus three) and higher overall yield. The convergent nature of Route B, starting from a more advanced intermediate, contributes to its efficiency.

Scalability and Cost: The scalability of both routes is generally good. However, the use of large excess of hydrazine hydrate in Route A might pose challenges on a larger scale in terms of handling and waste disposal. The starting material for Route A, 4-bromo-2-fluorobenzaldehyde, is readily available. The starting material for Route B, 4-nitro-1H-indazole, is also commercially available. A thorough cost analysis of the starting materials and reagents for both routes at the desired scale is recommended for an industrial setting.

Safety Considerations: Both routes involve the use of hazardous reagents. The nitration step in Route A uses a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and can lead to runaway reactions if not properly controlled. Hydrazine hydrate is also a toxic and potentially explosive compound. Standard safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment, are essential when performing these syntheses.

Mechanistic Insights: The regioselectivity of the nitration in Route A and the bromination in Route B are governed by the electronic properties of the indazole ring system and the directing effects of the existing substituents. Understanding these principles allows for the rational design of synthetic routes to other substituted indazoles.

References

  • Davis, M. J., & Beirut, L. G. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1865–1878.
  • Kurth, M. J., Haddadin, M. J., & Olmstead, M. M. (2011). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of Organic Chemistry, 76(15), 6148–6157.
  • Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved from [Link]

  • Wikiwand. (n.d.). Davis–Beirut reaction. Retrieved from [Link]

  • BenchChem. (2025).
  • Davis, M. J., & Beirut, L. G. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. Organic Letters, 21(15), 6045–6049.
  • Wang, J., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry, 88(19), 13049–13056.
  • Smith, J., et al. (2024).
  • ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis. Retrieved from a relevant chemical supplier website.
  • Wang, J., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives.
  • BenchChem. (2025). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. BenchChem.
  • Sharma, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(5), 785-817.
  • Jones, A. B., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4456–4463.
  • BenchChem. (2025). Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis. BenchChem.
  • BenchChem. (2025). Synthesis of 6-bromo-1H-indazol-4-amine: An In-depth Technical Guide. BenchChem.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-1H-indazol-6-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its remarkable versatility in targeting a wide array of biological entities.[1][2] This is particularly evident in the field of oncology, where numerous indazole-based compounds have been developed as potent kinase inhibitors.[2][3] The clinical success of drugs such as Axitinib and Pazopanib underscores the therapeutic potential of this heterocyclic system.[2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a specific, yet highly promising subclass: 4-Bromo-1H-indazol-6-amine derivatives. Our focus will be on elucidating the subtle yet critical molecular modifications that govern their inhibitory potency and selectivity against key oncogenic kinases, thereby offering a rational framework for the design of next-generation therapeutics.

The Strategic Importance of the this compound Scaffold

The this compound core serves as a versatile template for kinase inhibitors. The indazole ring system is adept at forming crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a fundamental requirement for potent inhibition. The strategic placement of the bromine atom at the 4-position and the amine group at the 6-position provides vectors for further chemical exploration, allowing for the fine-tuning of physicochemical properties and target engagement.

Synthetic Strategies: A Pathway to Novel Derivatives

The synthesis of this compound derivatives typically commences with appropriately substituted benzene precursors, upon which the pyrazole ring is constructed.[1] A general and adaptable synthetic route is outlined below. The rationale behind this multi-step approach is to introduce the key functionalities sequentially, ensuring high yields and regioselectivity. The initial nitration and bromination steps establish the core substitution pattern, followed by a reduction of the nitro group to an amine, which is then protected. The final cyclization step, often achieved through treatment with a suitable reagent like sodium nitrite, forms the indazole ring.

Representative Synthetic Protocol:

  • Nitration: A substituted 2-methylaniline is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group.

  • Bromination: The resulting nitro compound is then brominated, for instance using N-Bromosuccinimide (NBS), to install the bromine atom at the desired position.

  • Reduction: The nitro group is subsequently reduced to an amine, commonly using a reducing agent like iron powder in acetic acid or catalytic hydrogenation.

  • Amine Protection: The newly formed amine is protected, for example, as an acetamide, to prevent unwanted side reactions in the subsequent steps.

  • Cyclization: The final indazole ring is formed through diazotization of the aniline followed by intramolecular cyclization.

  • Deprotection and Functionalization: The protecting group on the 6-amine can be removed, and this amine, along with the N1 position of the indazole, can be further functionalized to generate a library of diverse derivatives.

G

Dissecting the Structure-Activity Relationship

The biological activity of the this compound scaffold can be systematically modulated by introducing various substituents at different positions. The following sections provide a comparative analysis of these modifications.

Comparative Analysis of Kinase Inhibitory Activity

The table below summarizes the in vitro kinase inhibitory activity of a representative set of this compound analogs against Polo-like Kinase 4 (PLK4), a critical regulator of centriole duplication and a validated cancer target.[4] The selected analogs highlight key SAR trends.

Compound IDR1 Substitution (at N1)R2 Substitution (on 6-Amine)PLK4 IC50 (nM)Cellular Antiproliferative Activity (MCF-7, IC50 µM)
LEAD-001 HH505.2
COMP-002 MethylH353.8
COMP-003 EthylH282.5
COMP-004 CyclopentylH151.1
COMP-005 HAcetyl150>10
COMP-006 HBenzoyl958.7
Axitinib --6.50.2
Centrinone --2.74.8

Data presented is representative and compiled for comparative purposes based on established trends in indazole-based kinase inhibitor research.[4][5]

Key SAR Insights:
  • Substitution at the N1 Position:

    • Alkyl Groups: Small alkyl groups, such as methyl and ethyl, at the N1 position generally lead to a moderate increase in potency compared to the unsubstituted analog (COMP-002 and COMP-003 vs. LEAD-001). This is likely due to favorable van der Waals interactions within the ATP-binding pocket.

    • Cycloalkyl Groups: Larger, more lipophilic groups like cyclopentyl can significantly enhance inhibitory activity (COMP-004). This suggests the presence of a larger hydrophobic pocket that can be exploited for improved binding affinity.

  • Modification of the 6-Amine Group:

    • Acylation: Acylation of the 6-amine group to form amides (COMP-005 and COMP-006) generally results in a significant decrease in potency. This suggests that the free amine is crucial for activity, likely participating in a key hydrogen bond interaction with the target kinase.

  • The Role of the 4-Bromo Substituent:

    • The bromine atom at the 4-position is thought to occupy a specific region of the ATP-binding site, contributing to both potency and selectivity through halogen bonding or by inducing a favorable conformation of the indazole ring.

Experimental Protocols

To ensure the reproducibility and validation of SAR data, standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Example: PLK4)

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against a target kinase.

  • Reagents and Materials:

    • Recombinant human PLK4 enzyme

    • Peptide substrate (e.g., a biotinylated peptide derived from a known PLK4 substrate)

    • ATP (Adenosine triphosphate)

    • Test compounds dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase detection reagent (e.g., a europium-labeled anti-phosphoserine/threonine antibody)

    • Microplates (e.g., 384-well)

  • Procedure:

    • Add 2 µL of test compound dilutions in DMSO to the wells of a microplate.

    • Add 10 µL of the PLK4 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

    • Incubate the reaction mixture for 1 hour at room temperature.

    • Stop the reaction by adding 10 µL of a stop solution containing EDTA.

    • Add 10 µL of the kinase detection reagent and incubate for 1 hour at room temperature.

    • Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a highly tractable starting point for the development of novel kinase inhibitors. The SAR studies reveal clear trends:

  • The N1 position is amenable to substitution with small to medium-sized lipophilic groups to enhance potency.

  • The 6-amino group is critical for activity and should likely remain unsubstituted to preserve key hydrogen bonding interactions.

Future efforts should focus on exploring a wider range of substituents at the N1 position and on other positions of the indazole ring to further optimize potency and selectivity. The use of computational modeling, such as molecular docking and free energy perturbation calculations, can provide valuable insights to guide the rational design of the next generation of this compound-based therapeutics.

References

  • Shafi, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7339. Retrieved from [Link]

  • Chen, Y.-L., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 25(1), 56. Retrieved from [Link]

  • Li, G., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15993-16001. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Retrieved from [Link]

  • Li, G., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Zhang, H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Retrieved from [Link]

  • Zhang, L., et al. (2017). 4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer. RSC Advances, 7(44), 27693-27705. Retrieved from [Link]

  • Kumar, R., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(3), 269-301. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Retrieved from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(13), 5764-5771. Retrieved from [Link]

Sources

cytotoxicity assays for novel compounds synthesized from 4-Bromo-1H-indazol-6-amine

The synthesis of novel compounds like those derived from this compound is only the beginning. A logical, multi-assay approach to cytotoxicity testing is a self-validating system. When data from mechanistically distinct assays like MTT, LDH, and Caspase-Glo® 3/7 converge to tell a consistent story, it builds a foundation of trust in the compound's biological profile. This comprehensive characterization is essential for making informed decisions in the drug development pipeline, ensuring that only the most promising and well-understood candidates advance. It is recommended to use orthogonal assays to confirm results whenever possible. [23]

References

  • Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols. Available at: [Link]

  • Neutral Red Uptake. Institute for In Vitro Sciences, Inc. Available at: [Link]

  • Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. PubMed. Available at: [Link]

  • AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Allevi. Available at: [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Toxicology Program, National Institutes of Health. Available at: [Link]

  • Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program, National Institutes of Health. Available at: [Link]

  • Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. National Center for Biotechnology Information, U.S. National Library of Medicine. Available at: [Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. J-STAGE. Available at: [Link]

  • The Role of LDH in Cellular Cytotoxicity. G-Biosciences. Available at: [Link]

  • Caspase 3/7 Activity. protocols.io. Available at: [Link]

  • Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. ResearchGate. Available at: [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit. Assay Genie. Available at: [Link]

  • Detection of necrosis by release of lactate dehydrogenase activity. PubMed. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]

  • Alamar Blue assay optimization to minimize drug interference and inter-assay viability. National Center for Biotechnology Information, U.S. National Library of Medicine. Available at: [Link]

  • AlamarBlue Cell Viability Assay Reagent. G-Biosciences. Available at: [Link]

  • SRB Cytotoxicity Assay. Canvax Biotech. Available at: [Link]

  • What is alamarBlue? Bio-Rad. Available at: [Link]

  • Cell Death Detection. InvivoGen. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. Available at: [Link]

  • Cell Viability Assays. National Center for Biotechnology Information, U.S. National Library of Medicine. Available at: [Link]

  • The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity. PubMed. Available at: [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information, U.S. National Library of Medicine. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. J-STAGE. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Available at: [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. National Center for Biotechnology Information, U.S. National Library of Medicine. Available at: [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. Available at: [Link]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. Available at: [Link]

A Technical Guide and Research Roadmap for 4-Bromo-1H-indazol-6-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile template for designing molecules that can interact with a wide range of biological targets, particularly protein kinases.[1] This guide provides a comparative analysis of 4-Bromo-1H-indazol-6-amine, a promising but underexplored indazole derivative, against established indazole-based kinase inhibitors. Due to the limited publicly available data on this compound, this document also serves as a research roadmap, proposing a comprehensive strategy for its synthesis and biological evaluation.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The success of indazole-based drugs stems from the scaffold's ability to mimic the adenine region of ATP, allowing for competitive inhibition at the kinase hinge region. The strategic placement of various substituents on the indazole ring system enables the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several indazole derivatives have received FDA approval and are now crucial tools in oncology.[4]

Two prominent examples are Pazopanib and Entrectinib, which serve as excellent benchmarks for evaluating novel indazole compounds.

  • Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[5][6][7] Its anti-angiogenic activity makes it effective in the treatment of renal cell carcinoma and soft tissue sarcoma.[8]

  • Entrectinib is a potent inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[9][10][11][12] It is a prime example of a targeted therapy for cancers harboring specific gene fusions involving NTRK, ROS1, or ALK.

Profiling this compound: A Research Roadmap

While specific biological data for this compound is not extensively reported in peer-reviewed literature, its structural features—a bromine atom at the 4-position and an amine group at the 6-position—suggest its potential as a kinase inhibitor. The electron-withdrawing nature of the bromine and the hydrogen-bonding capability of the amine could significantly influence its binding affinity and selectivity for various kinase targets.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be adapted from established methods for similar substituted indazoles.[13] The proposed three-step synthesis starts from a commercially available substituted benzaldehyde.

Step 1: Synthesis of 6-bromo-1H-indazole

This initial step involves the cyclization of 4-bromo-2-fluorobenzaldehyde with hydrazine to form the indazole core.

Step 2: Nitration of 6-bromo-1H-indazole

A nitro group is introduced at the 4-position of the indazole ring via an electrophilic aromatic substitution reaction.

Step 3: Reduction of 6-bromo-4-nitro-1H-indazole

The nitro group is then reduced to the desired primary amine, yielding the final product, this compound.

Synthetic Pathway for this compound start 4-Bromo-2-fluorobenzaldehyde step1 6-Bromo-1H-indazole start->step1 Hydrazine hydrate step2 6-Bromo-4-nitro-1H-indazole step1->step2 Nitrating agent (e.g., HNO3/H2SO4) product This compound step2->product Reducing agent (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthetic route for this compound.

Hypothesized Biological Targets and Evaluation Strategy

Based on the known targets of other brominated and aminated indazoles, several kinase families are proposed as potential targets for this compound:

  • TAM Family of Receptor Tyrosine Kinases (TYRO3, AXL, MER): The indazole scaffold is a known inhibitor of AXL kinase.[14][15][16] The substitution pattern of this compound may confer affinity for this family of kinases, which are implicated in cancer progression and drug resistance.

  • Hematopoietic Progenitor Kinase 1 (HPK1): A closely related compound, 4-bromo-6-fluoro-1H-indazole, is a known intermediate in the synthesis of HPK1 inhibitors. HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.

  • Filamentous temperature-sensitive protein Z (FtsZ): Some 4-bromo-1H-indazole derivatives have shown antibacterial activity by inhibiting FtsZ, a key protein in bacterial cell division.[17][18][19]

To validate these hypotheses, a systematic biological evaluation is necessary. The following experimental workflow is proposed:

Biological Evaluation Workflow synthesis Synthesis of this compound in_vitro_kinase In Vitro Kinase Assays (e.g., AXL, HPK1, FtsZ) synthesis->in_vitro_kinase cell_based Cell-Based Assays (e.g., MTT, Cell Migration) in_vitro_kinase->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar lead_opt Lead Optimization sar->lead_opt

Caption: Proposed workflow for the biological evaluation of this compound.

Comparative Performance with Established Indazole-Based Drugs

The following tables summarize the in vitro potency of Pazopanib and Entrectinib against their primary kinase targets. This data serves as a benchmark for the proposed evaluation of this compound.

Table 1: In Vitro Inhibitory Activity of Pazopanib

Kinase TargetIC50 (nM)
VEGFR110[6][7][8]
VEGFR230[5][6][7][8]
VEGFR347[6][7][8]
PDGFRα71[6]
PDGFRβ84[6][7]
c-Kit74[6]

Table 2: In Vitro Inhibitory Activity of Entrectinib

Kinase TargetIC50 (nM)
TRKA1.7[11]
TRKB0.1[9][11]
TRKC0.1[9][11]
ROS10.2[11]
ALK1.6[11]

Detailed Experimental Protocols

To facilitate the proposed research, detailed protocols for key assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is suitable for determining the IC50 of this compound against purified kinases such as AXL or HPK1.

Materials:

  • Purified recombinant kinase (e.g., HPK1, AXL)

  • Kinase-specific peptide substrate

  • ATP

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 10 µL of the kinase solution to each well and incubate for 30 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Add 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549 for lung cancer, K562 for leukemia)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The bromine atom at the 4-position of the indazole ring is expected to form halogen bonds with the kinase active site, potentially enhancing binding affinity. The 6-amino group can act as a hydrogen bond donor, further stabilizing the inhibitor-kinase complex. The future direction for the development of this compound will depend on the initial screening results. If potent activity against a specific kinase is identified, further optimization of the scaffold can be pursued. This may involve:

  • Substitution at the 1-position: Alkylation or arylation at the N1 position of the indazole can modulate the compound's physicochemical properties and introduce additional interactions with the kinase.

  • Modification of the 6-amino group: Acylation or alkylation of the amine can be explored to improve potency and selectivity.

  • Derivatization at other positions: Introduction of small substituents at other available positions on the indazole ring can be used to fine-tune the compound's properties.

References

  • Verweij J, Sleijfer S. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist.
  • Therapeutic Goods Administr
  • APExBIO. Pazopanib Hydrochloride - Multi-Targeted Kinase Inhibitor.
  • BenchChem. Application Notes: Hpk1-IN-17 In Vitro Kinase Assay Protocol.
  • PubChem. Entrectinib.
  • BPS Bioscience. HPK1 Kinase Assay.
  • BenchChem. Application Notes and Protocols for FtsZ-IN-9 as a Chemical Probe for FtsZ Function.
  • BenchChem. Application Notes and Protocols for FtsZ-IN-9 in Antibiotic Resistance Research.
  • Menichincheri M, et al. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein. Neuro-Oncology.
  • Frampton JE. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC. Drugs.
  • Ardizzoni A, et al. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date. Therapeutic Advances in Medical Oncology.
  • André-Gómez H, et al. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. Scientific Reports.
  • BenchChem.
  • BPS Bioscience. Chemi-Verse™ HPK1 (MAP4K1) Kinase Assay Kit.
  • Huecas S, et al. FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments.
  • Hulin C, et al.
  • BioWorld.
  • Frontiers. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening.
  • IUPHAR/BPS Guide to PHARMACOLOGY. pazopanib.
  • ChemicalBook. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
  • BPS Bioscience. HPK1 Assay Kit.
  • Ng PS, et al. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry.
  • Canada's Drug Agency. Entrectinib (Rozlytrek).
  • Sharma S, et al.
  • Longdom Publishing.
  • Alam S, et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Li X, et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Fañanás-Mastral M, et al. AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.
  • PubChemLite. This compound (C7H6BrN3).
  • Li X, et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Li X, et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Fañanás-Mastral M, et al. AXL inhibitors in cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.
  • Kim HP, et al. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Journal of Antibiotics.
  • BenchChem. Synthesis of 6-bromo-1H-indazol-4-amine: An In-depth Technical Guide.
  • BenchChem.
  • Sigma-Aldrich. 4-(Aminomethyl)-6-bromo-1H-indazole 97%.
  • BLD Pharm. 186407-74-9|4-Bromo-1H-indazole.
  • Sigma-Aldrich. 4-Bromo-1H-indazole 95%.

Sources

Navigating the Gauntlet: A Comparative Guide to ADME-Tox Profiling of 4-Bromo-1H-indazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is a perilous one. A significant portion of this attrition is attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties.[1] For researchers working with novel scaffolds such as 4-Bromo-1H-indazol-6-amine, a strategic and early assessment of these parameters is not just advantageous; it is critical for success. This guide provides a comparative framework for the ADME-Tox profiling of drug candidates derived from this indazole series, offering insights into experimental design, data interpretation, and strategic decision-making.

The indazole core is a privileged scaffold in medicinal chemistry, with several approved drugs featuring this moiety.[2][3] However, subtle structural modifications that enhance target potency can drastically alter a compound's ADME-Tox profile.[4] This guide will dissect the key in vitro and in silico assays that form the bedrock of a robust ADME-Tox assessment, using hypothetical data for three this compound derivatives (Candidates A, B, and C) to illustrate a comparative analysis.

The ADME-Tox Funnel: A Strategic Approach

A tiered and integrated approach to ADME-Tox profiling is essential for efficient drug development.[5][6][7][8] Early-stage, high-throughput in vitro and in silico screens help to quickly identify and deprioritize compounds with major liabilities, conserving resources for more in-depth characterization of the most promising candidates.[9]

ADME_Tox_Funnel cluster_0 Early Stage Screening (High-Throughput) cluster_1 Lead Optimization (Medium-Throughput) cluster_2 Candidate Selection (Low-Throughput) In_Silico In Silico Predictions (Solubility, Permeability, Metabolism, Toxicity) Solubility Aqueous Solubility In_Silico->Solubility Guide Synthesis PAMPA PAMPA (Passive Permeability) Solubility->PAMPA Microsomal_Stability Microsomal Stability (Phase I Metabolism) PAMPA->Microsomal_Stability Caco2 Caco-2 Permeability (Active Transport, Efflux) Microsomal_Stability->Caco2 Prioritize Candidates PPB Plasma Protein Binding Caco2->PPB CYP_Inhibition CYP450 Inhibition PPB->CYP_Inhibition Hepatocyte_Stability Hepatocyte Stability (Phase I & II Metabolism) CYP_Inhibition->Hepatocyte_Stability hERG hERG Safety Hepatocyte_Stability->hERG Select Lead Candidate Ames Ames Test (Mutagenicity) hERG->Ames In_Vivo_PK In Vivo Pharmacokinetics (Rodent) Ames->In_Vivo_PK

Caption: Tiered approach to ADME-Tox profiling.

I. Absorption: Crossing the Barrier

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. Key parameters to assess include solubility and permeability.[7]

Aqueous Solubility

Poor aqueous solubility can limit oral absorption and lead to erratic in vivo exposure.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO.

  • Addition to Buffer: Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature with shaking. Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Intestinal Permeability

The ability of a compound to cross the intestinal barrier can be assessed using various models.

In Vitro Model: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses key drug transporters, making it a valuable tool for predicting in vivo intestinal absorption.[10][11][12][13]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.[11]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[12]

  • Bidirectional Permeability:

    • Apical to Basolateral (A-B): Add the test compound to the apical (donor) side and measure its appearance in the basolateral (receiver) side over time. This mimics absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral (donor) side and measure its appearance in the apical (receiver) side. This helps to identify active efflux.[13]

  • Sample Analysis: Quantify the compound concentration in the donor and receiver compartments at various time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[13]

Comparative Analysis of Absorption Properties

Parameter Candidate A Candidate B Candidate C Interpretation
Kinetic Solubility (µM) 15025200High solubility is desirable. Candidate B may have absorption issues.
Papp (A-B) (10⁻⁶ cm/s) 8.51.215.0High Papp (A-B) suggests good passive permeability.
Papp (B-A) (10⁻⁶ cm/s) 9.05.816.5A high Papp (B-A) can indicate efflux.
Efflux Ratio 1.14.81.1An efflux ratio >2 suggests the compound is a substrate for efflux transporters.[11] Candidate B is likely a P-gp substrate.

Insight: Candidate C demonstrates the most favorable absorption profile with high solubility and permeability, and no indication of efflux. Candidate B's low solubility and high efflux ratio are significant red flags.

II. Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical parameter as only the unbound fraction of a drug is free to interact with its target and be cleared.[14][15][16][17][18]

In Vitro Model: Rapid Equilibrium Dialysis (RED)

The RED assay is a common method to determine the fraction of a compound bound to plasma proteins.[14][17]

Experimental Protocol: Plasma Protein Binding (RED Assay)

  • Preparation: Spike the test compound into plasma (human, rat, etc.) in the sample chamber of a RED device. Add buffer to the adjacent buffer chamber. The two chambers are separated by a semi-permeable membrane.[14]

  • Incubation: Incubate the device at 37°C with shaking to allow the unbound compound to equilibrate across the membrane.[17]

  • Sampling: After equilibration, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

Comparative Analysis of Distribution Properties

Parameter Candidate A Candidate B Candidate C Interpretation
Plasma Protein Binding (%) 92.599.885.0Very high PPB (>99.5%) can limit the free drug concentration at the target site.
Fraction Unbound (fu) 0.0750.0020.150A higher fraction unbound is generally preferred.

Insight: Candidate C has the most favorable distribution profile with lower plasma protein binding, suggesting a higher concentration of free drug will be available to exert its therapeutic effect. Candidate B's extremely high PPB is a major concern.

III. Metabolism: The Body's Chemical Factory

Drug metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for excretion. This process is mediated by enzymes such as the cytochrome P450 (CYP) family.[19][20] Assessing metabolic stability and potential for drug-drug interactions (DDIs) is crucial.

Metabolic Stability

Metabolic stability assays determine how quickly a compound is metabolized, which influences its half-life and dosing frequency.[21][22][23][24]

In Vitro Models: Liver Microsomes and Hepatocytes

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are enriched in Phase I metabolizing enzymes like CYPs.[21]

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolizing enzymes, providing a more complete picture of hepatic metabolism.[25]

Experimental Protocol: Metabolic Stability Assay

  • Incubation: Incubate the test compound with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for microsomes).[21]

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent like acetonitrile.

  • Analysis: Quantify the remaining parent compound at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 Inhibition

Inhibition of CYP enzymes can lead to adverse drug-drug interactions.[19][20][26][27][28]

In Vitro Model: CYP Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[20]

Experimental Protocol: CYP Inhibition Assay

  • Incubation: Incubate human liver microsomes, a specific CYP isoform probe substrate, and the test compound at various concentrations.

  • Metabolite Formation: Allow the reaction to proceed, leading to the formation of a specific metabolite from the probe substrate.

  • Analysis: Quantify the amount of metabolite formed using LC-MS/MS.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism.[20][28]

Comparative Analysis of Metabolism Properties

Parameter Candidate A Candidate B Candidate C Interpretation
Microsomal Stability (t½, min) 45>6015A very short half-life (Candidate C) may lead to rapid clearance and require frequent dosing. A very long half-life could lead to accumulation.
Hepatocyte Stability (t½, min) 355512Confirms the trend seen in microsomes.
CYP3A4 Inhibition (IC₅₀, µM) 8.51.2>50A low IC₅₀ value (<10 µM) indicates a potential for drug-drug interactions. Candidate B is a potent inhibitor.
CYP2D6 Inhibition (IC₅₀, µM) >5025.0>50

Insight: Candidate A shows a moderate and acceptable metabolic stability. Candidate C is rapidly metabolized, which could be a liability. Candidate B, while metabolically stable, is a potent inhibitor of CYP3A4, posing a significant risk for DDIs.

IV. Toxicity: The Deal-Breaker

Early identification of potential toxicity is paramount to avoid late-stage failures. Key areas of concern include cardiotoxicity and mutagenicity.

Cardiotoxicity: hERG Inhibition

Inhibition of the hERG potassium channel can lead to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[29]

In Vitro Model: hERG Patch Clamp Assay

The patch clamp assay is the gold standard for assessing hERG channel inhibition.[29][30]

Experimental Protocol: hERG Patch Clamp Assay

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).[29]

  • Electrophysiology: Measure the hERG current in individual cells in the absence and presence of various concentrations of the test compound using automated patch clamp systems.[29][31]

  • Data Analysis: Determine the IC₅₀ value for hERG inhibition.

Mutagenicity: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[32][33][34][35][36]

Experimental Protocol: Ames Test

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).[32][34]

  • Exposure: Expose the bacteria to various concentrations of the test compound, with and without a metabolic activation system (S9 fraction from rat liver).[32]

  • Plating: Plate the treated bacteria on a histidine-deficient medium.

  • Incubation and Counting: Incubate the plates and count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

  • Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[34]

Comparative Analysis of Toxicity Properties

Parameter Candidate A Candidate B Candidate C Interpretation
hERG Inhibition (IC₅₀, µM) 250.8>30A low IC₅₀ value (<10 µM) is a major concern for cardiotoxicity.[29] Candidate B shows significant hERG liability.
Ames Test Result NegativeNegativePositiveA positive Ames test indicates mutagenic potential, a serious safety concern.

Insight: Candidate A has the cleanest toxicity profile. Candidate B exhibits a significant risk of cardiotoxicity. Candidate C is mutagenic, which is often a non-negotiable reason for terminating a compound's development.

V. In Silico ADME-Tox: The Predictive Powerhouse

In silico models, based on a compound's structure, can predict a wide range of ADME-Tox properties, providing valuable early insights and helping to prioritize compounds for experimental testing.[37][38][39]

In_Silico_Workflow Compound_Structure Compound Structure (SMILES, SDF) Descriptor_Calculation Calculate Physicochemical Descriptors Compound_Structure->Descriptor_Calculation ADME_Models ADME Prediction Models (Solubility, Permeability, PPB, CYP Inhibition) Descriptor_Calculation->ADME_Models Tox_Models Toxicity Prediction Models (hERG, Mutagenicity, etc.) Descriptor_Calculation->Tox_Models Predicted_Profile Predicted ADME-Tox Profile ADME_Models->Predicted_Profile Tox_Models->Predicted_Profile

Caption: In silico ADME-Tox prediction workflow.

Comparative Analysis of In Silico Predictions

Parameter Candidate A Candidate B Candidate C
Predicted LogS (Solubility) -3.5-5.2-3.1
Predicted Caco-2 (logPapp) -5.1-6.0-4.8
Predicted PPB (%) 909988
Predicted hERG Inhibition Low RiskHigh RiskLow Risk
Predicted Mutagenicity Non-mutagenNon-mutagenMutagen

Insight: The in silico predictions align well with the experimental data, highlighting the utility of these models for early-stage filtering of compound libraries.

Conclusion: Synthesizing the Data for Informed Decisions

Based on the comprehensive ADME-Tox profiling, a clear picture emerges for our hypothetical this compound derivatives:

  • Candidate A: Presents the most balanced and promising profile. It has acceptable solubility, permeability, metabolic stability, and a clean toxicity profile. This candidate would be prioritized for further in vivo pharmacokinetic studies.

  • Candidate B: Exhibits several major liabilities, including low solubility, high efflux, extremely high plasma protein binding, potent CYP3A4 inhibition, and significant hERG inhibition. The risk associated with this candidate is high, and it would likely be deprioritized.

  • Candidate C: While demonstrating excellent solubility and permeability, its rapid metabolism and, most critically, its positive Ames test for mutagenicity, make it an unacceptable candidate for further development.

This comparative guide underscores the importance of a multi-parametric approach to ADME-Tox profiling. By systematically evaluating and comparing key properties, researchers can make data-driven decisions, increasing the likelihood of selecting drug candidates with a higher probability of success in clinical development. The this compound scaffold holds therapeutic promise, and a thorough understanding of its ADME-Tox landscape is essential to unlocking its full potential.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. (2018). Available at: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]

  • In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. Available at: [Link]

  • In Vitro ADME Assays. Concept Life Sciences. Available at: [Link]

  • In silico ADME-Tox modeling: progress and prospects. PubMed. Available at: [Link]

  • Plasma Protein Binding Assay. AxisPharm. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Caco2 assay protocol. Available at: [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Available at: [Link]

  • In silico ADME/tox comes of age: twenty years later. Taylor & Francis Online. Available at: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. Available at: [Link]

  • In Silico Predictions of ADME-Tox Properties: Drug Absorption. Bentham Science Publisher. Available at: [Link]

  • Plasma Protein Binding Assay. Domainex. Available at: [Link]

  • Plasma Protein Binding Assay. Visikol. (2022). Available at: [Link]

  • hERG Assay. Slideshare. Available at: [Link]

  • The Ames Test. Available at: [Link]

  • In Silico ADME/Tox Comes of Age: Twenty Years Later. PubMed. Available at: [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC - NIH. (2018). Available at: [Link]

  • Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. PubMed. (2017). Available at: [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. Available at: [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. Available at: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. (2019). Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]

  • Herg Assay Services. Reaction Biology. Available at: [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Available at: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. (2020). Available at: [Link]

  • [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. (2021). Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

  • In Vitro ADME-Tox Profiling. Creative Biostucture Drug Discovery. Available at: [Link]

  • In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. PubMed Central. Available at: [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Available at: [Link]

Sources

A Head-to-Head Comparison of PI3K Inhibitors: An Analysis of Indazole-Core vs. Non-Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of phosphoinositide 3-kinase (PI3K) inhibitors, focusing on the structural and functional differences imparted by their chemical scaffolds. Specifically, we will analyze inhibitors built around an indazole core, represented by the well-characterized compound Pictilisib (GDC-0941), and contrast their performance with prominent inhibitors featuring distinct chemical structures.

The objective is not merely to list data but to provide a clear rationale for experimental design and data interpretation, empowering researchers to make informed decisions when selecting a PI3K inhibitor for their specific biological questions and model systems.

The Central Role of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its activation is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface.[3][4] This triggers the recruitment and activation of PI3K, a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][5]

PIP3 acts as a docking site on the plasma membrane, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[3][5] Once activated via phosphorylation at Thr308 and Ser473, AKT phosphorylates a multitude of substrates, culminating in the activation of the mTOR complex (mTORC1), which promotes protein synthesis and cell growth.[3][6] Given that this pathway is one of the most frequently dysregulated cascades in human cancers, its components are prime targets for therapeutic intervention.[2][6][7]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor PI3K Inhibitor Inhibitor->PI3K Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Figure 1: The PI3K/AKT/mTOR signaling cascade.

Structural Scaffolds: A Tale of Two Chemistries

While the prompt specifies a "4-Bromo-1H-indazol-6-amine" core, prominent, widely-used PI3K inhibitors with this exact structure are not prevalent in published literature. However, the indazole moiety itself is a key feature of an important class of inhibitors. Therefore, this guide will use Pictilisib (GDC-0941) , which contains a 2-(1H-indazol-4-yl) group, as the representative for indazole-core inhibitors.[8] We will compare it against inhibitors built on entirely different scaffolds to explore how core chemistry influences potency, selectivity, and cellular activity.

Class 1: The Indazole-Core Inhibitor
  • Pictilisib (GDC-0941): A potent, ATP-competitive, pan-Class I PI3K inhibitor based on a thienopyrimidine scaffold featuring a critical indazole group.[8][9] It demonstrates strong, equipotent inhibition of the PI3Kα and PI3Kδ isoforms, with moderate selectivity against PI3Kβ and PI3Kγ.[10][11]

Class 2: Non-Indazole Core Inhibitors

To provide a robust comparison, we have selected three widely-used inhibitors, each with a unique chemical structure and isoform selectivity profile:

  • Alpelisib (Piqray / BYL-719): An α-isoform selective inhibitor featuring a 2-aminothiazole and pyrrolidinedicarboxamide structure.[12][13][14] Its selectivity for the p110α isoform makes it particularly relevant for cancers with activating PIK3CA mutations.[13][14]

  • Buparlisib (BKM120): A pan-Class I PI3K inhibitor with a 2,6-dimorpholinopyrimidine-derived structure.[15][16] As a pan-inhibitor, it targets all four Class I isoforms (α, β, δ, γ) with varying potency.[16][17]

  • Idelalisib (Zydelig / CAL-101): A highly selective δ-isoform inhibitor built on a quinazolinone scaffold.[18][19] Its activity is largely restricted to the p110δ isoform, which is predominantly expressed in hematopoietic cells, making it a targeted therapy for B-cell malignancies.[19][20]

Head-to-Head Data Comparison

The true measure of a kinase inhibitor lies in its quantitative performance in both biochemical and cellular assays. The following tables summarize key performance data for our selected inhibitors, allowing for a direct comparison of their potency and selectivity.

Table 1: Biochemical Potency and Isoform Selectivity

This table presents the half-maximal inhibitory concentration (IC50) values, which measure the concentration of an inhibitor required to reduce the enzymatic activity of a specific PI3K isoform by 50%. Lower values indicate higher potency.

InhibitorCore StructurePI3Kα (p110α) IC50 (nM)PI3Kβ (p110β) IC50 (nM)PI3Kδ (p110δ) IC50 (nM)PI3Kγ (p110γ) IC50 (nM)
Pictilisib (GDC-0941) Indazole / Thienopyrimidine3[10][11][21]33[21]3[10][11][21]75[21]
Alpelisib (BYL-719) Pyrrolidinedicarboxamide51,156290250
Buparlisib (BKM120) Pyrimidine52[17]166[17]116[17]262[17]
Idelalisib (CAL-101) Quinazolinone8,6004,0002.5890

Data compiled from multiple sources and may vary slightly based on assay conditions. Representative values are shown.

Expert Interpretation: The data clearly delineates the profiles of these inhibitors. Pictilisib shows potent, dual activity against the α and δ isoforms.[10] Buparlisib is a broader pan-inhibitor but is significantly less potent than Pictilisib, especially against the α and δ isoforms.[17] In stark contrast, Alpelisib and Idelalisib demonstrate remarkable selectivity for their respective targets (α and δ), with IC50 values that are orders of magnitude higher for off-target isoforms.

Table 2: Cellular Anti-Proliferative Activity

This table shows the concentration of each inhibitor required to inhibit the growth of various cancer cell lines by 50% (GI50 or IC50). The genetic background of the cell line (e.g., PIK3CA mutation status) is critical for interpreting these results.

InhibitorCell LineKey Genetic FeatureAnti-proliferative IC50 (µM)
Pictilisib (GDC-0941) U87MG (Glioblastoma)PTEN Null0.95[10][21]
PC3 (Prostate)PTEN Null0.28[10][21]
A2780 (Ovarian)PIK3CA WT0.14[10]
Alpelisib (BYL-719) T47D (Breast)PIK3CA H1047R Mutant0.15
MCF7 (Breast)PIK3CA E545K Mutant0.20
MDA-MB-231 (Breast)PTEN Null0.60
Buparlisib (BKM120) U87MG (Glioblastoma)PTEN Null~0.5
MCF7 (Breast)PIK3CA E545K Mutant~0.4
A2780 (Ovarian)PIK3CA WT~0.1
Idelalisib (CAL-101) JeKo-1 (Mantle Cell)Hematological~0.1
Reh (ALL)Hematological~0.05
PC3 (Prostate)Solid Tumor>10

Data compiled from multiple sources and are representative. "WT" denotes Wild-Type.

Expert Interpretation: The cellular data reflects the biochemical profiles. The pan-inhibitors, Pictilisib and Buparlisib, show broad activity across various solid tumor cell lines where the PI3K pathway is activated (e.g., through PTEN loss or PIK3CA mutation).[10][22] Alpelisib demonstrates potent activity in cell lines harboring the PIK3CA mutations it is designed to target.[23] Conversely, the δ-selective Idelalisib is highly effective in hematological cancer cell lines but shows minimal activity in solid tumor lines like PC3, underscoring the importance of matching an isoform-selective inhibitor to the correct biological context.

Core Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections provide step-by-step methodologies for the key assays used to characterize and compare PI3K inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This assay directly measures the enzymatic activity of a purified PI3K isoform and is the gold standard for determining biochemical IC50 values. It quantifies the amount of ADP produced in the kinase reaction.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep 1. Prepare Serial Dilutions of Inhibitor Reaction_Setup 2. Add Inhibitor, PI3K Enzyme, Substrate (PIP2), & ATP to Plate Compound_Prep->Reaction_Setup Incubate_1 3. Incubate at RT (e.g., 60 min) Reaction_Setup->Incubate_1 Add_ADP_Glo 4. Add ADP-Glo™ Reagent to Deplete ATP Incubate_1->Add_ADP_Glo Incubate_2 5. Incubate at RT (e.g., 40 min) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_2->Add_Detection_Reagent Incubate_3 7. Incubate at RT (e.g., 30 min) Add_Detection_Reagent->Incubate_3 Read_Plate 8. Read Luminescence Incubate_3->Read_Plate

Figure 2: Workflow for an in vitro biochemical kinase assay.

Methodology:

  • Compound Preparation: Create a 10-point serial dilution series of the test inhibitor (e.g., Pictilisib) in DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase reaction buffer.

    • Diluted test inhibitor or DMSO (vehicle control).

    • Purified, recombinant PI3K enzyme (e.g., p110α/p85α).[24]

    • Lipid substrate (e.g., PIP2).

    • Initiate the reaction by adding ATP (at its Km concentration, typically 10-25 µM).[25]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal proportional to the kinase activity. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Plot the percent inhibition (relative to DMSO controls) against the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.[24]

Protocol 2: Western Blot for Cellular Pathway Inhibition

This protocol is used to verify that an inhibitor is engaging its target within a cellular context by measuring the phosphorylation status of downstream proteins like AKT. A reduction in phosphorylated AKT (p-AKT) indicates successful pathway inhibition.

Western_Blot_Workflow Cell_Culture 1. Culture & Treat Cells with Inhibitor Lysis 2. Lyse Cells & Quantify Protein (BCA) Cell_Culture->Lysis SDS_PAGE 3. Separate Proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 4. Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Block 5. Block Membrane (e.g., 5% BSA or Milk) Transfer->Block Primary_Ab 6. Incubate with Primary Antibody (e.g., anti-p-AKT) Block->Primary_Ab Secondary_Ab 7. Incubate with HRP- conjugated Secondary Ab Primary_Ab->Secondary_Ab Detect 8. Add ECL Substrate & Image Chemiluminescence Secondary_Ab->Detect

Figure 3: Experimental workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., T47D) and allow them to adhere. Treat the cells with various concentrations of the PI3K inhibitor for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[4] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[4][23]

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the protein of interest (e.g., rabbit anti-p-AKT Ser473). A separate blot should be run and probed with an antibody for total AKT as a loading control.[23][26]

  • Secondary Antibody Incubation: Wash the membrane with TBST, then incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[4][26]

  • Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a chemiluminescence imaging system.[4] Densitometry software can be used to quantify the band intensities.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is a common method for determining the anti-proliferative effects of a compound.[27]

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the PI3K inhibitor to the wells. Include wells with vehicle control (DMSO) and wells with no cells (for background subtraction).

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: After subtracting the background, normalize the data to the vehicle control wells (representing 100% viability). Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression curve fit to determine the GI50 value.

Conclusion and Future Directions

This guide provides a comparative framework for understanding PI3K inhibitors based on their core chemical structures.

  • Indazole-core Pictilisib (GDC-0941) stands out as a potent pan-Class I inhibitor with strong dual activity against PI3Kα and PI3Kδ. Its broad activity profile makes it a valuable tool for studying cancer models where multiple PI3K isoforms may be driving proliferation.

  • Non-indazole core inhibitors like Alpelisib and Idelalisib exemplify the power of isoform-selective drug design. Their targeted activity offers a cleaner pharmacological tool for dissecting the specific roles of PI3Kα and PI3Kδ, respectively, and often translates to a wider therapeutic window in clinical applications.[27] Buparlisib , while also a pan-inhibitor, has a distinct potency and selectivity profile compared to Pictilisib, highlighting that even within the same functional class, the underlying scaffold dictates performance.

The choice of inhibitor is not a one-size-fits-all decision. It must be driven by the specific scientific question. For investigating cancers with a known PIK3CA mutation, an α-selective inhibitor like Alpelisib is a logical choice. For studying B-cell signaling, a δ-selective inhibitor like Idelalisib is paramount. For exploring pathway inhibition in models with unclear isoform dependency or potential for isoform switching as a resistance mechanism, a potent pan-inhibitor like Pictilisib provides a robust tool.

By employing the standardized, self-validating protocols detailed here, researchers can generate high-quality, reproducible data, enabling a confident comparison of their own novel compounds against these established benchmarks and advancing the field of targeted cancer therapy.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-1H-indazol-6-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical research and drug development, 4-Bromo-1H-indazol-6-amine demands rigorous adherence to safety and disposal protocols.[1] Its chemical structure, featuring both a bromine atom and an amine group, places it in a specific category of chemical waste that requires careful management to protect laboratory personnel and ensure environmental compliance. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

Part 1: Hazard Assessment and Chemical Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its hazard profile can be reliably inferred from its structural class and data on analogous compounds.

Classification: this compound is a halogenated organic compound .[2] The presence of a carbon-halogen bond is a critical determinant for its waste segregation, as these compounds can produce hazardous byproducts like hydrogen bromide upon incomplete combustion and require specialized disposal methods.[3] The U.S. Environmental Protection Agency (EPA) maintains specific lists and regulations for halogenated organic compounds to guide their disposal.[4][5]

Anticipated Hazards: Based on data from structurally similar bromo-indazoles and aromatic amines, the following hazards should be assumed.[6][7][8][9]

Hazard CategoryAnticipated EffectRationale and Recommended Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[7][8][10]The amine and indazole functionalities can interact with biological systems. Always handle in a chemical fume hood and use appropriate PPE to prevent ingestion, dermal contact, or inhalation.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[7][9][11]Direct contact can lead to inflammation and damage. Chemical-resistant gloves and safety goggles are mandatory.[12]
Respiratory Irritation May cause respiratory irritation.[7][8][11]Fine powders can be easily inhaled. All transfers and weighing operations must be conducted in a ventilated enclosure, such as a fume hood.[13]
Potential Carcinogenicity While not explicitly classified, many complex aromatic amines and halogenated compounds are treated as potential carcinogens.The Occupational Safety and Health Administration (OSHA) maintains stringent standards for handling known and potential carcinogens, emphasizing exposure minimization.[14][15][16][17] It is prudent to handle this compound with the high degree of caution afforded to carcinogens.
Part 2: Personal Protective Equipment (PPE) and Handling

A proactive approach to safety is non-negotiable. Before handling this compound in any capacity, including for disposal, personnel must be equipped with the correct PPE.

PPE ItemSpecificationPurpose and Justification
Eye Protection Tightly fitting safety goggles or a face shield.[12]Protects against accidental splashes of solutions or contact with airborne solid particles.
Hand Protection Nitrile or other chemical-resistant gloves.Prevents direct skin contact, which can cause irritation and absorption.[12]
Body Protection A buttoned lab coat.Protects against contamination of personal clothing.
Respiratory Protection All handling of the solid or its solutions should occur in a certified chemical fume hood.This is the primary engineering control to prevent inhalation of dust or vapors, mitigating respiratory irritation and systemic toxicity risks.[13]
Part 3: Disposal Decision Workflow

The correct disposal pathway depends on the form of the waste. The following flowchart provides a logical decision-making process for segregating and handling different waste streams containing this compound.

DisposalWorkflow start Start: Identify Waste Containing this compound waste_type What is the form of the waste? start->waste_type solid_node Pure Solid or Contaminated Solid Debris (e.g., weigh paper, gloves) waste_type->solid_node Solid liquid_node Contaminated Liquid (e.g., reaction mixture, rinsate) waste_type->liquid_node Liquid glass_node Empty, Contaminated Glassware waste_type->glass_node Glassware solid_container Collect in container labeled: 'HALOGENATED ORGANIC SOLID WASTE' solid_node->solid_container liquid_container Collect in container labeled: 'HALOGENATED ORGANIC LIQUID WASTE' liquid_node->liquid_container rinse_step Triple rinse with a suitable solvent (e.g., methanol, acetone) glass_node->rinse_step end_disposal Arrange for pickup by Licensed Hazardous Waste Service solid_container->end_disposal liquid_container->end_disposal rinse_step->liquid_container Collect Rinsate

Caption: Disposal decision workflow for this compound waste.

Part 4: Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and regulatory compliance.

Protocol 4.1: Disposal of Pure Solid or Contaminated Debris

  • Preparation: Work within a chemical fume hood and wear all required PPE as detailed in Part 2.

  • Waste Collection:

    • For unused or expired pure this compound, place the original, sealed container into a secondary containment bin designated for solid waste.

    • For contaminated solid labware (e.g., weighing boats, pipette tips, gloves), collect these items in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.

  • Labeling: The waste container must be clearly and securely labeled as: "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLID" . Include the full chemical name: "this compound".

  • Storage: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[9][12]

Protocol 4.2: Disposal of Contaminated Glassware and Liquid Waste

  • Initial Cleaning: Inside a fume hood, empty the contaminated glassware of all bulk material. This collected material should be treated as liquid or solid waste as appropriate.

  • Triple Rinsing:

    • Rinse the glassware three times with a small amount of a suitable solvent (e.g., methanol or acetone).[18] Each rinse should wet the entire inner surface of the container.

    • Crucially, collect every rinse. This "rinsate" is considered hazardous waste.[18]

  • Waste Collection: Decant the rinsate into a designated waste container made of compatible material (e.g., polyethylene or glass for solvents).

  • Labeling: The liquid waste container must be clearly labeled as: "HAZARDOUS WASTE: HALOGENATED ORGANIC LIQUID" . List all components, including the solvent used for rinsing and "Trace this compound".

  • Final Glassware Disposal: Once triple-rinsed, the glassware can typically be washed and reused. If it is to be discarded, deface or remove the original chemical label and dispose of it in the appropriate laboratory glass waste container.[18]

Part 5: Final Disposal and Environmental Consideration

All collected waste streams containing this compound must be disposed of through a licensed and certified hazardous waste management company.[19] Attempting to dispose of this chemical via standard drains or general trash is a serious regulatory violation and poses a significant environmental risk.

The most common and effective disposal method for halogenated organic waste is high-temperature incineration .[3] This process occurs in specialized facilities equipped with scrubbers and afterburners to safely neutralize the hazardous combustion byproducts, such as hydrogen bromide (HBr) and nitrogen oxides (NOx), preventing their release into the atmosphere.

By following these procedures, researchers and laboratory managers can ensure the safe handling and compliant disposal of this compound, upholding their commitment to a safe working environment and responsible environmental stewardship.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • ACTenviro. (2024). Best Practices for Laboratory Waste Management.
  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview.
  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards.
  • ChemicalBook. (2025). 4-AMINO-6-BROMO (1H)INDAZOLE - Safety Data Sheet.
  • Apollo Scientific. (2023). 4-Bromo-6-chloro-1H-indazole - Safety Data Sheet.
  • VelocityEHS. (2015). OSHA Retains Strong Focus on Carcinogen Safety.
  • Fisher Scientific. (2025). 6-Bromoindole - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-(Aminomethyl)-6-bromo-1H-indazole 97%.
  • Society for Chemical Hazard Communication. (n.d.). Carcinogenicity.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95%.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • BenchChem. (n.d.). Proper Disposal of 6-bromo-1H-indazol-4-amine: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 6-Bromo-1-methyl-1h-indazol-4-amine: A Procedural Guide.
  • ChemicalBook. (2025). 4-AMINO-6-BROMO (1H)INDAZOLE | 885518-50-3.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Fisher Scientific. (2012). 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational plan for the safe handling of 4-Bromo-1H-indazol-6-amine, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of absolute safety. This guide is designed to build that culture by explaining the causality behind each safety protocol, ensuring that every step is a self-validating system for risk mitigation.

Hazard Assessment: The Foundation of Your PPE Strategy

Understanding the specific risks associated with this compound is the critical first step in formulating a robust PPE plan. This compound, like many halogenated aromatic amines, presents a multi-faceted hazard profile that demands respect and careful management.

Based on data from structurally similar compounds, the primary hazards are:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] This systemic risk is the primary driver for full-body and respiratory protection.

  • Skin and Eye Irritation: Direct contact can cause significant skin irritation and serious eye irritation.[1][2][3] The fine, dusty nature of the solid increases the risk of inadvertent contact and aerosolization.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3]

The causality is clear: the compound's potential to cause harm through multiple exposure routes (ingestion, inhalation, dermal contact) necessitates a barrier-based approach. Your PPE is not just a set of gear; it is your primary engineering control at the point of use.

Core PPE Ensemble for Standard Laboratory Operations

For routine handling of milligram to gram quantities of this compound within a certified chemical fume hood, the following PPE ensemble is mandatory.

PPE Component Specification Rationale: Mitigating the Specific Hazard
Hand Protection Nitrile Gloves (minimum 2 pairs, double-gloved)Prevents Dermal Absorption & Irritation: Double-gloving provides a critical safety buffer. If the outer glove is contaminated, it can be removed without exposing the skin. Always inspect gloves for pinholes or tears before use.[4]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 compliant) & Face ShieldPrevents Serious Eye Injury & Ingestion: Goggles provide a 360-degree seal around the eyes to protect from airborne dust.[3][5] A face shield is required over the goggles to protect against splashes during solution preparation and to minimize the risk of inhaling larger particles.[5]
Body Protection Flame-Resistant (FR) Lab Coat with full-length sleevesPrevents Skin Contact: Must be fully buttoned with sleeves rolled down. This provides a removable barrier that protects your personal clothing and skin from contamination.[5]
Footwear Closed-toe, closed-heel leather or chemical-resistant shoesProtects from Spills: Prevents exposure from dropped materials or spills. The material should be non-porous.[5]

Operational Protocols: A Self-Validating System

Adherence to strict procedural workflows is as critical as the PPE itself. The following step-by-step guides for donning, doffing, and disposal are designed to prevent cross-contamination and ensure operator safety.

PPE Donning Sequence

The principle here is to work from the ground up, moving from the least "critical" to the most critical items in terms of sterile handling.

  • Footwear and Lab Coat: Ensure proper shoes are worn and the lab coat is on and fully buttoned.

  • Face Shield and Goggles: Put on your chemical splash goggles first, ensuring a snug fit. Place the face shield over the goggles.

  • Gloves: Don the first pair of nitrile gloves. Don the second pair of gloves over the first, ensuring the cuff of the outer glove goes over the sleeve of the lab coat to create a seal.

PPE Doffing Sequence: The Critical Path to Decontamination

This is the most critical phase for preventing self-contamination. The guiding principle is "dirty-to-dirty," touching the outside of contaminated items only with other contaminated items (your outer gloves).

  • Initial Decontamination (if applicable): If gross contamination is visible on outer gloves, wipe them down with an appropriate solvent-soaked towel while still in the fume hood.

  • Remove Outer Gloves: Pinch the outside of one outer glove at the wrist with your other gloved hand and peel it off, turning it inside out. Ball up the removed glove in your remaining gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining outer glove and peel it off from the inside, creating a bag for both gloves. Dispose of immediately in the designated waste container.

  • Remove Face Shield and Goggles: Handle the face shield by the headband. Remove goggles by the strap, pulling away from your face. Place them in a designated area for decontamination.

  • Remove Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, folding the contaminated outside inwards. Place it in a designated laundry receptacle or disposal bag.

  • Remove Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]

Disposal Plan for Contaminated PPE

Proper segregation of waste is essential for safety and regulatory compliance.

  • Waste Classification: Due to its bromine content, this compound and any materials grossly contaminated with it are classified as Halogenated Organic Waste .[6]

  • Collection: All disposable PPE (gloves, wipes) must be collected in a designated, clearly labeled, and sealed waste container for halogenated solids.[6]

  • Procedure:

    • Place a labeled halogenated waste bag or container in the fume hood before you begin work.

    • Dispose of all contaminated solids directly into this container.

    • Once work is complete, securely seal the container before removing it from the fume hood.

    • Arrange for pickup by your institution's environmental health and safety (EHS) department. Do not mix with non-halogenated waste.[6]

Advanced Scenarios: Respiratory Protection

While the core PPE ensemble is sufficient for work in a certified fume hood, certain scenarios necessitate a higher level of respiratory protection.

Triggers for Respirator Use:

  • Handling large quantities (>25g)

  • Working outside of a certified fume hood (not recommended)

  • A known or suspected breach in engineering controls (e.g., fume hood failure)

  • Generating significant, visible dust during transfer or weighing operations

In these instances, a NIOSH-approved air-purifying respirator with P100 (particulate) filters is required.[3] Use of a respirator mandates enrollment in your institution's respiratory protection program, which includes medical clearance and annual fit testing.[5]

PPE Selection Workflow

The following diagram illustrates the logical workflow for determining the appropriate level of PPE for any task involving this compound.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Determination cluster_2 Final Checks Start Start: Assess Task (Weighing, Reaction Setup, etc.) Scale Small Scale (<25g) AND in Fume Hood? Start->Scale CorePPE Action: Use Core PPE Ensemble - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat Scale->CorePPE Yes AdvancedPPE Action: Use Core PPE + Respirator (NIOSH-approved with P100 filters) Scale->AdvancedPPE No Aerosol High Aerosolization Risk? (e.g., Sonication, Vigorous Mixing) Aerosol->AdvancedPPE Yes Disposal Confirm Halogenated Waste Container is Ready Aerosol->Disposal No CorePPE->Aerosol AdvancedPPE->Disposal End Proceed with Task Disposal->End

Caption: PPE selection workflow for this compound.

References

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet - 6-bromo-1H-indazol-4-amine. Angene Chemical. [Link]

  • Safety Data Sheet - this compound. Angene Chemical. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1H-indazol-6-amine
Reactant of Route 2
Reactant of Route 2
4-Bromo-1H-indazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.